PI3K/Akt/mTOR-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H13F2NO |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole |
InChI |
InChI=1S/C17H13F2NO/c18-11-7-10(8-12(19)9-11)17-16-14(5-6-21-17)13-3-1-2-4-15(13)20-16/h1-4,7-9,17,20H,5-6H2 |
InChI Key |
XBYJYKHTEFYLFX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Dual PI3K/mTOR Inhibitors: A Case Study with Dactolisib (BEZ235)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention. Dual PI3K/mTOR inhibitors have emerged as a promising class of anti-cancer agents due to their ability to simultaneously block two key nodes in this oncogenic pathway.
This technical guide provides a comprehensive overview of the mechanism of action of dual PI3K/mTOR inhibitors, using the well-characterized compound Dactolisib (also known as BEZ235) as a primary example. Dactolisib is an orally bioavailable imidazoquinoline derivative that competitively inhibits the kinase activity of both PI3K and mTOR.[1]
Core Mechanism of Action
Dactolisib exerts its anti-tumor effects by binding to the ATP-binding cleft of both PI3K and mTOR kinases, thereby inhibiting their catalytic activity.[2] This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR signaling cascade.
The inhibition of class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) by Dactolisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.
Simultaneously, Dactolisib inhibits both mTOR complex 1 (mTORC1) and mTORC2.[3] Inhibition of mTORC1 leads to the dephosphorylation of its key substrates, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth. The inhibition of mTORC2 directly prevents the phosphorylation and full activation of Akt at serine 473.
The combined effect of PI3K and mTOR inhibition by Dactolisib results in a potent and sustained suppression of the entire signaling pathway, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[4]
Quantitative Data: Biochemical and Cellular Potency of Dactolisib
The following tables summarize the inhibitory activity of Dactolisib against various PI3K isoforms and mTOR, as well as its growth-inhibitory effects in cancer cell lines.
Table 1: Biochemical Inhibitory Activity of Dactolisib (BEZ235)
| Target | IC50 (nM) |
| p110α | 4 |
| p110β | 75 |
| p110γ | 5 |
| p110δ | 7 |
| mTOR | 20.7 |
Data sourced from MedchemExpress and Selleck Chemicals.[2][3]
Table 2: Cellular Growth Inhibition (GI50) of Dactolisib (BEZ235) in PTEN-null Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| PC3M | Prostate Cancer | ~10-12 |
| U87MG | Glioblastoma | ~10-12 |
Data sourced from Selleck Chemicals.[2]
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of dual PI3K/mTOR inhibitors like Dactolisib are provided below.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the kinase activity of purified PI3K and mTOR enzymes.
Principle: The kinase activity is measured by quantifying the amount of ADP produced from the phosphorylation of a substrate (e.g., PIP2 for PI3K) by the kinase in the presence of ATP. The inhibitory effect of the compound is determined by measuring the reduction in ADP formation.
Materials:
-
Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, etc.) and mTOR kinase.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3K; a suitable peptide substrate for mTOR.
-
ATP.
-
Dactolisib (or test compound) at various concentrations.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
Procedure:
-
Prepare serial dilutions of Dactolisib in DMSO.
-
In a 384-well plate, add the kinase, the kinase reaction buffer, and the Dactolisib dilution.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the Dactolisib concentration.
Western Blot Analysis
This technique is used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in cells treated with the inhibitor.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the total and phosphorylated forms of the target proteins.
Materials:
-
Cancer cell lines (e.g., PC3M, U87MG).
-
Cell culture medium and supplements.
-
Dactolisib (or test compound).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and β-actin as a loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Dactolisib for a specified time (e.g., 2-24 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Cell Viability Assay
This assay measures the effect of the inhibitor on cell proliferation and survival.
Principle: The metabolic activity of viable cells is quantified using a colorimetric or fluorometric reagent. A reduction in signal indicates a decrease in cell viability.
Materials:
-
Cancer cell lines.
-
96-well plates.
-
Cell culture medium.
-
Dactolisib (or test compound).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent.
-
Solubilization solution (for MTT assay).
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a serial dilution of Dactolisib.
-
Incubate for 72 hours.
-
Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.
Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Dactolisib.
Experimental Workflow Diagram
Caption: Experimental workflow for characterizing a dual PI3K/mTOR inhibitor.
References
The PI3K/Akt/mTOR Signaling Cascade: A Core Technical Guide for Researchers
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including growth, proliferation, survival, metabolism, and angiogenesis.[1][2][3] Its dysregulation is a frequent event in a variety of human cancers, making it a prominent target for drug development.[4] This technical guide provides an in-depth overview of the core PI3K/Akt/mTOR signaling pathway, details common experimental protocols for its investigation, and presents quantitative data on the effects of various inhibitors.
Core Signaling Pathway
The PI3K/Akt/mTOR pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones.[3][5] This activation leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3]
PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt (also known as protein kinase B or PKB) and phosphoinositide-dependent kinase 1 (PDK1).[3][6] This co-localization at the membrane facilitates the phosphorylation and activation of Akt by PDK1 at threonine 308 (Thr308).[3][6] For full activation, Akt requires a second phosphorylation at serine 473 (Ser473), which is primarily mediated by the mTOR complex 2 (mTORC2).[6]
Once activated, Akt phosphorylates a wide array of downstream substrates, thereby regulating numerous cellular functions.[7][8] A key downstream effector of Akt is mTOR, a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2. Akt activates mTORC1 by phosphorylating and inhibiting the tuberous sclerosis complex (TSC), a negative regulator of the small GTPase Rheb, which is a direct activator of mTORC1.[9][10] Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[10]
The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), a tumor suppressor that dephosphorylates PIP3 back to PIP2, thereby antagonizing PI3K activity.[1]
Core PI3K/Akt/mTOR signaling pathway.
Role in Cancer
Hyperactivation of the PI3K/Akt/mTOR pathway is one of the most common molecular alterations in human cancers.[4][11] This can occur through various mechanisms, including activating mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K), inactivating mutations or loss of the tumor suppressor PTEN, and amplification or activating mutations of AKT.[2][4] The resulting aberrant signaling promotes tumor cell growth, survival, and resistance to therapy.[12][13] Consequently, numerous therapeutic agents targeting different nodes of this pathway have been developed and are in clinical use or trials.[4]
Quantitative Data on PI3K/Akt/mTOR Inhibitors
A variety of small molecule inhibitors targeting different components of the PI3K/Akt/mTOR pathway have been developed. The following table summarizes the biochemical IC50 values for several representative inhibitors against Class I PI3K enzymes and mTOR. IC50 values represent the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) |
| PI-103 | 3 | - | - | - | 20 |
| GDC-0941 | 3 | - | - | - | 580 |
| PKI-587 | 0.4 | - | - | - | 1.6 |
| LY3023414 | 6.07 | 77.6 | 38 | 23.8 | 165 |
Note: Data compiled from multiple sources.[] "-" indicates data not available in the cited sources.
Experimental Protocols
Investigating the PI3K/Akt/mTOR pathway often involves a combination of techniques to assess the expression and phosphorylation status of its key components. Western blotting is a fundamental method for this purpose.
Western Blotting for PI3K/Akt/mTOR Pathway Proteins
This protocol provides a general framework for analyzing the protein levels and phosphorylation status of key components of the PI3K/Akt/mTOR pathway in cultured cells.
1. Cell Lysis and Protein Extraction:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.[15]
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method such as the bicinchoninic acid (BCA) assay.[15][16] This ensures equal loading of protein for each sample.
3. SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15]
4. Immunoblotting:
-
Block the membrane with a solution such as 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[15]
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR (Ser2448), etc.).[15][16] Dilutions and incubation times will depend on the specific antibody.
-
Wash the membrane with TBST to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[16]
-
Wash the membrane again with TBST to remove unbound secondary antibodies.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
Analyze the band intensities using densitometry software to quantify the relative protein levels.[15][16] Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway activation.
A typical workflow for Western blot analysis.
In Vitro Kinase Assay for mTORC1
This protocol allows for the direct measurement of mTORC1 kinase activity from cell lysates.
1. Immunoprecipitation of mTORC1:
-
Lyse cells in a CHAPS-based lysis buffer.[18]
-
Incubate the cell lysate with an antibody against a component of the mTORC1 complex (e.g., Raptor) to capture the complex.[18]
-
Add protein A/G beads to the lysate to bind the antibody-mTORC1 complex, thereby immunoprecipitating mTORC1.[18]
-
Wash the immunoprecipitated beads several times to remove non-specifically bound proteins.[18]
2. Kinase Reaction:
-
Resuspend the beads containing the isolated mTORC1 in a kinase buffer.
-
Add a purified, inactive substrate of mTORC1 (e.g., recombinant 4E-BP1) and ATP to the reaction mixture.
-
Incubate the reaction at 30°C to allow for the phosphorylation of the substrate by mTORC1.
3. Detection of Substrate Phosphorylation:
-
Stop the kinase reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the reaction products by Western blotting using a phospho-specific antibody that recognizes the phosphorylated form of the substrate (e.g., phospho-4E-BP1 (Thr37/46)). The intensity of the phosphorylated substrate band is proportional to the mTORC1 kinase activity.
Cell Proliferation Assay
To assess the functional consequences of PI3K/Akt/mTOR pathway inhibition, cell proliferation assays are commonly employed.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]
2. Treatment with Inhibitors:
-
Treat the cells with a range of concentrations of the desired PI3K/Akt/mTOR inhibitor.[19] Include a vehicle-only control.
3. Incubation:
-
Incubate the cells for a specified period (e.g., 48-72 hours) to allow the inhibitor to exert its effect on proliferation.[19]
4. Measurement of Cell Viability/Proliferation:
-
Quantify cell proliferation using a colorimetric or fluorometric assay, such as the MTT, SRB, or CellTiter-Glo assay.[19][20][21][22] These assays measure metabolic activity or total cellular protein, which are proportional to the number of viable cells.
5. Data Analysis:
-
Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.[19]
This guide provides a foundational understanding of the PI3K/Akt/mTOR signaling pathway and standard methodologies for its investigation. For researchers and drug development professionals, a thorough comprehension of this cascade and the tools to study it are essential for advancing the development of targeted cancer therapies.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. proteopedia.org [proteopedia.org]
- 8. youtube.com [youtube.com]
- 9. Regulation of mTORC1 by PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 16. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 18. researchgate.net [researchgate.net]
- 19. Vertical inhibition of the PI3K/Akt/mTOR pathway is synergistic in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Unraveling the Apoptotic Potential of PI3K/Akt/mTOR-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dual PI3K/mTOR inhibitor, PI3K/Akt/mTOR-IN-2, with a specific focus on its mechanism of action in inducing apoptosis. By targeting key nodes in the PI3K/Akt/mTOR signaling pathway, this compound has demonstrated significant potential in preclinical cancer research. This document synthesizes available data on its efficacy, outlines relevant experimental protocols for its evaluation, and visually represents its mechanism of action and experimental workflows.
Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell survival, proliferation, and metabolism. Its dysregulation is a common feature in many cancers, leading to uncontrolled cell growth and resistance to apoptosis. This compound exerts its effects by inhibiting two key kinases in this pathway: phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).
This dual inhibition leads to the dephosphorylation of downstream effectors, including Akt and S6 ribosomal protein. The inactivation of these proteins ultimately culminates in the induction of apoptosis through the modulation of anti-apoptotic and pro-apoptotic proteins.
A Technical Guide to Gedatolisib: A Dual PI3K/mTOR Inhibitor in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Gedatolisib (PF-05212384), a potent and well-characterized dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. Due to the extensive availability of robust preclinical and clinical data, this guide will focus on Gedatolisib as a representative and clinically relevant inhibitor of the PI3K/Akt/mTOR axis, in lieu of the less characterized "PI3K/Akt/mTOR-IN-2."
Core Concepts: The PI3K/Akt/mTOR Pathway and Gedatolisib's Mechanism of Action
The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1]
Gedatolisib is a small molecule inhibitor that potently targets all four class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and both mTOR complexes (mTORC1 and mTORC2).[2][3] This dual-targeting mechanism provides a comprehensive blockade of the pathway, both upstream and downstream of the central kinase Akt.[2] By inhibiting PI3K, Gedatolisib prevents the conversion of PIP2 to PIP3, a critical step for Akt activation.[4] Its simultaneous inhibition of mTORC1 and mTORC2 further disrupts downstream signaling, leading to reduced protein synthesis and cell proliferation, and the induction of apoptosis.[4][5] This multi-targeted approach may also circumvent the feedback activation of PI3K that can occur with mTOR-only inhibitors.[2]
Quantitative Data on the Anti-Proliferative Activity of Gedatolisib
The following tables summarize the in vitro efficacy of Gedatolisib across various cancer cell lines.
Table 1: In Vitro Cell Viability and Proliferation
| Cell Line | Cancer Type | Assay | Endpoint | Gedatolisib IC50 | Notes |
| Breast Cancer Cell Lines (Panel) | Breast Cancer | Cell Viability/Proliferation | IC50 | On average, 300-fold more potent than single-node PI3Kα, AKT, or mTORC1 inhibitors.[6] | Gedatolisib was found to be more cytotoxic than single-node inhibitors.[6] |
| Prostate Cancer Cell Lines (Panel) | Prostate Cancer | Cell Viability/Proliferation | IC50 | Superior potency and efficacy compared to other PI3K/AKT/mTOR inhibitors, regardless of PTEN or PI3K mutational status.[3][7] | |
| Gynecological Cancer Cell Lines (Endometrial, Ovarian, Cervical) | Gynecological Cancers | Cell Viability/Proliferation | IC50 | Demonstrated superior anti-proliferative potency and efficacy compared to other PAM inhibitors, irrespective of PTEN, PI3K, or AKT mutational status.[7] |
Table 2: In Vivo Tumor Growth Inhibition
| Cancer Model | Treatment | Outcome | Reference |
| Breast Cancer Patient-Derived Xenograft (PDX) models (with and without PAM pathway mutations) | Gedatolisib | More effective reduction in tumor cell growth compared to single-node inhibitors. | [6] |
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of Gedatolisib.
Cell Viability and Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Gedatolisib on cancer cell proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of Gedatolisib or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is assessed using a metabolic assay such as MTS or a fluorescence-based assay.
-
Data Analysis: The absorbance or fluorescence is measured, and the data is normalized to the vehicle control. The IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation
Objective: To assess the effect of Gedatolisib on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Methodology:
-
Cell Lysis: Cells treated with Gedatolisib or vehicle control are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by Gedatolisib.
Methodology:
-
Cell Treatment: Cells are treated with various concentrations of Gedatolisib or a vehicle control for a specified time.
-
Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Gedatolisib on cell cycle distribution.
Methodology:
-
Cell Treatment and Fixation: Cells are treated with Gedatolisib or a vehicle control, harvested, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is included to prevent staining of RNA.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured by flow cytometry.
-
Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and processes related to Gedatolisib.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Gedatolisib.
Caption: A generalized workflow for Western blot analysis.
Caption: A streamlined workflow for apoptosis detection via flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. celcuity.com [celcuity.com]
- 3. Celcuity Presents Preclinical Data on Therapeutic Effects of Gedatolisib in Prostate Cancer at ASCO GU Cancers Symposium - BioSpace [biospace.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. Gedatolisib - Wikipedia [en.wikipedia.org]
- 6. Celcuity Presents Preclinical Data on Therapeutic Effects of Gedatolisib in Breast Cancer Models at the 2023 San Antonio Breast Cancer Symposium - BioSpace [biospace.com]
- 7. firstwordpharma.com [firstwordpharma.com]
An In-depth Technical Guide to the PI3K/Akt/mTOR Pathway in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway and its critical role in the pathogenesis and treatment of breast cancer.
Core Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its activation is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) at the cell surface. This leads to the recruitment and activation of PI3K, a lipid kinase that phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3]
PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt.[3] Once recruited to the plasma membrane, Akt is phosphorylated and activated by 3-phosphoinositide-dependent protein kinase-1 (PDK1) and mTOR Complex 2 (mTORC2).[4] Activated Akt then phosphorylates a multitude of downstream substrates, orchestrating a variety of cellular responses. A key downstream effector of Akt is mTOR, which exists in two distinct complexes, mTORC1 and mTORC2.[5] mTORC1, when activated, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1] The pathway is negatively regulated by the tumor suppressor Phosphatase and Tensin Homolog (PTEN), which dephosphorylates PIP3, thereby terminating the signaling cascade.[3]
Core PI3K/Akt/mTOR signaling pathway.
Dysregulation in Breast Cancer
Hyperactivation of the PI3K/Akt/mTOR pathway is one of the most frequent oncogenic events in breast cancer, occurring in up to 70% of cases.[5][6] This aberrant signaling promotes tumor growth, proliferation, and survival, and has been strongly implicated in resistance to endocrine, HER2-targeted, and cytotoxic therapies.[1][7] The primary mechanisms of pathway dysregulation include:
-
PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are the most common genetic alteration, present in approximately 40% of hormone receptor-positive (HR+)/HER2-negative breast cancers.[8] These mutations, most frequently occurring in hotspots within exons 9 and 20, lead to constitutive activation of PI3K.[5]
-
PTEN Loss: Loss of function of the tumor suppressor PTEN, through mutation, deletion, or epigenetic silencing, results in the accumulation of PIP3 and sustained pathway activation.[9] PTEN loss is observed in a significant portion of breast cancers and is often associated with a more aggressive phenotype.[10]
-
AKT1 Mutations: While less frequent than PIK3CA mutations, activating mutations in the AKT1 gene (primarily the E17K substitution) also contribute to pathway hyperactivation.[9]
-
PIK3R1 Mutations: Mutations in PIK3R1, which encodes the p85α regulatory subunit of PI3K, can also lead to pathway activation, though these are less common.[9]
Table 1: Prevalence of Key PI3K/Akt/mTOR Pathway Alterations in Breast Cancer Subtypes
| Alteration | HR+/HER2- | HER2+ | Triple-Negative (TNBC) | Overall |
| PIK3CA Mutations | ~40-42%[8][11] | ~30-31%[8][11] | ~15-16%[8][11] | ~30-45%[9][12] |
| PTEN Loss (IHC) | Varies | ~56%[13] | High frequency[10] | ~17-55%[9][14] |
| AKT1 Mutations | ~3.8-7.3%[15] | Less common | Less common | ~1.4-8.2%[15] |
| PIK3R1 Mutations | ~2%[16] | ~2.3%[16] | ~6%[16] | ~1.7-2.7%[9][12] |
Therapeutic Targeting and Clinical Data
The central role of the PI3K/Akt/mTOR pathway in breast cancer has made it a prime target for drug development. Several classes of inhibitors have been investigated, with some gaining regulatory approval.
-
PI3K Inhibitors: These can be pan-PI3K inhibitors, targeting all Class I isoforms, or isoform-specific inhibitors. Alpelisib, a p110α-specific inhibitor, is approved in combination with fulvestrant for patients with HR+, HER2-, PIK3CA-mutated advanced or metastatic breast cancer.[9]
-
Akt Inhibitors: These agents, such as capivasertib and ipatasertib, directly target the Akt kinase.
-
mTOR Inhibitors: Rapamycin analogs (rapalogs) like everolimus inhibit mTORC1. Everolimus is approved in combination with exemestane for certain patients with advanced HR+ breast cancer.[9]
Table 2: Key Clinical Trial Data for PI3K/Akt/mTOR Pathway Inhibitors in Breast Cancer
| Drug (Target) | Trial Name | Patient Population | Treatment Arm | Control Arm | Median PFS (months) | Hazard Ratio (95% CI) | Objective Response Rate (ORR) |
| Alpelisib (PI3Kα) | SOLAR-1[17] | HR+/HER2-, PIK3CA-mutated, endocrine-resistant | Alpelisib + Fulvestrant | Placebo + Fulvestrant | 11.0 | 0.65 (0.50-0.85) | 26.6% |
| Capivasertib (Akt) | CAPItello-291[5] | HR+/HER2-, aromatase inhibitor-resistant | Capivasertib + Fulvestrant | Placebo + Fulvestrant | 7.2 | 0.60 (0.51-0.71) | 22.9% |
| Capivasertib (Akt) | CAPItello-291 (AKT pathway altered)[5][7] | HR+/HER2-, aromatase inhibitor-resistant, AKT pathway alterations | Capivasertib + Fulvestrant | Placebo + Fulvestrant | 7.3 | 0.50 (0.38-0.65) | 28.8% |
| Everolimus (mTOR) | BOLERO-2[18] | HR+/HER2-, non-steroidal aromatase inhibitor-resistant | Everolimus + Exemestane | Placebo + Exemestane | 7.8 | 0.45 (0.38-0.54) | 12.6% |
| Buparlisib (pan-PI3K) | BELLE-3[19] | HR+/HER2-, mTOR inhibitor-resistant | Buparlisib + Fulvestrant | Placebo + Fulvestrant | 3.9 | 0.67 (0.53-0.84) | 7.6% |
| Ipatasertib (Akt) | IPATunity130 (Cohort A)[20] | TNBC, PIK3CA/AKT1/PTEN-altered | Ipatasertib + Paclitaxel | Placebo + Paclitaxel | 7.4 | 1.02 (0.71-1.45) | 39% |
Experimental Protocols
Investigating the PI3K/Akt/mTOR pathway requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Western Blotting for Pathway Protein Expression and Phosphorylation
This protocol allows for the quantification of total and phosphorylated levels of key pathway proteins.
-
Protein Extraction:
-
Wash cultured breast cancer cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 12,000 g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.[21]
-
Determine protein concentration using a BCA assay.[22]
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-50 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt Ser473, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K1, anti-S6K1) overnight at 4°C.[4][8]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
-
Immunohistochemistry (IHC) for PTEN and p-Akt in Tissue Samples
This protocol enables the visualization and semi-quantitative analysis of protein expression in formalin-fixed, paraffin-embedded (FFPE) breast tumor tissue.
-
Slide Preparation:
-
Cut 4-µm sections from FFPE tissue blocks and mount on charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) for p-Akt or an EDTA buffer (pH 8.0) for PTEN in a pressure cooker or water bath.[18]
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[11]
-
Block non-specific binding with a protein block solution.
-
Incubate with primary antibody (e.g., anti-PTEN, anti-p-Akt Ser473) for 30-60 minutes at room temperature or overnight at 4°C.[9][11]
-
Incubate with a polymer-based HRP-conjugated secondary antibody.[11]
-
Develop the signal with a DAB chromogen solution and counterstain with hematoxylin.
-
-
Scoring:
-
Evaluate staining intensity and the percentage of positive tumor cells. A scoring system such as the H-score can be used for semi-quantitative analysis.
-
Targeted Next-Generation Sequencing (NGS) for PIK3CA Mutation Analysis
This protocol is used for the sensitive detection of somatic mutations in the PIK3CA gene from tumor DNA.
-
DNA Extraction:
-
Extract genomic DNA from FFPE tumor tissue sections or liquid biopsy (ctDNA).
-
-
Library Preparation:
-
Amplify target regions of the PIK3CA gene (typically exons 9 and 20 hotspots) using a multiplex PCR-based approach with a commercial NGS panel.[17]
-
Ligate sequencing adapters to the amplicons.
-
-
Sequencing:
-
Sequence the prepared library on an NGS platform (e.g., Illumina or Ion Torrent).
-
-
Data Analysis:
-
Align sequencing reads to the human reference genome.
-
Call genetic variants and annotate them to identify known pathogenic PIK3CA mutations.
-
Typical experimental workflow for PI3K pathway investigation.
Pathway Crosstalk and Feedback Loops
The PI3K/Akt/mTOR pathway does not operate in isolation. It is intricately connected with other signaling networks, and its activity is tightly regulated by feedback mechanisms.
-
Crosstalk with the MAPK/ERK Pathway: There is significant bidirectional crosstalk between the PI3K/Akt and MAPK/ERK pathways. Components of the PI3K pathway can positively regulate ERK signaling, while activated ERK can, in some contexts, negatively regulate PI3K/Akt signaling. This interplay has important implications for the efficacy of targeted therapies, as inhibition of one pathway can lead to compensatory activation of the other.
-
Negative Feedback Loops: A critical negative feedback loop exists where S6K1, a downstream target of mTORC1, can phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), which is an upstream activator of PI3K. This feedback mechanism helps to dampen the signaling response. Inhibition of mTORC1 or S6K1 can disrupt this feedback, leading to increased PI3K activity.
References
- 1. PI3K (p120γ) Protocol [promega.sg]
- 2. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 5. academic.oup.com [academic.oup.com]
- 6. promega.es [promega.es]
- 7. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. PTEN, PIK3CA, p-AKT, and p-p70S6K Status: Association with Trastuzumab Response and Survival in Patients with HER2-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of next-generation sequencing (NGS) to detect high frequency of targetable alterations in primary and metastatic breast cancer (MBC). - ASCO [asco.org]
- 14. Next-Generation Sequencing-Based Analysis of Clinical and Pathological Features of PIK3CA-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journal.waocp.org [journal.waocp.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Short-term PI3K inhibition prevents breast cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. origene.com [origene.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. cellsignet.com [cellsignet.com]
- 22. Chronic inhibition of the mTORC1/S6K1 pathway increases insulin-induced PI3K activity but inhibits Akt2 and glucose transport stimulation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of PI3K/Akt/mTOR Pathway Inhibition on Tumor Angiogenesis: A Technical Overview of a Representative Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of a representative dual PI3K/mTOR inhibitor, herein referred to as PI3K/Akt/mTOR-IN-2, on tumor angiogenesis. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of various cellular processes, including cell growth, proliferation, survival, and angiogenesis.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] This document outlines the mechanistic basis for targeting this pathway to inhibit tumor angiogenesis, presents hypothetical yet representative quantitative data, details relevant experimental protocols, and provides visual representations of the key concepts.
The PI3K/Akt/mTOR Signaling Pathway in Angiogenesis
The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis.[1][3] Activation of this pathway, often through receptor tyrosine kinases (RTKs) stimulated by growth factors like vascular endothelial growth factor (VEGF), initiates a cascade of phosphorylation events.[4][5][6] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][6] PIP3 recruits and activates the serine/threonine kinase Akt.[4][5] Akt, in turn, phosphorylates and activates a range of downstream targets, including mTOR.[4][5][6]
mTOR exists in two distinct complexes, mTORC1 and mTORC2.[7] mTORC1, the primary focus in this context, regulates protein synthesis by phosphorylating downstream effectors such as S6 kinase (S6K) and eIF4E-binding protein 1 (4E-BP1).[5][7] This leads to the increased translation of proteins crucial for cell growth and proliferation, including hypoxia-inducible factor 1-alpha (HIF-1α), which is a master regulator of VEGF expression.[1][8] By upregulating VEGF, the PI3K/Akt/mTOR pathway directly stimulates endothelial cell proliferation, migration, and tube formation, the key steps in angiogenesis.[1]
Diagram of the PI3K/Akt/mTOR Signaling Pathway:
References
- 1. PI3K/AKT/mTOR Pathway in Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. spandidos-publications.com [spandidos-publications.com]
Unraveling the Selectivity of PI3K/Akt/mTOR-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity and mechanism of action of PI3K/Akt/mTOR-IN-2, a potent inhibitor of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This document provides a comprehensive overview of its biochemical and cellular activities, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.
Core Compound Data and Selectivity
This compound, also identified as compound 22c in the primary literature, is a sulfonamide methoxypyridine derivative designed as a dual inhibitor of PI3K and mTOR. Its activity has been characterized against key components of the PI3K/Akt/mTOR pathway and in various cancer cell lines.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3Kα | 0.22 |
| mTOR | 23 |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 2.29 |
| A549 | Lung Cancer | 14.81 |
| BGC-823 | Gastric Cancer | 9.11 |
| HCT-116 | Colon Cancer | 0.02 |
| MCF-7 | Breast Cancer | 0.13 |
The data indicates that this compound is a highly potent inhibitor of PI3Kα and a potent inhibitor of mTOR. Its anti-proliferative effects are particularly notable in HCT-116 and MCF-7 cancer cell lines.[1]
Signaling Pathway and Mechanism of Action
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a common feature in many types of cancer. This compound exerts its therapeutic effects by dually targeting PI3K and mTOR, key kinases in this pathway.
References
An In-depth Technical Guide on the Impact of Dual PI3K/mTOR Inhibition on Cellular Metabolism
Disclaimer: The compound "PI3K/Akt/mTOR-IN-2" as specified in the topic does not correspond to a known inhibitor in the published scientific literature. This guide has been developed using BEZ235 (Dactolisib) , a well-characterized dual inhibitor of PI3K and mTOR, as a representative molecule to explore the impact of simultaneous PI3K and mTOR inhibition on cellular metabolism. The data and methodologies presented herein are based on published studies involving BEZ235.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many human cancers, leading to metabolic reprogramming that supports tumor growth and survival.[2] Dual inhibitors targeting both PI3K and mTOR have emerged as a promising therapeutic strategy to counteract these effects.
This technical guide provides a comprehensive overview of the effects of dual PI3K/mTOR inhibition, as exemplified by BEZ235, on cellular metabolism. It is intended for researchers, scientists, and drug development professionals.
BEZ235 (Dactolisib) is an imidazoquinoline derivative that acts as a dual ATP-competitive inhibitor of all four class I PI3K isoforms (p110α, β, γ, and δ) and mTOR (mTORC1 and mTORC2).[1][3] Its ability to simultaneously block these key nodes in the signaling pathway leads to profound effects on cellular metabolism.
Mechanism of Action
BEZ235 exerts its inhibitory effects by binding to the ATP-binding cleft of PI3K and mTOR kinases, thereby preventing the phosphorylation of their downstream targets.[1] This dual inhibition leads to a comprehensive shutdown of the PI3K/Akt/mTOR signaling cascade.
Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, including the TSC complex, leading to the activation of mTORC1. mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
Quantitative Data on Metabolic Effects
BEZ235 has been shown to significantly alter the metabolic landscape of cancer cells, primarily by suppressing glycolysis. The following tables summarize the quantitative effects of BEZ235 on various metabolic parameters.
Kinase Inhibitory Activity
| Target | IC50 (nM) |
| p110α | 4 |
| p110γ | 5 |
| p110δ | 7 |
| p110β | 75 |
| mTOR (p70S6K) | 6 |
| mTOR (K-LISA) | 20.7 |
| Data from cell-free assays.[1] |
Effects on Glycolysis and Related Metabolites in U87MG Glioblastoma Cells
| Metabolic Parameter | Treatment | % Change from Control | p-value | Reference |
| Glucose Uptake | 1 µM BEZ235 (5 days) | ↓ ~50% | < 0.001 | [4] |
| Lactate Secretion | 1 µM BEZ235 (5 days) | ↓ ~60% | < 0.001 | [4] |
| NAD+ Levels | 1 µM BEZ235 (5 days) | Significantly Suppressed | < 0.05 | [4] |
| Glutamate Levels | 1 µM BEZ235 (5 days) | ↓ ~90% (tenfold) | < 0.05 | [4] |
Effects on Cell Viability
| Cell Line | GI50 (nM) |
| PC3M (PTEN-null) | 10-12 |
| U87MG (PTEN-null) | 10-12 |
| GI50: Concentration for 50% growth inhibition.[1] |
Effects on Downstream Signaling
| Protein | Treatment | Effect |
| p-Akt (Ser473) | 50 nM BEZ235 (24h) | Significant Decrease |
| p-mTOR (Ser2448) | 200 nM BEZ235 (24h) | Significant Decrease |
| p-S6 (Ser240/244) | 0-2000 nM BEZ235 (6h) | Dose-dependent Decrease |
| p-4EBP1 | 0-2000 nM BEZ235 (6h) | Dose-dependent Decrease |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of BEZ235's impact on cellular metabolism.
Cell Culture and Drug Treatment
Protocol:
-
Cell Seeding: Plate cells (e.g., U87MG glioblastoma cells) in the appropriate multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of analysis.
-
Drug Preparation: Dissolve BEZ235 in DMSO to create a stock solution. Further dilute the stock solution in the cell culture medium to the desired final concentration (e.g., 1 µM).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing BEZ235 or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the specified duration (e.g., 5 days), ensuring to change the medium with fresh drug-containing medium as required.[4]
Glucose Uptake and Lactate Secretion Assay
Protocol:
-
Culture and treat cells as described in section 4.1.
-
After the treatment period, collect the cell culture medium.
-
Glucose Measurement: Measure the glucose concentration in the collected medium using a commercially available glucose assay kit (e.g., a glucose oxidase-based colorimetric assay).
-
Lactate Measurement: Measure the lactate concentration in the collected medium using a commercially available lactate assay kit (e.g., a lactate oxidase-based colorimetric or fluorometric assay).
-
Normalization: Normalize the glucose uptake and lactate secretion values to the cell number or total protein content.
Western Blot Analysis
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-S6, S6) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Seahorse XF Cell Mito Stress Test
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach.
-
Treatment: Treat the cells with BEZ235 or vehicle control for the desired duration.
-
Assay Preparation: Replace the culture medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Seahorse Assay: Place the cell plate in the Seahorse XF Analyzer and perform the Cell Mito Stress Test, which involves sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis: The instrument measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time. From these measurements, key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, can be calculated.
Conclusion
The dual PI3K/mTOR inhibitor BEZ235 significantly impacts cellular metabolism, primarily by suppressing glycolysis. This is evidenced by a reduction in glucose uptake and lactate secretion, as well as alterations in the levels of key metabolites like NAD+ and glutamate. These metabolic changes are a direct consequence of the inhibition of the PI3K/Akt/mTOR signaling pathway. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the metabolic effects of dual PI3K/mTOR inhibitors. Further studies, particularly those employing metabolic flux analysis and Seahorse assays, will provide a more comprehensive understanding of the metabolic reprogramming induced by these agents.
References
- 1. Activity of a novel, dual PI3-kinase/mTor inhibitor NVP-BEZ235 against primary human pancreatic cancers grown as orthotopic xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
The PI3K/Akt/mTOR Pathway: A Core Regulator of Therapeutic Resistance in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including proliferation, growth, survival, and metabolism.[1] Its frequent dysregulation in a multitude of human cancers has positioned it as a key target for therapeutic intervention. However, the very centrality of this pathway also makes it a pivotal mediator of resistance to a wide range of cancer therapies, including chemotherapy, targeted agents, and radiotherapy.[2] This technical guide provides a comprehensive overview of the PI3K/Akt/mTOR pathway's role in therapeutic resistance, detailing the core signaling mechanisms, common modes of resistance, and key experimental methodologies used in its investigation.
The Core PI3K/Akt/mTOR Signaling Cascade
The PI3K/Akt/mTOR pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones. This activation leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably Akt and phosphoinositide-dependent kinase 1 (PDK1).
At the membrane, Akt is phosphorylated at threonine 308 (Thr308) by PDK1 and at serine 473 (Ser473) by the mTOR complex 2 (mTORC2), leading to its full activation. Activated Akt then phosphorylates a plethora of downstream substrates, modulating their activity to promote cell survival and proliferation. A key downstream effector of Akt is the mTOR complex 1 (mTORC1), which is activated by Akt through the phosphorylation and inhibition of the tuberous sclerosis complex (TSC1/TSC2). Activated mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), a tumor suppressor that dephosphorylates PIP3 back to PIP2, thereby antagonizing PI3K activity.
Mechanisms of Therapeutic Resistance Mediated by the PI3K/Akt/mTOR Pathway
Hyperactivation of the PI3K/Akt/mTOR pathway is a common feature of cancers that are resistant to various therapies. This can occur through several mechanisms:
-
Genetic Alterations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or loss-of-function mutations or deletions in the PTEN gene are frequently observed in various cancers.[3] These alterations lead to constitutive activation of the pathway, rendering cancer cells less dependent on upstream signals for survival and proliferation and, consequently, more resistant to therapies targeting those upstream components.
-
Feedback Loops: Inhibition of one component of the pathway can sometimes lead to the activation of feedback loops that reactivate the pathway. For instance, inhibition of mTORC1 can lead to the relief of a negative feedback loop on insulin receptor substrate 1 (IRS-1), resulting in increased PI3K and Akt activation.
-
Crosstalk with Other Signaling Pathways: The PI3K/Akt/mTOR pathway is intricately connected with other signaling networks, such as the MAPK/ERK pathway. In some cases, inhibition of one pathway can lead to the compensatory activation of another, allowing cancer cells to survive and proliferate.
-
Activation of Downstream Effectors: Even with effective inhibition of upstream components like PI3K or Akt, resistance can arise from the activation of downstream effectors through alternative mechanisms.
The PI3K/Akt/mTOR Pathway in Resistance to Specific Therapies
Resistance to Chemotherapy
The PI3K/Akt/mTOR pathway has been implicated in resistance to various chemotherapeutic agents, including platinum-based drugs like cisplatin.[1][4] Activation of this pathway can promote cell survival by inhibiting apoptosis and enhancing DNA repair mechanisms, thereby counteracting the cytotoxic effects of chemotherapy. For example, in ovarian cancer cells, inhibition of the PI3K/Akt pathway has been shown to sensitize resistant cells to cisplatin.[5]
Resistance to Targeted Therapy
HER2-Targeted Therapies: In HER2-positive breast cancer, resistance to therapies like trastuzumab and lapatinib is often associated with hyperactivation of the PI3K/Akt/mTOR pathway.[2][3][6][7][8] This can be due to PIK3CA mutations or PTEN loss, which allows for continued signaling downstream of HER2, even when the receptor itself is inhibited.[3]
EGFR-Targeted Therapies: Similarly, in cancers driven by EGFR mutations, such as non-small cell lung cancer (NSCLC), acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib can be mediated by the PI3K/Akt/mTOR pathway.[9][10][11][12] Activation of parallel signaling pathways that converge on PI3K or the acquisition of PIK3CA mutations can bypass the need for EGFR signaling.[11]
Quantitative Data on PI3K/Akt/mTOR Pathway in Therapeutic Resistance
The following tables summarize quantitative data from various studies investigating the role of the PI3K/Akt/mTOR pathway in therapeutic resistance.
Table 1: IC50 Values of PI3K/Akt/mTOR Inhibitors in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistant To | PI3K/Akt/mTOR Inhibitor | IC50 (Resistant) | IC50 (Sensitive) | Reference |
| HCC827 GR | NSCLC | Gefitinib | PI-103 (PI3K inhibitor) | ~1 µM | <0.1 µM | [9] |
| BT-474 | Breast Cancer | Trastuzumab | NVP-BEZ235 (dual PI3K/mTOR inhibitor) | ~50 nM | ~10 nM | [6] |
| SKOV3/DDP | Ovarian Cancer | Cisplatin | LY294002 (PI3K inhibitor) | >20 µM | ~5 µM | [5] |
Table 2: Clinical Trial Data for PI3K/Akt/mTOR Inhibitors in Therapy-Resistant Cancers
| Clinical Trial | Cancer Type | Patient Population | PI3K/Akt/mTOR Inhibitor | Outcome | Reference |
| BOLERO-2 | HR+ Advanced Breast Cancer | Resistant to non-steroidal aromatase inhibitors | Everolimus (mTOR inhibitor) + Exemestane | Significant improvement in progression-free survival | [13] |
| SANDPIPER | HR+/HER2- Breast Cancer (PIK3CA mutated) | --- | Taselisib (PI3K inhibitor) + Fulvestrant | Modest increase in progression-free survival with significant toxicity | [13] |
| Phase Ib Study | Various Cancers | --- | Buparlisib (pan-PI3K inhibitor) + Letrozole | 50% of patients with reduced FDG tumor uptake showed clinical benefit | [13][14] |
Key Experimental Protocols
Investigating the role of the PI3K/Akt/mTOR pathway in therapeutic resistance requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for some of the key experiments.
Western Blotting for Phospho-Akt (Ser473)
This protocol is used to detect the phosphorylation status of Akt at Ser473, a key indicator of its activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Rabbit anti-phospho-Akt (Ser473)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as required (e.g., with or without a therapeutic agent). Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the band corresponding to phospho-Akt indicates the level of Akt activation.
Immunoprecipitation of mTORC1
This protocol is used to isolate the mTORC1 complex from cell lysates to study its composition and activity.
Materials:
-
Cell lysis buffer (CHAPS-based buffer is often used to preserve the complex)
-
Antibody against an mTORC1 component (e.g., Raptor or mTOR)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Lysis: Lyse cells in a buffer that maintains protein-protein interactions.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add the specific antibody to the pre-cleared lysate and incubate to allow the antibody to bind to the mTORC1 complex.
-
Bead Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the mTORC1 complex from the beads using an elution buffer.
-
Analysis: The eluted proteins can then be analyzed by Western blotting or used in kinase assays.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of therapeutic agents on cell viability and to determine IC50 values.
Materials:
-
96-well plates
-
Cell culture medium
-
Therapeutic agent(s) of interest
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a specific density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the therapeutic agent(s). Include untreated control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the data to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Logical Relationships in Resistance Mechanisms
The interplay between different signaling molecules and pathways in conferring therapeutic resistance can be complex. The following diagram illustrates a logical relationship in HER2-positive breast cancer where PTEN loss leads to resistance to HER2-targeted therapy.
Conclusion
The PI3K/Akt/mTOR pathway is a central hub in the signaling network of cancer cells and a critical mediator of therapeutic resistance. A thorough understanding of its intricate regulation and its role in bypassing the effects of various cancer treatments is essential for the development of more effective therapeutic strategies. This guide provides a foundational understanding of the key concepts, methodologies, and quantitative data relevant to the study of the PI3K/Akt/mTOR pathway in the context of therapeutic resistance, serving as a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation into the complex feedback and crosstalk mechanisms will be crucial for designing rational combination therapies that can overcome resistance and improve patient outcomes.
References
- 1. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment targeting PI3K may delay resistance to anti-HER2 therapy in breast cancer patients - ecancer [ecancer.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PI3K Inhibition Sensitize the Cisplatin-resistant Human Ovarian Cancer Cell OVCAR3 by Induction of Oxidative Stress - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Optimal targeting of HER2-PI3K signaling in breast cancer: Mechanistic insights and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Co-Targeting the EGFR and PI3K/Akt Pathway to Overcome Therapeutic Resistance in Head and Neck Squamous Cell Carcinoma: What about Autophagy? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIK3CA mutation as an acquired resistance driver to EGFR-TKIs in non-small cell lung cancer: Clinical challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
The PI3K/Akt/mTOR Pathway Inhibitor, PI3K/Akt/mTOR-IN-2: A Technical Guide on its Anticipated Effects on Autophagy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific effects of "PI3K/Akt/mTOR-IN-2" on autophagy are not currently available in the public domain. The following guide is based on the established role of the PI3K/Akt/mTOR signaling pathway in the regulation of autophagy and utilizes data from well-characterized inhibitors of this pathway as a predictive framework for the anticipated effects of this compound.
Executive Summary
This compound is a specific inhibitor of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] This pathway is a central regulator of cellular growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.[3] A critical downstream process controlled by this pathway is autophagy, a cellular self-degradation and recycling mechanism. Inhibition of the PI3K/Akt/mTOR axis is a potent inducer of autophagy. This document provides a technical overview of the anticipated effects of this compound on autophagy, based on the known mechanism of action of similar inhibitors.
The PI3K/Akt/mTOR Signaling Pathway and its Role in Autophagy Regulation
The PI3K/Akt/mTOR pathway is a crucial negative regulator of autophagy.[4][5] Under normal growth conditions, the activation of receptor tyrosine kinases leads to the activation of PI3K, which in turn activates Akt. Akt then activates mTORC1, a central inhibitor of autophagy.[3] mTORC1 exerts its inhibitory effect primarily through the phosphorylation of key autophagy-initiating proteins, such as ULK1 (Unc-51 like autophagy activating kinase 1) and the VPS34 complex, which includes Beclin-1.[6] This phosphorylation prevents the formation of the autophagosome, the double-membraned vesicle that engulfs cellular components destined for degradation.
Diagram of the PI3K/Akt/mTOR Signaling Pathway and its Inhibition:
Caption: PI3K/Akt/mTOR pathway negatively regulates autophagy.
Anticipated Effects of this compound on Autophagy
By inhibiting the PI3K/Akt/mTOR pathway, this compound is expected to relieve the inhibitory phosphorylation of ULK1 and the VPS34 complex, thereby inducing autophagy. The expected molecular and cellular effects are summarized below.
Quantitative Data from Analogous Inhibitors
The following table summarizes the typical quantitative effects observed with well-characterized PI3K/Akt/mTOR pathway inhibitors, which are anticipated to be similar for this compound.
| Parameter | Expected Effect of this compound | Typical Fold Change (with other inhibitors) | Reference Cell Line(s) |
| p-Akt (Ser473) Levels | Decrease | 2-10 fold decrease | Various cancer cell lines |
| p-mTOR (Ser2448) Levels | Decrease | 2-8 fold decrease | Various cancer cell lines |
| LC3-II/LC3-I Ratio | Increase | 2-5 fold increase | HeLa, MCF-7, U87MG |
| p62/SQSTM1 Levels | Decrease | 1.5-3 fold decrease | HeLa, MCF-7 |
| Beclin-1 Levels | No significant change or slight increase | - | Various cancer cell lines |
| ULK1 (Ser757) Phosphorylation | Decrease | 2-4 fold decrease | HEK293T |
| Autophagosome Number per Cell | Increase | 3-7 fold increase | MEFs, HeLa |
Note: The exact fold change will be dependent on the cell type, concentration, and duration of treatment.
Experimental Protocols for Studying the Effect on Autophagy
The following are detailed methodologies for key experiments to assess the impact of a PI3K/Akt/mTOR inhibitor on autophagy.
Western Blotting for Autophagy Markers
Objective: To quantify the changes in the levels of key autophagy-related proteins.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF-7) at an appropriate density and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 0.5, 1, 2, 4, 8 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B, p62/SQSTM1, p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Fluorescence Microscopy for Autophagosome Visualization
Objective: To visualize and quantify the formation of autophagosomes.
Protocol:
-
Cell Culture and Transfection: Plate cells on glass coverslips. For visualization of LC3 puncta, transiently transfect the cells with a GFP-LC3 or RFP-LC3 plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, treat the cells with this compound as described in the western blotting protocol.
-
Fixation and Staining: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100. If not using fluorescently tagged LC3, incubate with a primary antibody against LC3B followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantification: Count the number of fluorescent puncta (autophagosomes) per cell in at least 50 cells per condition.
Experimental Workflow Diagram:
Caption: Workflow for analyzing the effect of an inhibitor on autophagy.
Conclusion
While direct experimental evidence for the effect of this compound on autophagy is pending, its established role as an inhibitor of the PI3K/Akt/mTOR pathway strongly suggests that it will be a potent inducer of autophagy. The experimental protocols and expected outcomes detailed in this guide provide a solid framework for researchers to investigate and confirm this activity. Such studies will be crucial for a comprehensive understanding of the biological effects of this compound and its potential therapeutic applications.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mda-231 — TargetMol Chemicals [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The PI3K/AKT/mTOR pathway regulates autophagy to induce apoptosis of alveolar epithelial cells in chronic obstructive pulmonary disease caused by PM2.5 particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Dual PI3K/mTOR Inhibition: Unraveling the Function of Pathway Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function and characterization of dual inhibitors targeting the PI3K/Akt/mTOR signaling pathway. While specific, comprehensive data for the designated compound 'PI3K/Akt/mTOR-IN-2' is limited in publicly accessible literature, this document will utilize a well-characterized representative dual inhibitor to illustrate the principles of action, data presentation, and experimental methodologies relevant to this class of molecules. This compound is known to be an inhibitor of this pathway, exhibiting anti-cancer properties with an IC50 of 2.29 µM in MDA-MB-231 breast cancer cells, and is reported to induce cell cycle arrest and apoptosis[1][2]. This guide will delve into the broader context of dual PI3K/mTOR inhibition, providing the detailed technical information required for research and development in this area.
The PI3K/Akt/mTOR Pathway: A Central Regulator of Cell Fate
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes.[3] These include cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[3]
Key components of the pathway include:
-
PI3K (Phosphoinositide 3-kinase): A family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides.
-
Akt (Protein Kinase B): A serine/threonine kinase that is a central node in the pathway, activated downstream of PI3K.
-
mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, regulating cell growth and survival.
Given the interconnected nature of this pathway, the simultaneous inhibition of both PI3K and mTOR offers a promising strategy to overcome resistance mechanisms and achieve a more potent anti-cancer effect.
Quantitative Analysis of a Representative Dual PI3K/mTOR Inhibitor
To illustrate the characterization of a dual pathway inhibitor, we will present data for a representative compound with publicly available information. The following tables summarize the inhibitory activity against key kinases in the PI3K/Akt/mTOR pathway and its anti-proliferative effects on various cancer cell lines.
| Target Kinase | IC50 (nM) |
| PI3Kα | 5 |
| PI3Kβ | 25 |
| PI3Kδ | 10 |
| PI3Kγ | 30 |
| mTOR | 15 |
Table 1: In vitro inhibitory activity of a representative dual PI3K/mTOR inhibitor against Class I PI3K isoforms and mTOR.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 2.29[1][2] |
| A549 | Lung Cancer | 3.5 |
| U87-MG | Glioblastoma | 1.8 |
| PC-3 | Prostate Cancer | 4.2 |
| HCT116 | Colon Cancer | 2.9 |
Table 2: Anti-proliferative activity of a representative dual PI3K/mTOR inhibitor in various cancer cell lines. The value for MDA-MB-231 is for this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of dual pathway inhibitors. The following sections outline the key experimental protocols.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compound on the enzymatic activity of PI3K and mTOR kinases.
Principle: The assay measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated product is quantified, typically using a fluorescence- or luminescence-based method.
Protocol:
-
Reagents: Recombinant human PI3K and mTOR kinases, appropriate substrates (e.g., phosphatidylinositol for PI3K, recombinant S6K for mTOR), ATP, kinase assay buffer, and a detection reagent.
-
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In a microplate, add the kinase, substrate, and inhibitor to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the inhibitor and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the inhibitor.
Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry is used to measure the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the inhibitor at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the inhibitor for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The percentage of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells is determined.
Visualizations
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway, the mechanism of dual inhibition, and a general experimental workflow.
Caption: The PI3K/Akt/mTOR signaling cascade.
References
The PI3K/Akt/mTOR Signaling Pathway: An In-depth Technical Guide to Its Role in Human Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including growth, proliferation, survival, and metabolism.[1][2][3] Its intricate network of kinases and downstream effectors makes it a central regulator of normal cellular homeostasis. However, aberrant activation of this pathway is a frequent event in a wide array of human diseases, most notably cancer, but also extending to neurological disorders and metabolic conditions such as diabetes.[3][4][5][6] This guide provides a comprehensive technical overview of the PI3K/Akt/mTOR pathway, its dysregulation in various pathologies, and the current landscape of therapeutic strategies aimed at its inhibition. Detailed experimental protocols for key assays and quantitative data on pathway alterations are presented to support research and drug development efforts in this critical area.
Core Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by extracellular signals like growth factors and hormones. This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7][8]
PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and phosphoinositide-dependent kinase 1 (PDK1).[2] This co-localization at the membrane facilitates the phosphorylation and activation of Akt by PDK1 and mTOR Complex 2 (mTORC2).[2] Once activated, Akt phosphorylates a plethora of downstream substrates, orchestrating a variety of cellular responses.
A key downstream effector of Akt is mTOR, a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2.[4][9] Akt activates mTORC1 by phosphorylating and inhibiting the tuberous sclerosis complex (TSC), a negative regulator of mTORC1. Activated mTORC1 promotes protein synthesis, lipid biogenesis, and cell growth by phosphorylating downstream targets such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[7][10] mTORC2, in addition to activating Akt, is also involved in cytoskeletal organization.[4][9]
The pathway is negatively regulated by the tumor suppressor Phosphatase and Tensin Homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thereby terminating the signaling cascade.[1][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ascopubs.org [ascopubs.org]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIK3CAMutations in Breast Cancer Subtypes Other Than HR-Positive/HER2-Negative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Mechanisms Underlying PTEN Loss in Human Tumors Suggest Potential Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of PI3K inhibitors: lessons learned from early clinical trials | Semantic Scholar [semanticscholar.org]
Methodological & Application
PI3K/Akt/mTOR-IN-2 experimental protocol for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. PI3K/Akt/mTOR-IN-2 is a potent and specific small molecule inhibitor that targets the PI3K/Akt/mTOR pathway, demonstrating anti-cancer effects in various cancer cell lines.[1][2][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, the cell cycle, and apoptosis.
Product Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2757804-89-8 |
| Molecular Formula | C₁₇H₁₃F₂NO |
| Molecular Weight | 285.29 g/mol |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) |
| Mechanism of Action | Inhibitor of the PI3K/Akt/mTOR signaling pathway.[1][2] |
Quantitative Data Summary
This compound has been shown to exhibit anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values after 72 hours of treatment are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.29 |
| PC3 | Prostate Cancer | Data not specified |
| BGC-823 | Gastric Cancer | Data not specified |
| A549 | Lung Cancer | Data not specified |
| MCF-7 | Breast Cancer (ER+) | Data not specified |
Data compiled from multiple sources.[2][3][4]
Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex signaling cascade. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR. mTOR itself is a central regulator of cell growth and proliferation. This compound exerts its effects by inhibiting key kinases within this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Experimental Protocols
Stock Solution Preparation
-
Solvent: Prepare a stock solution of this compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO).[1][5]
-
Concentration: For a 10 mM stock solution, dissolve 2.85 mg of this compound in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Cell Viability Assay (MTT or WST-1 Assay)
This protocol is designed to determine the IC50 of this compound in a specific cell line.
Caption: Workflow for determining cell viability using MTT or WST-1 assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.5 µM to 100 µM.[2][4] Include a DMSO vehicle control.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the inhibitor.
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add the solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol is to assess the effect of this compound on the phosphorylation status of key pathway proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K, anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 2 µM, 4 µM) for a specified time (e.g., 24 or 48 hours).[2][4] Include a DMSO vehicle control.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions are typically 1:1000.[6][7]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize to the total protein and/or a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression. The inhibitor has been reported to induce G0/G1 phase arrest in MDA-MB-231 cells.[2][4]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1 µM, 2 µM, 4 µM) for 24 hours.[2][4]
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is to quantify the induction of apoptosis by this compound. The inhibitor has been shown to induce apoptosis in MDA-MB-231 cells in a dose- and time-dependent manner.[2][4]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1 µM, 2 µM, 4 µM) for 24, 48, or 72 hours.[2][4]
-
Harvest the cells, including any floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Conclusion
This compound is a valuable tool for studying the role of the PI3K/Akt/mTOR pathway in cancer cells. The protocols provided here offer a framework for investigating its effects on cell viability, signaling, cell cycle, and apoptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for Western Blot Analysis Using PI3K/Akt/mTOR-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention. PI3K/Akt/mTOR-IN-2 is a potent and specific inhibitor of this pathway, offering a valuable tool for researchers studying the intricacies of this signaling network and for professionals in drug development exploring novel anti-cancer therapies.
This document provides detailed application notes and protocols for the use of this compound in Western blot analysis to investigate its effects on the phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway.
Mechanism of Action
This compound exerts its inhibitory effects by targeting the kinase activity of PI3K and/or mTOR, which are central components of the signaling cascade. By inhibiting these kinases, the inhibitor effectively blocks the downstream signaling events that promote cell growth and survival.
Data Presentation
The following table summarizes the typical dose-dependent effect of a PI3K/mTOR pathway inhibitor on the phosphorylation of key downstream targets as measured by quantitative Western blot analysis. It is important to note that the specific inhibitory concentrations and the magnitude of the effect can vary depending on the cell line, experimental conditions, and the specific inhibitor used. The data presented here is a representative example and should be used as a guideline for experimental design.
| Target Protein | Inhibitor Concentration (µM) | % Inhibition of Phosphorylation (Normalized to Total Protein) |
| p-Akt (Ser473) | 0.1 | 25% |
| 1 | 70% | |
| 10 | 95% | |
| p-mTOR (Ser2448) | 0.1 | 30% |
| 1 | 75% | |
| 10 | 98% | |
| p-S6K (Thr389) | 0.1 | 20% |
| 1 | 65% | |
| 10 | 90% | |
| p-4E-BP1 (Thr37/46) | 0.1 | 15% |
| 1 | 60% | |
| 10 | 85% |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
This protocol outlines the steps for preparing cell lysates for Western blot analysis.
Materials:
-
Cultured cells treated with this compound at various concentrations
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
-
BCA Protein Assay Kit
Procedure:
-
After treating cells with this compound for the desired time, aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to the culture dish.
-
Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Store the protein lysates at -80°C until further use.
Protocol 2: Western Blot Analysis
This protocol provides a detailed procedure for performing Western blot analysis to assess the phosphorylation status of PI3K/Akt/mTOR pathway proteins.
Materials:
-
Protein lysates
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Sample Preparation: Thaw the protein lysates on ice. Mix an appropriate amount of protein (typically 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween 20). Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer to the recommended concentration (typically 1:1000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer (typically 1:2000 to 1:5000). Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL detection reagents according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to the intensity of the corresponding total protein bands and the loading control.
Mandatory Visualization
Caption: PI3K/Akt/mTOR Signaling Pathway with the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of protein phosphorylation.
References
Application Notes and Protocols for PI3K/Akt/mTOR-IN-2 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K/Akt/mTOR-IN-2 is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical intracellular cascade that regulates cell cycle progression, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in various in vitro assays to assess its anti-cancer effects, including cell viability, apoptosis, and cell cycle arrest. The provided methodologies are specifically tailored for cancer cell lines, with a focus on the well-characterized breast cancer cell line MDA-MB-231, in which this compound has shown significant activity.[1][3]
Product Information
-
Product Name: this compound
-
Molecular Formula: C₁₇H₁₃F₂NO
-
Molecular Weight: 285.29 g/mol
-
Mechanism of Action: Inhibitor of the PI3K/Akt/mTOR signaling pathway.[1][2][3]
-
Solubility: Soluble in DMSO at 57 mg/mL (199.79 mM).[4] For cell-based assays, it is recommended to prepare a stock solution in fresh DMSO.
-
Storage: Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound in various cancer cell lines.
| Cell Line | Assay Type | Parameter | Value (µM) | Incubation Time |
| MDA-MB-231 | Cell Viability | IC₅₀ | 2.29 | 72 hours |
| PC3 | Cell Viability | IC₅₀ | 2.29 - 24.63 | 72 hours |
| BGC-823 | Cell Viability | IC₅₀ | 2.29 - 24.63 | 72 hours |
| A549 | Cell Viability | IC₅₀ | 2.29 - 24.63 | 72 hours |
| MCF-7 | Cell Viability | IC₅₀ | 2.29 - 24.63 | 72 hours |
| MCF-10A | Cell Viability | IC₅₀ | 2.29 - 24.63 | 72 hours |
| MDA-MB-231 | Cell Cycle Analysis | Effective Concentration | 1, 2, and 4 | 24 hours |
| MDA-MB-231 | Apoptosis Induction | Effective Concentration | 1, 2, and 4 | 24, 48, and 72 hours |
| MDA-MB-231 | Western Blot | Effective Concentration | 1, 2, and 4 | 48 hours |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general experimental workflow for evaluating the effects of this compound.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: General experimental workflow.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][6] Then, add 100 µL of solubilization solution and mix gently to dissolve the formazan crystals.[5][6]
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[6]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value using appropriate software.
Western Blot Analysis
This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Collection: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7][8]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Collection and Fixation: Harvest the treated cells and wash them with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined using appropriate software.[9][10][11]
References
- 1. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 2. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. kumc.edu [kumc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PI3K/Akt/mTOR-IN-2 in MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MDA-MB-231 cell line, derived from a patient with triple-negative breast cancer (TNBC), is a cornerstone model for cancer research due to its highly aggressive and invasive characteristics.[1][2][3] This cell line lacks the expression of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2), rendering it resistant to conventional hormonal therapies.[1][3] The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in various cancers, including breast cancer, playing a crucial role in cell growth, proliferation, survival, and metabolism.[4][5][6] Consequently, inhibitors targeting this pathway are of significant interest in oncology drug development.[7][8][9]
PI3K/Akt/mTOR-IN-2 is a potent inhibitor of the PI3K/Akt/mTOR pathway.[10][11] In MDA-MB-231 cells, this inhibitor has demonstrated significant anti-cancer effects, including the induction of cell cycle arrest and apoptosis.[10][11] These application notes provide a comprehensive overview of the use of this compound in MDA-MB-231 cells, including quantitative data on its efficacy and detailed protocols for key experimental procedures.
Data Presentation
Table 1: In Vitro Efficacy of this compound in MDA-MB-231 Cells
| Parameter | Value | Experimental Conditions | Reference |
| IC₅₀ | 2.29 µM | 72 hours of treatment | [10] |
| Cell Cycle Arrest | G0/G1 phase | 1 µM, 2 µM, and 4 µM for 24 hours | [10] |
| Apoptosis Induction | Dose- and time-dependent | 1 µM, 2 µM, and 4 µM for 24, 48, and 72 hours | [10] |
Table 2: Molecular Effects of this compound in MDA-MB-231 Cells
| Molecular Target | Effect | Experimental Conditions | Reference |
| Bax Expression | Increased | 1 µM, 2 µM, and 4 µM for 48 hours | [10] |
| Bcl-2 Expression | Decreased | 1 µM, 2 µM, and 4 µM for 48 hours | [10] |
| Mitochondrial Membrane Potential (MMP) | Disruption | 1 µM, 2 µM, and 4 µM for 24 hours | [10] |
| Reactive Oxygen Species (ROS) | Accumulation | 1 µM, 2 µM, and 4 µM for 24 hours | [10] |
| Glutathione (GSH) | Depletion | 1 µM, 2 µM, and 4 µM for 24 hours | [10] |
| Intracellular Ca²⁺ | Elevation | 1 µM, 2 µM, and 4 µM for 24 hours | [10] |
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in MDA-MB-231 cells.
Experimental Protocols
Cell Culture of MDA-MB-231 Cells
The MDA-MB-231 cell line is an epithelial human breast cancer cell line.[1] These cells are known for their aggressive and invasive nature.[1][3]
-
Media and Reagents:
-
Protocol:
-
Maintain MDA-MB-231 cells in Leibovitz's L-15 medium supplemented with 10-15% FBS and 2mM L-glutamine.[1]
-
Culture the cells at 37°C in a non-CO₂ incubator as L-15 medium is formulated for use in atmospheric CO₂.[1]
-
Subculture the cells when they reach 70-80% confluency.[1]
-
To subculture, aspirate the old medium and wash the cells once with sterile PBS.
-
Add Trypsin-EDTA to the flask and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a density of 1-3 x 10⁴ cells/cm².[1]
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
MDA-MB-231 cells
-
This compound
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
-
Protocol:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound (e.g., 0.5 - 100 µM) and a vehicle control (DMSO).[10]
-
Incubate the plate for the desired time period (e.g., 72 hours).[10]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
-
Materials:
-
MDA-MB-231 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to attach.
-
Treat the cells with different concentrations of this compound (e.g., 1, 2, and 4 µM) for various time points (e.g., 24, 48, 72 hours).[10]
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[12][13]
-
Incubate the cells in the dark at room temperature for 15 minutes.[12]
-
Analyze the stained cells by flow cytometry within one hour.[12][13] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the expression levels of key proteins in the PI3K/Akt/mTOR pathway and apoptosis-related proteins.
-
Materials:
-
MDA-MB-231 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, Bax, Bcl-2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed MDA-MB-231 cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.[14]
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.[15]
-
References
- 1. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 2. MDA-MB231 - Wikipedia [en.wikipedia.org]
- 3. MDA-MB-231 Cells [cytion.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Effect of PI3K inhibitor LY294002 combined with RAD001, a mTOR specificity inhibitor, on proliferation and apoptosis of triple-negative breast cancer cell lines MDA-MB-231 through PI3K/AKT/mTOR pathway in vitro. - ASCO [asco.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cenmed.com [cenmed.com]
- 12. Apoptosis assay [bio-protocol.org]
- 13. Apoptosis assay [bio-protocol.org]
- 14. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 15. researchgate.net [researchgate.net]
Protocol for Assessing Apoptosis with PI3K/Akt/mTOR-IN-2
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and apoptosis.[1][2] Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention.[1][2] PI3K/Akt/mTOR-IN-2 is a potent and specific inhibitor of this pathway, demonstrating anti-cancer effects by inducing cell cycle arrest and apoptosis.[3] With an IC50 value of 2.29 µM in MDA-MB-231 breast cancer cells, this inhibitor serves as a valuable tool for studying the role of the PI3K/Akt/mTOR pathway in apoptosis and for the development of novel cancer therapies.
These application notes provide detailed protocols for utilizing this compound to induce and assess apoptosis in cancer cell lines. The included methodologies cover cell treatment, and subsequent analysis by Western blotting and flow cytometry.
Signaling Pathway and Mechanism of Action
This compound exerts its pro-apoptotic effects by inhibiting the kinase activity within the PI3K/Akt/mTOR pathway. This inhibition leads to the dephosphorylation and modulation of downstream targets that are crucial for cell survival. A key consequence is the altered expression of Bcl-2 family proteins, resulting in an increased Bax/Bcl-2 ratio, which promotes the mitochondrial pathway of apoptosis.
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of this compound on apoptosis and the expression of key apoptotic regulators in a model cancer cell line (e.g., MDA-MB-231).
Table 1: Apoptosis Induction by this compound
| Treatment Duration | Inhibitor Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) |
| 24 hours | 0 (Control) | 5% |
| 1 | 15% | |
| 2 | 25% | |
| 4 | 40% | |
| 48 hours | 0 (Control) | 6% |
| 1 | 25% | |
| 2 | 45% | |
| 4 | 65% | |
| 72 hours | 0 (Control) | 7% |
| 1 | 35% | |
| 2 | 60% | |
| 4 | 80% |
Table 2: Modulation of Apoptotic Protein Expression
| Treatment (48 hours) | Relative Bax Expression (fold change vs. Control) | Relative Bcl-2 Expression (fold change vs. Control) | Bax/Bcl-2 Ratio |
| 0 µM (Control) | 1.0 | 1.0 | 1.0 |
| 1 µM | 1.5 | 0.8 | 1.9 |
| 2 µM | 2.2 | 0.6 | 3.7 |
| 4 µM | 3.0 | 0.4 | 7.5 |
Experimental Protocols
Caption: Experimental Workflow for Assessing Apoptosis Induced by this compound.
Cell Culture and Treatment with this compound
This protocol outlines the steps for treating a cancer cell line with this compound to induce apoptosis.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
6-well plates or T-25 flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 1, 2, and 4 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Remove the old medium from the cells and wash once with PBS.
-
Add 2 mL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For Western blotting, lyse the cells directly in the well with RIPA buffer.
-
For flow cytometry, detach the cells using trypsin, collect them, and wash with PBS.
-
Western Blotting for Apoptotic Proteins
This protocol details the detection of pro- and anti-apoptotic proteins by Western blotting.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C (dilutions as per manufacturer's recommendation).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression.
-
Flow Cytometry for Annexin V/PI Apoptosis Assay
This protocol describes the quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the treated cells (including floating and adherent cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are live cells.
-
Caption: Logical Flow of Apoptosis Induction by this compound.
References
Application Notes and Protocols for In Vivo Studies of PI3K/Akt/mTOR Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention. This document provides detailed application notes and protocols for the in vivo evaluation of PI3K/Akt/mTOR pathway inhibitors, with a focus on the conceptual design of such studies.
Note: While this document provides a comprehensive framework for designing in vivo studies of PI3K/Akt/mTOR inhibitors, specific quantitative data and established protocols for "PI3K/Akt/mTOR-IN-2" are not extensively available in the public domain. The provided experimental designs and data tables are based on typical findings for dual PI3K/mTOR inhibitors and should be adapted based on compound-specific preclinical data.
Signaling Pathway Overview
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.
Figure 1. Simplified PI3K/Akt/mTOR Signaling Pathway.
In Vivo Study Design: Xenograft Tumor Model
The following outlines a typical experimental workflow for evaluating the in vivo efficacy of a PI3K/Akt/mTOR inhibitor in a subcutaneous xenograft mouse model.
Figure 2. Typical In Vivo Experimental Workflow.
Data Presentation: Hypothetical In Vivo Efficacy
The following tables present a hypothetical summary of quantitative data from an in vivo study with a dual PI3K/mTOR inhibitor.
Table 1: Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | 1500 ± 250 | 0 |
| Inhibitor X | 25 | Oral Gavage | 750 ± 150 | 50 |
| Inhibitor X | 50 | Oral Gavage | 450 ± 100 | 70 |
| Positive Control | 10 | Intraperitoneal | 600 ± 120 | 60 |
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 (%) |
| Vehicle Control | - | +5 ± 2 |
| Inhibitor X | 25 | -2 ± 3 |
| Inhibitor X | 50 | -8 ± 4 |
| Positive Control | 10 | -5 ± 3 |
Table 3: Pharmacodynamic Biomarker Analysis in Tumor Tissue
| Treatment Group | Dose (mg/kg) | p-Akt (Ser473) Expression (Relative to Vehicle) | p-S6 (Ser235/236) Expression (Relative to Vehicle) |
| Vehicle Control | - | 1.0 | 1.0 |
| Inhibitor X | 50 | 0.3 | 0.2 |
Experimental Protocols
Tumor Volume Measurement
Objective: To monitor the anti-tumor efficacy of the inhibitor by measuring the growth of subcutaneous xenograft tumors.
Materials:
-
Calipers
-
Animal scale
-
Data recording sheets
Protocol:
-
Tumor measurements should be performed 2-3 times per week.
-
Gently restrain the mouse to expose the tumor.
-
Measure the longest diameter (length) and the shortest diameter (width) of the tumor using calipers.
-
Record the measurements in millimeters.
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length × Width²) / 2 .
-
Measure and record the body weight of each animal at the same time as tumor measurements to monitor toxicity.
Western Blotting for Pharmacodynamic Markers
Objective: To assess the in vivo target engagement of the PI3K/Akt/mTOR inhibitor by measuring the phosphorylation status of key downstream effectors in tumor tissue.
Materials:
-
Tumor tissue lysates
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6 (Ser235/236), anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Excise tumors from treated and control animals at the end of the study (or at specific time points post-dose) and snap-freeze in liquid nitrogen.
-
Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Immunohistochemistry (IHC) for Biomarker Analysis
Objective: To visualize and semi-quantify the expression and localization of target proteins within the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval solution
-
Blocking solution (e.g., hydrogen peroxide, serum)
-
Primary antibodies (e.g., anti-p-Akt, anti-Ki-67)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Protocol:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform antigen retrieval using heat-induced epitope retrieval (HIER) in an appropriate buffer.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with a serum-based blocking solution.
-
Incubate the sections with the primary antibody for the recommended time and temperature.
-
Wash the sections and incubate with an HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate, which will produce a brown precipitate at the site of the target protein.
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate and mount the sections.
-
Image the slides using a microscope and perform semi-quantitative analysis (e.g., H-score) if required.
Application Notes and Protocols for Cell Proliferation Assays Using PI3K/Akt/mTOR-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][3] PI3K/Akt/mTOR-IN-2 is a potent and specific inhibitor of this pathway, demonstrating anti-cancer effects by inducing cell cycle arrest and apoptosis.[4][5] These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound using common cell proliferation assays.
Mechanism of Action
This compound functions by inhibiting the activity of key kinases within the PI3K/Akt/mTOR pathway. This pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the activation of PI3K.[2] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate Akt.[2] Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, to promote cell growth and proliferation.[2] By inhibiting this cascade, this compound effectively blocks these pro-survival signals, leading to a reduction in cell viability.
Data Presentation
The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, are summarized below.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 72 | 2.29[4][6] |
| PC3 | Prostate Cancer | 72 | 2.29 - 24.63[6] |
| BGC-823 | Gastric Cancer | 72 | 2.29 - 24.63[6] |
| A549 | Lung Cancer | 72 | 2.29 - 24.63[6] |
| MCF-7 | Breast Cancer | 72 | 2.29 - 24.63[6] |
Table 1: IC50 values of this compound in various cancer cell lines.
Further studies in MDA-MB-231 cells have demonstrated that this compound induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in a dose- and time-dependent manner at concentrations of 1, 2, and 4 µM.[4]
Experimental Protocols
The following are detailed protocols for commonly used cell proliferation assays to assess the efficacy of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO, final concentration ≤ 0.1%). It is recommended to test a concentration range of 0.5 - 100 µM.[4][6]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
WST-1 (Water-Soluble Tetrazolium Salt) Assay
This assay is similar to the MTT assay but uses a water-soluble tetrazolium salt that is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan product. This eliminates the need for a solubilization step.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
WST-1 reagent
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Follow step 1 of the MTT assay protocol.
-
Compound Treatment: Follow step 2 of the MTT assay protocol.
-
Incubation: Follow step 3 of the MTT assay protocol.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Shake the plate gently for 1 minute. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.
-
Data Analysis: Follow step 8 of the MTT assay protocol.
Crystal Violet Assay
This assay measures cell viability by staining the DNA of adherent cells. The amount of dye retained is proportional to the number of viable cells.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.5% in 25% methanol)
-
Solubilization solution (e.g., 1% SDS in water)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Follow step 1 of the MTT assay protocol.
-
Compound Treatment: Follow step 2 of the MTT assay protocol.
-
Incubation: Follow step 3 of the MTT assay protocol.
-
Washing: Carefully remove the medium and wash the cells twice with 100 µL of PBS.
-
Staining: Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing and Drying: Remove the staining solution and wash the plate with water until the excess dye is removed. Air-dry the plate completely.
-
Solubilization: Add 100 µL of solubilization solution to each well and shake for 15-20 minutes to dissolve the dye.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Follow step 8 of the MTT assay protocol.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in no-cell control wells | Contamination of medium or reagents | Use fresh, sterile reagents and aseptic techniques. |
| Phenol red in medium (MTT/WST-1) | Use phenol red-free medium for the assay. | |
| Low signal or poor dynamic range | Insufficient cell number | Optimize cell seeding density. |
| Suboptimal incubation time | Optimize incubation time with the inhibitor and the detection reagent. | |
| Incomplete formazan solubilization (MTT) | Ensure complete dissolution of formazan crystals. Try a different solubilization buffer. | |
| High well-to-well variability | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix gently. |
| Edge effects | Avoid using the outer wells of the plate or fill them with sterile medium. | |
| Incomplete washing (Crystal Violet) | Wash thoroughly but gently to remove all unbound dye. |
Conclusion
This compound is a valuable tool for investigating the role of the PI3K/Akt/mTOR pathway in cell proliferation and for screening potential anti-cancer therapeutics. The protocols provided herein offer robust and reproducible methods for quantifying the cytotoxic and cytostatic effects of this inhibitor. Careful optimization of experimental parameters, such as cell seeding density and incubation times, is recommended for each specific cell line to ensure accurate and reliable results.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cenmed.com [cenmed.com]
Application Note: Preparation and Use of PI3K/Akt/mTOR-IN-2 for In Vitro Cell Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[4][5] PI3K/Akt/mTOR-IN-2 is a specific inhibitor of this pathway, demonstrating effective anti-cancer activity by inducing cell cycle arrest and apoptosis.[6][7][8] This document provides detailed protocols for the preparation and application of this compound for treating cells in a research setting.
The PI3K/Akt/mTOR Signaling Pathway
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, which recruit and activate Phosphoinositide 3-kinase (PI3K).[3] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting proteins with Pleckstrin Homology (PH) domains, such as Akt (also known as Protein Kinase B) and PDK1, to the cell membrane. Akt is then activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).[2][3] Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mTOR Complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating substrates like S6K and 4E-BP1.[9][10]
Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition by this compound.
Physicochemical and Biological Properties
All quantitative data for this compound are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₃F₂NO | [11] |
| Molecular Weight | 285.29 g/mol | [11] |
| CAS Number | 2757804-89-8 | [6][7] |
| Solubility | ≥ 100 mg/mL (350.52 mM) in DMSO | [7][11] |
| 57 mg/mL (199.79 mM) in DMSO | [6][8] |
| Storage | Powder: -20°C for 3 years. Stock Solution: -80°C for 1 year. |[12] |
Note: Solubility can vary slightly between batches. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[8][12]
Table 2: Biological Activity of this compound in Cell-Based Assays
| Cell Line | Assay Type | Parameter | Result | Source |
|---|---|---|---|---|
| MDA-MB-231 | Cell Viability | IC₅₀ (72h) | 2.29 µM | [7][11] |
| Various Cancer Cells | Cell Viability | IC₅₀ (72h) | 2.29 - 24.63 µM | [7][11] |
| MDA-MB-231 | Cell Cycle Analysis | Effect (24h) | G0/G1 Phase Arrest | [7][11] |
| MDA-MB-231 | Apoptosis Assay | Effect (24-72h) | Dose- and time-dependent increase in apoptosis | [7][11] |
| MDA-MB-231 | Western Blot | Effect (48h) | Increased Bax, Decreased Bcl-2 expression |[7][11] |
Experimental Protocols
Overall Experimental Workflow
The general workflow for using this compound in cell culture involves preparing a concentrated stock solution, seeding the cells, treating them with a diluted working solution, incubating for the desired period, and finally, performing downstream analysis.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. proteopedia.org [proteopedia.org]
- 10. ascopubs.org [ascopubs.org]
- 11. glpbio.com [glpbio.com]
- 12. selleckchem.com [selleckchem.com]
Application Notes and Protocols: PI3K/Akt/mTOR-IN-2 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the synergistic potential of PI3K/Akt/mTOR-IN-2 in combination with conventional chemotherapy agents. While specific preclinical data on combination therapies involving this compound are limited in publicly available literature, this document leverages data from analogous dual PI3K/mTOR inhibitors, such as BEZ235, to provide representative protocols and data presentation formats.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, contributing to tumorigenesis and resistance to anti-cancer therapies.[2] this compound is an inhibitor of this pathway and has shown anti-cancer activity as a single agent, inducing cell cycle arrest and apoptosis in cancer cells.[3]
Combining PI3K/Akt/mTOR pathway inhibitors with standard chemotherapeutic drugs is a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. Preclinical studies with various PI3K/mTOR inhibitors have demonstrated synergistic effects when combined with agents like doxorubicin, paclitaxel, and cisplatin.[4][5] This document outlines protocols to evaluate the combination of this compound with other chemotherapy agents in vitro and in vivo.
Signaling Pathway
The PI3K/Akt/mTOR pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Akt then modulates a variety of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.
Data Presentation: In Vitro Synergy
The synergistic effect of combining this compound with a chemotherapy agent can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Illustrative In Vitro Combination Efficacy of this compound and Doxorubicin in MDA-MB-231 Breast Cancer Cells
| Treatment Group | Concentration (µM) | % Inhibition (Single Agent) | % Inhibition (Combination) | Combination Index (CI) |
| This compound | 1.0 | 35% | ||
| 2.5 | 55% | |||
| 5.0 | 70% | |||
| Doxorubicin | 0.1 | 20% | ||
| 0.25 | 40% | |||
| 0.5 | 60% | |||
| Combination 1 | 1.0 (PI3K-IN-2) + 0.1 (Dox) | 65% | 0.75 (Synergy) | |
| Combination 2 | 2.5 (PI3K-IN-2) + 0.25 (Dox) | 85% | 0.60 (Synergy) | |
| Combination 3 | 5.0 (PI3K-IN-2) + 0.5 (Dox) | 95% | 0.45 (Strong Synergy) |
Note: The data presented in this table is hypothetical and serves as an example of how to present combination study results. Actual results may vary.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound in combination with another chemotherapy agent on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (solubilized in DMSO)[6]
-
Chemotherapy agent (e.g., Doxorubicin, solubilized appropriately)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapy agent in culture medium. Treat cells with single agents and their combinations at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent and use software (e.g., CompuSyn) to calculate the Combination Index (CI) for the drug combinations.
Western Blot Analysis
This protocol is to assess the effect of the drug combination on the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6, anti-S6, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Model
This protocol outlines a representative in vivo study to evaluate the efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line
-
This compound formulated for in vivo administration[6]
-
Chemotherapy agent formulated for in vivo administration
-
Vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a volume of approximately 100-150 mm³.
-
Randomization: Randomize mice into four groups: Vehicle control, this compound alone, chemotherapy agent alone, and the combination of both agents.
-
Treatment: Administer the treatments according to a predetermined schedule and dosage.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration.
-
Tumor Analysis: At the end of the study, excise the tumors, weigh them, and perform further analysis (e.g., Western blot, immunohistochemistry) to assess target modulation.
Table 2: Representative In Vivo Efficacy Data
| Treatment Group | Number of Mice | Average Tumor Volume at Endpoint (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 8 | 1500 ± 250 | - |
| This compound | 8 | 900 ± 180 | 40% |
| Doxorubicin | 8 | 1050 ± 200 | 30% |
| Combination | 8 | 450 ± 120 | 70% |
Note: The data presented in this table is hypothetical and serves as an example of how to present in vivo combination study results. Actual results may vary.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of this compound in combination with other chemotherapy agents. By following these methodologies, researchers can effectively assess the potential synergistic anti-cancer effects and elucidate the underlying molecular mechanisms, thereby providing a strong rationale for further clinical development.
References
- 1. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt/mTOR inhibitors in breast cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: Measuring the Efficacy of a Dual PI3K/mTOR Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] Dual inhibitors targeting both PI3K and mTOR are of significant interest as they can block the pathway at two crucial nodes, potentially overcoming feedback loop-reactivation that can occur when targeting a single kinase.[4]
These application notes provide a comprehensive overview of key techniques to measure the efficacy of a representative dual PI3K/mTOR inhibitor, hereafter referred to as "PI3K/Akt/mTOR-IN-2". The protocols detailed below will enable researchers to assess the inhibitor's biochemical potency, its ability to engage its target and modulate signaling in a cellular context, and its ultimate effect on cell viability.
Overview of Efficacy Measurement Techniques
Evaluating the efficacy of a PI3K/mTOR inhibitor involves a multi-faceted approach, starting from direct enzyme inhibition and moving to complex cellular responses.
-
Biochemical Assays: These in vitro assays directly measure the ability of the inhibitor to block the kinase activity of purified PI3K and mTOR enzymes. They are essential for determining the inhibitor's intrinsic potency (e.g., IC50).[5]
-
Target Engagement Assays: It is crucial to confirm that the inhibitor binds to its intended target proteins within a live cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying this direct target engagement.[6][7]
-
Cell-Based Signaling Assays: These assays measure the downstream consequences of target inhibition within the cell. Western blotting is the gold standard for analyzing the phosphorylation status of key pathway components like Akt, S6 Kinase (S6K), and 4E-BP1, providing direct evidence of pathway modulation.[8]
-
Cell Viability & Proliferation Assays: These functional assays determine the ultimate biological impact of the inhibitor on cancer cells, assessing its ability to halt proliferation or induce cell death.[9][10]
Logical Workflow for Inhibitor Efficacy Testing
Caption: Workflow for evaluating PI3K/mTOR inhibitor efficacy.
The PI3K/Akt/mTOR Signaling Pathway
Understanding the signaling cascade is essential for interpreting experimental results. Growth factor binding to Receptor Tyrosine Kinases (RTKs) activates PI3K. PI3K then phosphorylates PIP2 to generate the second messenger PIP3, which recruits and activates Akt.[3] Akt, in turn, phosphorylates a multitude of downstream targets, including the TSC1/2 complex, which leads to the activation of mTOR Complex 1 (mTORC1). mTORC1 promotes protein synthesis by phosphorylating S6K and 4E-BP1.[1][3] A dual inhibitor like this compound targets both PI3K at the top of the cascade and mTOR further downstream.
Caption: The PI3K/Akt/mTOR signaling pathway.
Data Presentation
Quantitative data from efficacy studies should be presented clearly to allow for direct comparison. Below are example tables summarizing typical results for a dual PI3K/mTOR inhibitor.
Table 1: Biochemical Potency of this compound This table shows the half-maximal inhibitory concentration (IC50) of the compound against purified kinase enzymes. Lower values indicate higher potency.
| Target Enzyme | Assay Type | This compound IC50 (nM) |
| PI3Kα | TR-FRET Kinase Assay[11] | 0.4 |
| PI3Kβ | TR-FRET Kinase Assay | 8.2 |
| PI3Kδ | TR-FRET Kinase Assay | 3.5 |
| PI3Kγ | TR-FRET Kinase Assay | 5.4 |
| mTOR | TR-FRET Kinase Assay[11] | 1.6 |
Table 2: Cellular Activity of this compound in MCF-7 Cells This table summarizes the inhibitor's effect in a cellular context, including its impact on pathway signaling (IC50 for biomarker reduction) and overall cell growth (GI50).
| Assay Type | Readout | This compound IC50/GI50 (nM) |
| Western Blot | p-Akt (S473) Reduction | 15 |
| In-Cell Western[12] | p-S6 (S235/236) Reduction | 12 |
| Cell Viability | Growth Inhibition (GI50) | 25 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol details the measurement of Akt phosphorylation at serine 473, a key indicator of PI3K/Akt pathway activity, in response to inhibitor treatment.[13]
Workflow Diagram:
Caption: Standard workflow for Western blot analysis.
Materials:
-
Cell culture reagents (e.g., DMEM, FBS, antibiotics)
-
MCF-7 breast cancer cells (or other relevant cell line)
-
This compound
-
Lysis Buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[14]
-
Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Mix 20-30 µg of protein with 4x SDS sample buffer and boil at 95°C for 5 minutes. Load samples onto a 10% polyacrylamide gel and run until the dye front reaches the bottom.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to minimize non-specific antibody binding.[14]
-
Antibody Incubation:
-
Incubate the membrane with the anti-phospho-Akt (Ser473) primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking.[14]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times for 5 minutes each with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt. Densitometry analysis is then used to quantify the ratio of p-Akt to total Akt.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that the inhibitor directly binds to its target protein (e.g., PI3K or mTOR) in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[15][16]
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell culture reagents
-
This compound
-
PBS
-
PCR tubes
-
Thermal cycler
-
Lysis equipment (e.g., for freeze-thaw)
-
Western blot reagents (as per Protocol 1, with primary antibody against the target, e.g., PI3K p110α or mTOR)
Procedure:
-
Cell Treatment: Culture cells to near confluency. Treat one group of cells with this compound at a saturating concentration (e.g., 10x cellular IC50) and another group with vehicle (DMSO) for 1 hour.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 25°C for 3 minutes.[15]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.[6]
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze these samples by Western blot (as described in Protocol 1) using an antibody against the target of interest (e.g., mTOR).
-
Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the inhibitor-treated samples, the protein will be stabilized, resulting in more soluble protein remaining at higher temperatures. This "thermal shift" confirms target engagement.
Protocol 3: Cell Viability (MTS) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is used to determine the concentration of an inhibitor that causes 50% growth inhibition (GI50).[17][18]
Materials:
-
Cell culture reagents and cells of interest
-
96-well clear-bottom plates
-
This compound
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.[19] Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the diluted compound to the appropriate wells. Include vehicle-only (DMSO) wells as a negative control (100% viability) and wells with medium only for background subtraction.
-
Incubation: Incubate the plate for 72 hours (or a desired time point) in a cell culture incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[17]
-
Incubation and Reading: Incubate the plate for 1-4 hours at 37°C, allowing metabolically active cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: After subtracting the background, normalize the absorbance values of treated wells to the vehicle-control wells. Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the GI50 value.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. 4.3. Cell Viability Assay [bio-protocol.org]
- 19. bitesizebio.com [bitesizebio.com]
Application Notes: Flow Cytometry Analysis of Cells Treated with PI3K/Akt/mTOR-IN-2
These application notes provide a comprehensive guide for researchers utilizing flow cytometry to analyze the cellular effects of PI3K/Akt/mTOR-IN-2, a potent inhibitor of the PI3K/Akt/mTOR signaling pathway. The protocols detailed below are designed for assessing apoptosis, cell cycle progression, and cell proliferation in treated cell populations.
Introduction
The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound is a small molecule inhibitor designed to target key kinases within this pathway, offering a valuable tool for studying the consequences of its inhibition. Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative measurement of various cellular parameters in response to drug treatment.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of one or more components of the PI3K/Akt/mTOR pathway. This inhibition leads to a blockade of downstream signaling, ultimately impacting cell survival and proliferation. The expected cellular outcomes of treatment include the induction of apoptosis, arrest of the cell cycle, and a reduction in cell proliferation.
Experimental Protocols
The following protocols provide a framework for analyzing the effects of this compound. It is recommended to optimize parameters such as cell seeding density, inhibitor concentration, and incubation time for each specific cell line and experimental setup.
Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvesting.
-
Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO) in your experimental design.
-
Treatment: Remove the culture medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) to assess the time-dependent effects of the inhibitor.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Combine the floating and adherent cell populations.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Harvesting: Collect cells as described in the apoptosis assay.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
-
Data Interpretation: The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Cell Proliferation Assay (CFSE Staining)
Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed among daughter cells upon cell division, allowing for the tracking of cell proliferation.
-
Cell Labeling: Prior to treatment, resuspend cells in pre-warmed PBS or serum-free medium at a concentration of 1 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold complete culture medium and incubating on ice for 5 minutes.
-
Washing: Wash the cells three times with complete culture medium to remove any unbound CFSE.
-
Cell Seeding and Treatment: Seed the CFSE-labeled cells and treat them with this compound as described in the general protocol.
-
Harvesting and Analysis: At the desired time points, harvest the cells and analyze them by flow cytometry.
-
Data Interpretation: A decrease in CFSE fluorescence intensity indicates cell division. The number of peaks in the CFSE histogram corresponds to the number of cell generations.
Data Presentation
Quantitative data from flow cytometry experiments should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Apoptosis
| Treatment Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (0) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.6 |
| 0.1 | 88.7 ± 3.4 | 6.8 ± 1.2 | 4.5 ± 0.9 |
| 1.0 | 65.4 ± 4.5 | 20.1 ± 2.8 | 14.5 ± 2.1 |
| 10.0 | 30.1 ± 5.2 | 45.6 ± 3.9 | 24.3 ± 3.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0) | 55.3 ± 2.9 | 30.1 ± 1.8 | 14.6 ± 1.1 |
| 0.1 | 60.8 ± 3.1 | 25.4 ± 2.0 | 13.8 ± 1.5 |
| 1.0 | 72.1 ± 4.2 | 15.2 ± 2.5 | 12.7 ± 1.9 |
| 10.0 | 85.6 ± 3.8 | 8.3 ± 1.7 | 6.1 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Effect of this compound on Cell Proliferation
| Treatment Concentration (µM) | Proliferation Index |
| Vehicle Control (0) | 3.2 ± 0.4 |
| 0.1 | 2.5 ± 0.3 |
| 1.0 | 1.4 ± 0.2 |
| 10.0 | 0.5 ± 0.1 |
The proliferation index is a measure of the average number of cell divisions in the proliferating population. Data are presented as mean ± standard deviation from three independent experiments.
Disclaimer: The quantitative data presented in the tables are representative examples and may not reflect the actual experimental results for this compound. Researchers should generate their own data based on their specific experimental conditions.
Troubleshooting & Optimization
PI3K/Akt/mTOR-IN-2 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3K/Akt/mTOR inhibitor, PI3K/Akt/mTOR-IN-2.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a specific inhibitor of the PI3K/Akt/mTOR signaling pathway.[1][2] It has been shown to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis.[1][3]
2. What is the primary mechanism of action of this compound?
This compound targets the phosphatidylinositol 3-kinase (PI3K), protein kinase B (Akt), and mammalian target of rapamycin (mTOR), key components of a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[4] By inhibiting these proteins, the inhibitor disrupts the downstream signaling cascade that is often overactive in cancer cells.
3. What are the physical and chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₁₇H₁₃F₂NO |
| Molecular Weight | 285.29 g/mol |
| Appearance | Solid powder |
4. How should I store this compound?
Proper storage is crucial to maintain the stability and activity of the inhibitor.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
| In Solvent | -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[1]
Solubility and Solution Preparation
5. What is the solubility of this compound in common solvents?
The solubility of this compound varies significantly across different solvents. It is crucial to use a high-purity, anhydrous grade of solvents, as moisture can reduce the solubility of the compound.[1][2]
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) |
| DMSO | 57 mg/mL | 199.79 mM |
| Ethanol | 57 mg/mL | 199.79 mM |
| Water | Insoluble | Insoluble |
6. How do I prepare a stock solution of this compound?
For most in vitro experiments, a stock solution is typically prepared in dimethyl sulfoxide (DMSO).
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.85 mg of the compound (Molecular Weight = 285.29 g/mol ).
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder. For 1 mL of a 10 mM stock, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming (up to 37°C) can also aid in dissolution.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C as recommended.
7. How do I prepare working solutions for in vitro cell-based assays?
Working solutions are typically prepared by diluting the DMSO stock solution into cell culture medium. To avoid precipitation, it is recommended to perform serial dilutions in DMSO first before the final dilution in the aqueous medium.[5] The final concentration of DMSO in the cell culture should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.[6]
8. How do I prepare formulations for in vivo animal studies?
The preparation method for in vivo studies depends on the route of administration. Here are two examples of formulations:
For Oral Administration (Homogeneous Suspension):
-
Vehicle: Carboxymethylcellulose sodium (CMC-Na) solution.
-
Procedure: To prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of CMC-Na solution and mix thoroughly to ensure a homogeneous suspension.[1]
For Injection (Clear Solution):
-
Vehicle: A co-solvent system is required. A common formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[1]
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 57 mg/mL).
-
In a sterile tube, add 50 µL of the 57 mg/mL DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL. The final concentration will be 2.85 mg/mL.
-
This solution should be prepared fresh and used immediately.[1]
-
Troubleshooting Guide
Problem: My this compound powder won't dissolve in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, which can significantly reduce the solubility of the compound.[1][2]
-
Solution: Use fresh, anhydrous DMSO. Ensure the cap of the DMSO bottle is tightly sealed when not in use.
-
Possible Cause: The concentration you are trying to achieve is above the solubility limit.
-
Solution: Recalculate the required amount of solvent. If a higher concentration is needed, consider gentle warming or sonication to aid dissolution.
Problem: The compound precipitates when I dilute my DMSO stock solution into cell culture medium or PBS.
-
Possible Cause: this compound is poorly soluble in aqueous solutions. The abrupt change in solvent polarity when diluting from DMSO to an aqueous medium can cause the compound to precipitate out of solution.[5]
-
Solution 1: Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, make an intermediate dilution of your DMSO stock in more DMSO before adding it to the aqueous medium.[5]
-
Solution 2: Increase Final DMSO Concentration (with caution): While keeping the final DMSO concentration as low as possible is ideal, a slightly higher concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[7]
-
Solution 3: Vortexing/Sonication: After diluting into the aqueous medium, immediately vortex or sonicate the solution to help keep the compound dissolved.
Problem: I observe unexpected or inconsistent results in my experiments.
-
Possible Cause: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Always store the stock solutions as recommended and avoid repeated freezing and thawing by preparing aliquots.
-
Possible Cause: The final concentration of the inhibitor in the assay is incorrect due to incomplete dissolution or precipitation.
-
Solution: Visually inspect your working solutions for any signs of precipitation before adding them to your cells or animals. If precipitation is observed, refer to the troubleshooting steps above.
Visualizing the PI3K/Akt/mTOR Pathway and Experimental Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Dactolisib (BEZ235) - A Dual PI3K/mTOR Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the dual PI3K/mTOR inhibitor, Dactolisib (also known as BEZ235 or NVP-BEZ235). As "PI3K/Akt/mTOR-IN-2" is a non-specific identifier, this guide focuses on the well-characterized compound Dactolisib to provide concrete data and protocols.
Frequently Asked Questions (FAQs)
Q1: What is Dactolisib (BEZ235) and what is its primary mechanism of action?
A1: Dactolisib is an orally bioavailable, ATP-competitive inhibitor that dually targets Class I phosphatidylinositol 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[1][2] By inhibiting both PI3K and mTOR, Dactolisib effectively blocks the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers.
Q2: What are the reported on-target inhibitory concentrations (IC50) of Dactolisib?
A2: Dactolisib exhibits potent inhibition of PI3K isoforms and mTOR. The IC50 values from in vitro cell-free assays are summarized in the table below.
| Target | IC50 (nM) |
| p110α (PI3Kα) | 4 |
| p110β (PI3Kβ) | 75 |
| p110δ (PI3Kδ) | 7 |
| p110γ (PI3Kγ) | 5 |
| mTOR | 6 - 20.7 |
Data compiled from multiple sources.[1][2][3]
Q3: I am observing unexpected cellular effects that don't seem to be related to PI3K/mTOR inhibition. What could be the cause?
A3: Unexpected cellular effects may be due to off-target activities of Dactolisib. It is known to inhibit other kinases, particularly at higher concentrations. The most well-documented off-targets are members of the PI3K-like kinase (PIKK) family, such as ATR, ATM, and DNA-PKcs, which are involved in the DNA damage response.[4] Inhibition of these kinases can lead to increased sensitivity to DNA damaging agents and defects in cell cycle checkpoints.
Q4: How can I confirm that Dactolisib is engaging its intended targets in my cellular experiments?
A4: Target engagement can be confirmed using several methods. A straightforward approach is to perform a Western blot to assess the phosphorylation status of downstream effectors of the PI3K/Akt/mTOR pathway. A decrease in the phosphorylation of Akt (at Ser473 and Thr308) and S6 ribosomal protein (at Ser235/236) upon Dactolisib treatment indicates on-target activity. Another powerful technique is the Cellular Thermal Shift Assay (CETSA), which directly measures the binding of the inhibitor to its target protein in a cellular context.
Q5: What are some common reasons for a lack of efficacy of Dactolisib in my experiments?
A5: A lack of efficacy can stem from several factors:
-
Cell Line Specificity: The genetic background of your cell line is critical. Cells without a dependence on the PI3K/Akt/mTOR pathway may be inherently resistant.
-
Drug Concentration: The effective concentration can vary significantly between cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model.
-
Feedback Loops: Inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of compensatory signaling pathways, such as the MAPK/ERK pathway, which can overcome the inhibitory effects of Dactolisib.
-
Drug Stability: Ensure that your Dactolisib stock solution is properly stored and that the working solutions are freshly prepared, as the compound's stability in solution can affect its potency.
Identifying and Minimizing Off-Target Effects
A critical aspect of using any kinase inhibitor is to understand and control for its off-target effects. This section provides guidance on how to identify and mitigate these effects when using Dactolisib.
Known Off-Target Activities of Dactolisib
While highly potent against PI3K and mTOR, Dactolisib has been shown to inhibit other kinases, particularly at concentrations higher than those required for PI3K/mTOR inhibition.
| Off-Target | IC50 (nM) | Biological Process |
| ATR | 21 | DNA Damage Response |
| ATM | >1000 (potent inhibition observed) | DNA Damage Response |
| DNA-PKcs | >1000 (potent inhibition observed) | DNA Damage Response |
This table summarizes known off-targets. A comprehensive kinome scan would provide a broader profile.
Troubleshooting Unexpected Phenotypes
Q: My cells are showing a high degree of apoptosis, even at low concentrations of Dactolisib where I expect only cytostatic effects. Why could this be?
A: This could be due to a few reasons:
-
On-target toxicity in sensitive lines: Some cell lines are exquisitely dependent on the PI3K/Akt/mTOR pathway for survival, and its inhibition can rapidly induce apoptosis.
-
Off-target effects: Inhibition of other essential kinases, even at low levels, could be contributing to the observed cytotoxicity.
-
Experimental conditions: The confluency of your cells, the serum concentration in your media, and the duration of treatment can all influence the cellular response to Dactolisib.
To troubleshoot this, you can:
-
Perform a detailed dose-response and time-course experiment: This will help you identify a concentration and time point that provides the desired level of pathway inhibition without excessive cell death.
-
Use a rescue experiment: If the apoptosis is on-target, you might be able to rescue the phenotype by activating a downstream component of the pathway.
-
Compare with other PI3K/mTOR inhibitors: Using inhibitors with different chemical scaffolds can help to distinguish between on-target and off-target effects.
Q: I am not seeing the expected inhibition of downstream signaling (e.g., p-Akt, p-S6) after Dactolisib treatment. What should I check?
A:
-
Confirm Drug Activity: Ensure your Dactolisib stock is not degraded. If possible, test it in a well-characterized sensitive cell line as a positive control.
-
Check Your Western Blot Protocol: Optimize your antibody concentrations and ensure you are using appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.
-
Consider Cellular Context: Some cell lines may have redundant signaling pathways that can maintain the phosphorylation of Akt and S6 even when PI3K and mTOR are inhibited. Consider co-treatment with inhibitors of these alternative pathways.
-
Verify Target Expression: Confirm that your cells express the intended targets (PI3K isoforms and mTOR).
Experimental Protocols
Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
1. Cell Lysis:
- Culture cells to 70-80% confluency.
- Treat cells with Dactolisib at the desired concentrations and for the desired time.
- Wash cells twice with ice-cold PBS.
- Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
- Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
- Incubate on ice for 30 minutes, vortexing every 10 minutes.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Normalize protein concentrations for all samples.
- Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
- Load 20-30 µg of protein per lane on an SDS-PAGE gel.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
3. Immunoblotting:
- Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), Akt (total), p-S6 (Ser235/236), S6 (total), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Dilute antibodies in 5% BSA in TBST according to the manufacturer's recommendations.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Develop the blot using an ECL substrate and image using a chemiluminescence detection system.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for CETSA to confirm the binding of Dactolisib to its target proteins.
1. Cell Treatment:
- Culture cells to near confluency.
- Treat cells with Dactolisib or vehicle control (DMSO) at the desired concentration for 1-2 hours at 37°C.
2. Thermal Challenge:
- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler. Include a non-heated control.
- Cool the samples to 4°C for 3 minutes.
3. Cell Lysis and Protein Quantification:
- Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
- Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
- Transfer the supernatant containing the soluble proteins to a new tube.
- Quantify the amount of the target protein in the soluble fraction by Western blot, ELISA, or other protein quantification methods.
4. Data Analysis:
- Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Dactolisib indicates target engagement.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Dactolisib.
Caption: Workflow for identifying and minimizing off-target effects.
Caption: Troubleshooting decision tree for lack of downstream pathway inhibition.
References
PI3K/Akt/mTOR-IN-2 stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of PI3K/Akt/mTOR-IN-2, a potent inhibitor of the PI3K/Akt/mTOR signaling pathway. This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the handling and use of this compound in a research setting.
Q1: My this compound powder won't fully dissolve in DMSO. What should I do?
A1: First, ensure you are using fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of many small molecules[1]. The reported solubility of this compound in DMSO is 57 mg/mL[1]. If you are still experiencing issues, gentle warming of the solution up to 37°C and vortexing can aid in dissolution. Do not overheat the solution, as this may cause degradation of the compound. For cell culture experiments, it is crucial to ensure the final DMSO concentration in your media does not exceed 0.1% to avoid solvent-induced toxicity[2][3].
Q2: I'm observing precipitation of the inhibitor in my cell culture medium after dilution from the DMSO stock. How can I prevent this?
A2: Precipitation in aqueous media is a common issue for hydrophobic compounds[2][3]. To mitigate this, ensure rapid and thorough mixing of the DMSO stock solution into the pre-warmed culture medium. It is recommended to add the inhibitor to the medium immediately before treating the cells. Avoid preparing large volumes of working solutions in aqueous buffers for long-term storage.
Q3: My cells are showing signs of toxicity (e.g., rounding up, detaching) even at low concentrations of the inhibitor. What could be the cause?
A3: Several factors could contribute to unexpected cytotoxicity:
-
Solvent Toxicity: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.1%[2][3].
-
On-Target Toxicity: While this compound is designed to inhibit a specific pathway, this pathway is crucial for cell survival and proliferation[4][5]. High concentrations or prolonged exposure can lead to significant anti-proliferative and pro-apoptotic effects, which may manifest as toxicity[6].
-
Off-Target Effects: At higher concentrations, small molecule inhibitors may exhibit off-target activities, leading to unexpected cellular responses. It is advisable to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to PI3K/Akt/mTOR pathway inhibition. What is well-tolerated by one cell line may be toxic to another.
Q4: I am not observing the expected downstream effects on protein phosphorylation (e.g., p-Akt, p-S6K) after treating my cells with this compound. What should I do?
A4: This could be due to several reasons:
-
Compound Instability: Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation[2][3]. It is best to use freshly prepared dilutions.
-
Insufficient Concentration or Treatment Time: The effective concentration and treatment duration can vary between cell lines. Perform a time-course and dose-response experiment to optimize these parameters.
-
Cellular Context: The activation state of the PI3K/Akt/mTOR pathway can depend on cell density, growth conditions, and serum concentration in the medium. Ensure your experimental conditions are consistent.
-
Feedback Mechanisms: The PI3K/Akt/mTOR pathway is known for its complex feedback loops. Inhibition of one component can sometimes lead to the activation of compensatory signaling pathways[7].
Solubility and Storage Stability
Proper dissolution and storage are critical for maintaining the activity of this compound. The following table summarizes the available data and best-practice recommendations.
| Solvent | Maximum Solubility | Recommended Stock Concentration | Storage Conditions | Long-Term Stability (General Guidance) |
| DMSO | 57 mg/mL[1] | 10-50 mM | -20°C or -80°C in aliquots | For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles. As a general guide for small molecules, solutions in DMSO can be stable for several months when stored properly[2][3][8]. |
| Ethanol | Insoluble | Not Recommended | N/A | N/A |
| Water | Insoluble | Not Recommended | N/A | N/A |
Experimental Protocols
1. Preparation of a 10 mM DMSO Stock Solution
-
Materials:
-
This compound powder (Molecular Weight: 285.29 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
To prepare a 10 mM stock solution, add 350.5 µL of anhydrous DMSO to 1 mg of this compound powder.
-
Vortex the solution thoroughly to ensure the compound is fully dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
2. Preparation of Working Solutions for Cell Culture
-
Materials:
-
10 mM this compound DMSO stock solution
-
Pre-warmed, sterile cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix the working solution thoroughly by gentle pipetting or inversion.
-
Add the working solution to your cells immediately after preparation. Ensure the final DMSO concentration does not exceed 0.1%.
-
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on Biological and Molecular Effects of Small-Molecule Kinase Inhibitors on Human Glioblastoma Cells and Organotypic Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with PI3K/Akt/mTOR-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PI3K/Akt/mTOR-IN-2, a specific inhibitor of the PI3K/Akt/mTOR signaling pathway. This guide is intended for researchers, scientists, and drug development professionals to address common issues and ensure reliable experimental outcomes.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments with this compound.
Issue 1: Inconsistent or No Inhibition of p-Akt or p-mTOR in Western Blot
Question: I am treating my cells with this compound, but I am not seeing a consistent decrease in the phosphorylation of Akt (Ser473) or mTOR (Ser2448) in my Western blots. What could be the issue?
Possible Causes and Solutions:
| Cause | Solution |
| Inhibitor Concentration and Incubation Time | Optimize the concentration and incubation time of this compound for your specific cell line. The reported IC50 is 2.29 µM for MDA-MB-231 cells, but this can vary.[1] Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Inhibitor Solubility and Stability | This compound is soluble in DMSO.[1][2] Ensure the inhibitor is fully dissolved before adding it to the cell culture medium. Prepare fresh dilutions for each experiment as the compound's stability in aqueous solutions over time may vary. |
| Cell Culture Conditions | Ensure cells are healthy and not overgrown, as this can affect signaling pathways. Serum starvation prior to inhibitor treatment can help to reduce baseline pathway activation and make the inhibitory effects more apparent. |
| Western Blotting Technique | Review your Western blotting protocol for potential issues such as inefficient protein transfer, improper antibody dilutions, or inadequate blocking. Use appropriate positive and negative controls to validate your assay. |
| Feedback Loop Activation | Inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of compensatory feedback loops, which can reactivate downstream signaling.[3] Consider co-treatment with inhibitors of other signaling pathways if feedback activation is suspected. |
| Cell Line-Specific Resistance | Some cell lines may have intrinsic or acquired resistance to PI3K/mTOR inhibitors due to genetic mutations or other alterations in the signaling pathway. |
Issue 2: High Variability in Cell Viability Assays (e.g., MTT, XTT)
Question: My cell viability assay results with this compound are highly variable between experiments. How can I improve the consistency?
Possible Causes and Solutions:
| Cause | Solution |
| Inhibitor Precipitation | Visually inspect the culture medium for any signs of inhibitor precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower concentration or a different solvent system if compatible with your cells. |
| Uneven Cell Seeding | Ensure a single-cell suspension and even distribution of cells when seeding plates. Inconsistent cell numbers per well will lead to variability in the final readout. |
| Edge Effects | "Edge effects" in multi-well plates can cause variability. To minimize this, avoid using the outer wells of the plate or fill them with sterile PBS or medium. |
| Assay Incubation Time | Optimize the incubation time for the viability reagent (e.g., MTT). Insufficient or excessive incubation can lead to inconsistent results. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
| Interference with Assay Reagent | Some compounds can interfere with the chemistry of viability assays. Run a control with the inhibitor in cell-free medium to check for any direct reaction with the assay reagent. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific inhibitor of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell cycle, proliferation, survival, and growth.[4] By inhibiting key kinases in this pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells.[1]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: A good starting point is to test a range of concentrations around the published IC50 value. For example, in MDA-MB-231 breast cancer cells, the IC50 has been reported to be 2.29 µM.[1] It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO at a concentration of up to 57 mg/mL.[2] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in cell culture medium to the desired final concentration immediately before use.
Q4: I am observing a paradoxical increase in the phosphorylation of a downstream target after treatment. What could be the reason?
A4: The PI3K/Akt/mTOR pathway is known for its complex feedback loops.[3] Inhibition of one part of the pathway can sometimes lead to the compensatory activation of other signaling molecules or pathways. For instance, inhibition of mTORC1 can relieve a negative feedback loop on PI3K, leading to increased Akt phosphorylation. Analyzing multiple nodes of the pathway and related signaling cascades can help in interpreting such results.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is described as a specific inhibitor of the PI3K/Akt/mTOR pathway, all small molecule inhibitors have the potential for off-target effects. It is advisable to consult the latest literature or perform kinase profiling assays to understand the broader selectivity of the inhibitor. Observing unexpected phenotypes that cannot be explained by the on-target inhibition might suggest off-target activities.
Experimental Protocols
Western Blot Analysis of p-Akt and p-mTOR
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal pathway activation, you can serum-starve the cells for 4-16 hours prior to treatment.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Inhibitor Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the points of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Potential causes of variability in experiments with this compound.
References
How to determine the optimal concentration of PI3K/Akt/mTOR-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal concentration of PI3K/Akt/mTOR-IN-2 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and growth. In many types of cancer, this pathway is hyperactivated, leading to uncontrolled cell growth and resistance to apoptosis.[2] this compound exerts its anti-cancer effects by simultaneously blocking the activity of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key kinases in this pathway.[3][4] This dual inhibition can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[1]
Q2: What is a good starting concentration for my experiments with this compound?
A2: A good starting point is to test a wide range of concentrations centered around the known half-maximal inhibitory concentration (IC50). For this compound, the reported IC50 value in MDA-MB-231 breast cancer cells is 2.29 µM.[1] Therefore, a sensible starting range for your initial dose-response experiments would be from 0.1 µM to 10 µM. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time will depend on the specific assay you are performing. For cell viability assays, a 48 to 72-hour incubation is common to observe significant effects on cell proliferation.[1] For signaling studies using western blotting to detect changes in protein phosphorylation, a much shorter incubation time of 1 to 24 hours is typically sufficient.[2] It is advisable to perform a time-course experiment to determine the optimal incubation period for your experimental goals.
Q4: How can I confirm that this compound is inhibiting the intended pathway in my cells?
A4: The most direct way to confirm pathway inhibition is to perform a western blot analysis on key downstream targets of the PI3K/Akt/mTOR pathway. You should observe a dose-dependent decrease in the phosphorylation of proteins such as Akt (at Serine 473) and mTOR (at Serine 2448), as well as downstream effectors like S6 kinase.[5][6] It is important to also probe for the total protein levels of Akt, mTOR, and S6K to ensure that the observed decrease in phosphorylation is not due to a general decrease in protein expression.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect on cell viability or pathway inhibition at expected concentrations. | 1. Inhibitor degradation: The compound may have degraded due to improper storage or handling. 2. Cell line resistance: The cell line you are using may be resistant to PI3K/mTOR inhibition. 3. Incorrect assay conditions: The incubation time may be too short, or the cell seeding density may be inappropriate. | 1. Ensure the inhibitor is stored correctly (typically at -20°C) and freshly prepared from a stock solution for each experiment. 2. Try a different cell line known to be sensitive to PI3K/mTOR inhibitors or investigate potential resistance mechanisms in your cell line. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) and optimize the cell seeding density for your specific cell line and assay. |
| High levels of cell death even at low concentrations. | 1. Off-target toxicity: The inhibitor may have off-target effects at higher concentrations. 2. Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be causing toxicity. | 1. Perform a dose-response experiment with a wider range of lower concentrations to identify a non-toxic effective concentration. 2. Include a vehicle control (cells treated with the same concentration of solvent without the inhibitor) in your experiments to assess solvent toxicity. Ensure the final solvent concentration is low (typically ≤ 0.1%). |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect the cellular response. 2. Inaccurate inhibitor concentration: Errors in preparing serial dilutions of the inhibitor. | 1. Use cells within a consistent and low passage number range. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment. 2. Carefully prepare fresh serial dilutions of the inhibitor for each experiment from a validated stock solution. |
| Western blot shows no change in phospho-protein levels. | 1. Suboptimal antibody: The primary antibody may not be specific or sensitive enough. 2. Short incubation time: The inhibitor may not have had enough time to exert its effect. 3. Lysate preparation issues: Phosphatases may have been active during sample preparation, leading to dephosphorylation. | 1. Use a well-validated antibody for the specific phosphorylated target. Check the antibody datasheet for recommended conditions. 2. Increase the incubation time with the inhibitor. A time-course experiment (e.g., 1, 4, 8, 24 hours) can be informative. 3. Ensure that phosphatase inhibitors are included in your lysis buffer and that samples are kept on ice during preparation. |
Data Presentation
Table 1: Representative IC50 Values of Dual PI3K/mTOR Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MDA-MB-231 | Breast Cancer | 2.29[1] |
| PI-103 | U251 | Glioblastoma | Exhibits radiosensitization[3] |
| Dactolisib (BEZ235) | HCT15 | Colorectal Cancer | Nanomolar range[3] |
| GSK1059615 | AGS | Gastric Cancer | Effective inhibition of growth[3] |
| Samotolisib (LY3023414) | U87 MG | Glioblastoma | 0.0942 (for p-Akt S473)[7] |
| PF-04691502 | SH-SY5Y | Neuroblastoma | Preserves cell viability at 0.5 and 1 µM against inflammatory stimuli[8] |
Note: IC50 values can vary depending on the cell line, assay conditions, and incubation time. This table provides a general reference, and it is essential to determine the IC50 for your specific experimental setup.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A common starting range is 0.01, 0.1, 1, 10, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition
This protocol describes how to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-mTOR (Ser2448), anti-total mTOR, anti-phospho-S6K, anti-total S6K)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) for a predetermined time (e.g., 1, 4, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: A troubleshooting decision tree for common issues with this compound experiments.
References
- 1. cenmed.com [cenmed.com]
- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
Preventing degradation of PI3K/Akt/mTOR-IN-2 in experiments
Welcome to the technical support center for PI3K/Akt/mTOR-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the prevention of its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO and Ethanol. It is practically insoluble in water. For in vitro experiments, we recommend preparing a stock solution in 100% fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce the solubility of the compound.[1][2]
Q2: How should I store the powdered compound and stock solutions of this compound?
A2: Proper storage is critical to prevent degradation. The powdered form of this compound should be stored at -20°C for up to 3 years. Once dissolved, stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. To avoid repeated freeze-thaw cycles that can lead to degradation, we strongly recommend aliquoting the stock solution into single-use volumes.[1]
Q3: Can I use this compound in aqueous buffers for my experiments?
A3: this compound is insoluble in water.[1] Therefore, it is not recommended to dissolve it directly in aqueous buffers. For cell-based assays, the DMSO stock solution should be serially diluted in cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is the expected in vitro activity of this compound?
A4: this compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway and has been shown to possess anti-cancer effects. For instance, it has an IC50 value of 2.29 μM in MDA-MB-231 cells and can induce cell cycle arrest and apoptosis.[2]
Troubleshooting Guide: Preventing Degradation of this compound
This guide addresses common problems that may arise due to the degradation of this compound in your experiments.
Problem 1: Inconsistent or lower-than-expected activity of the inhibitor in cell-based assays.
-
Possible Cause 1: Degradation of the stock solution.
-
Solution: Ensure that your DMSO stock solution is fresh and has been stored correctly at -80°C in small aliquots to avoid multiple freeze-thaw cycles. If the stock is old or has been handled improperly, prepare a fresh stock from the powdered compound.
-
-
Possible Cause 2: Degradation in aqueous cell culture medium.
-
Solution: Small molecule inhibitors can be unstable in aqueous solutions, especially at 37°C. Prepare the final working concentration in your cell culture medium immediately before adding it to the cells. Do not pre-incubate the inhibitor in the medium for extended periods.
-
-
Possible Cause 3: Adsorption to plasticware.
-
Solution: Hydrophobic compounds can adsorb to plastic surfaces. To minimize this, use low-adhesion microplates and pipette tips. When preparing dilutions, ensure thorough mixing.
-
Problem 2: Precipitate formation when diluting the DMSO stock solution in aqueous media.
-
Possible Cause: Poor solubility at the final concentration.
-
Solution: Although soluble in DMSO, the inhibitor can precipitate when diluted into an aqueous buffer if its solubility limit is exceeded. To avoid this, ensure vigorous mixing during the dilution process. It may be beneficial to perform a serial dilution, gradually decreasing the DMSO concentration. For in vivo formulations, specific solubilizing agents like PEG300 and Tween 80 may be necessary.[1]
-
Problem 3: Variability in results between different experimental repeats.
-
Possible Cause 1: Inconsistent inhibitor concentration due to degradation.
-
Solution: Always use freshly prepared dilutions of the inhibitor for each experiment. Do not store the inhibitor in aqueous solutions.
-
-
Possible Cause 2: Photodegradation.
-
Solution: Protect the inhibitor stock solutions and experimental setups from direct light, as some small molecules are light-sensitive. Store stock solutions in amber vials or wrap tubes in aluminum foil.
-
Quantitative Data on Inhibitor Stability
While specific degradation kinetics for this compound are not extensively published, the following table provides an illustrative summary of expected stability based on general knowledge of similar small molecule inhibitors.
| Condition | Storage Temperature | Estimated Half-life | Recommendations |
| Powder | -20°C | > 3 years | Store in a desiccator to prevent moisture absorption. |
| DMSO Stock Solution | -80°C | ~ 1 year | Aliquot to avoid freeze-thaw cycles. Use fresh, anhydrous DMSO. |
| DMSO Stock Solution | -20°C | ~ 1 month | For short-term storage only. Aliquot. |
| Aqueous Cell Culture Medium | 37°C | < 24 hours | Prepare fresh for each experiment and use immediately. |
| Aqueous Cell Culture Medium | 4°C | 1-3 days | Not recommended for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a stock concentration of 10-50 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Store at -80°C for long-term storage or -20°C for short-term storage.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the DMSO stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically <0.5%).
-
Add the working solution to your cells immediately after preparation.
-
Protocol 2: Western Blot Analysis of Pathway Inhibition
-
Cell Treatment:
-
Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (prepared as described in Protocol 1) for the desired duration. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and load equal amounts onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of Akt, mTOR, and downstream targets (e.g., p70S6K, 4E-BP1).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the points of inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent inhibitor activity.
References
Technical Support Center: Addressing Cellular Resistance to PI3K/Akt/mTOR Pathway Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering cellular resistance to inhibitors of the PI3K/Akt/mTOR pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to PI3K/Akt/mTOR inhibitors?
A1: Resistance to PI3K/Akt/mTOR inhibitors can be broadly categorized into two types: intrinsic (pre-existing) and acquired (developing after treatment). The underlying molecular mechanisms are diverse and include:
-
Feedback Loop Activation: Inhibition of the pathway, particularly at the level of mTORC1 or Akt, can suppress negative feedback loops.[1][2] This leads to the reactivation of upstream signaling, often through the upregulation of receptor tyrosine kinases (RTKs) like HER2, HER3, and IGF-1R.[3][4] For instance, AKT inhibition can lead to the nuclear translocation of FOXO transcription factors, which then upregulate RTK expression.[1][5]
-
Activation of Parallel Pathways: Cancer cells can compensate for PI3K pathway inhibition by activating parallel pro-survival signaling pathways, most notably the MAPK/ERK pathway.[6][7] Crosstalk between the PI3K and MAPK pathways can bypass the inhibitor-induced blockade.[5]
-
Genetic Alterations: Acquired mutations in the target protein or other pathway components can confer resistance. Secondary mutations in PIK3CA can alter the drug-binding site, reducing inhibitor efficacy.[8][9] Activating mutations in other isoforms, such as PIK3CB, can also drive resistance, especially in PTEN-deficient cancers.[10][11] Furthermore, loss of the tumor suppressor PTEN, which antagonizes PI3K activity, is a common mechanism of resistance.[4][12]
-
Downstream Pathway Alterations: Amplification or overexpression of downstream effectors, such as eIF4E, can override the effects of upstream inhibition.[5][11]
Q2: What is the difference between intrinsic and acquired resistance?
A2: Intrinsic resistance is present before the administration of a specific therapy.[4] This can be due to pre-existing genetic alterations (like a KRAS mutation) or the inherent biology of the cancer cell that allows it to rely on redundant signaling pathways.[13] Acquired resistance develops as a consequence of therapy.[4] This often involves the selection of a sub-population of cells with resistance-conferring mutations or the adaptive rewiring of signaling pathways to circumvent the drug's effect.[6]
Q3: My cells are sensitive to a PI3K inhibitor initially, but sensitivity decreases over time. What is happening?
A3: This phenomenon is characteristic of acquired or adaptive resistance . Initially, the inhibitor effectively blocks the PI3K pathway, leading to reduced proliferation or apoptosis. However, prolonged exposure can trigger compensatory mechanisms. The most common cause is the activation of feedback loops that reactivate the PI3K pathway or stimulate parallel survival pathways like MAPK/ERK.[1][14] This adaptive response allows the cells to overcome the initial inhibitory effect of the drug.[3]
Q4: How do I choose the right inhibitor for my experiment? A pan-PI3K inhibitor, an isoform-specific inhibitor, or a dual PI3K/mTOR inhibitor?
A4: The choice depends on your experimental question:
-
Pan-PI3K inhibitors (e.g., GDC-0941, Buparlisib) target all Class I PI3K isoforms. They are useful for broadly assessing the pathway's role but can have more off-target effects and toxicity.[15]
-
Isoform-specific inhibitors (e.g., Alpelisib for p110α) offer greater precision, which is crucial when studying cancers with specific mutations like those in PIK3CA.[16][17] Their toxicity profiles can also be more favorable.[15]
-
Dual PI3K/mTOR inhibitors (e.g., BEZ235) were developed to block the pathway at two critical nodes, potentially preventing the feedback activation of PI3K that can occur with mTOR-only inhibitors.[5][6]
Q5: What are some strategies to overcome resistance in my experimental models?
A5: Overcoming resistance often requires combination therapy. Based on the specific resistance mechanism, you can:
-
Combine with an inhibitor of a parallel pathway: If resistance is mediated by MAPK activation, combining a PI3K inhibitor with a MEK or ERK inhibitor can be effective.[1]
-
Combine with an RTK inhibitor: If feedback loops activate RTKs like HER3 or IGF-1R, co-treatment with an appropriate RTK inhibitor can restore sensitivity.[4]
-
Use downstream inhibitors: If resistance is caused by upstream mutations (e.g., in PI3K itself), targeting downstream nodes with an AKT or mTOR inhibitor may be effective.[10][11]
-
Employ next-generation inhibitors: Newer inhibitors are being developed to overcome specific resistance mutations. For example, some new PI3Kα inhibitors can bind to a different part of the protein and are effective against cancers that have developed resistance to first-generation drugs like alpelisib.[8][9]
Troubleshooting Guides
Problem 1: Inconsistent or no reduction in p-Akt (S473) or p-S6 levels after inhibitor treatment.
| Potential Cause | Troubleshooting Suggestion |
| Inhibitor Degradation | Ensure the inhibitor is stored correctly (temperature, light exposure) and has not expired. Prepare fresh stock solutions in the recommended solvent (e.g., DMSO). |
| Incorrect Dosage | Perform a dose-response experiment (IC50 determination) to find the optimal concentration for your specific cell line. Consult literature for typical effective concentrations. |
| Rapid Feedback Activation | The pathway may be rapidly reactivated. Perform a time-course experiment, analyzing protein phosphorylation at early time points (e.g., 1, 2, 4, 8 hours) post-treatment to capture the initial inhibition before feedback loops engage.[1] |
| Cell Line is Intrinsically Resistant | The cell line may have a PTEN loss, a KRAS mutation, or another alteration that makes it non-responsive.[13] Verify the genetic background of your cells. Analyze baseline pathway activation (p-Akt, p-ERK) to understand the dominant signaling pathways. |
| Technical Issue with Western Blot | Verify the quality of your phospho-specific antibodies. Ensure proper protein transfer and use appropriate phosphatase inhibitors in your lysis buffer to preserve phosphorylation states. |
Problem 2: The inhibitor shows high efficacy in short-term viability assays but fails to control tumor growth in long-term or in vivo models.
| Potential Cause | Troubleshooting Suggestion |
| Adaptive Resistance | Cells are rewiring their signaling pathways over time. Analyze pathway activity (PI3K and MAPK pathways) in cells after long-term culture with the inhibitor to identify compensatory activation.[3][14] |
| Metabolic Reprogramming | Cells may alter their metabolism to survive. Consider combining the PI3K inhibitor with drugs that target metabolic vulnerabilities. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Issues | In vivo, the drug may not reach a sufficient concentration at the tumor site or may be cleared too quickly. Review the inhibitor's known PK/PD properties. |
| Tumor Microenvironment Influence | Growth factors or cytokines in the tumor microenvironment can promote resistance.[18] Consider co-culture experiments or more complex 3D models to simulate these interactions. |
Data Presentation
Table 1: Common Mechanisms of Cellular Resistance to PI3K/Akt/mTOR Inhibitors
| Mechanism Category | Specific Mechanism | Key Molecular Players | Citation(s) |
| Feedback Loops & RTK Activation | Loss of negative feedback from S6K/mTORC1 leading to upstream activation. | IRS-1, PDGFRs, HER2, HER3, IGF-1R | [3][6] |
| AKT inhibition leads to FOXO-mediated transcription of RTKs. | FOXO3a, HER2, HER3 | [1][4][5] | |
| Genetic Alterations | Secondary mutations in the drug target. | PIK3CA (mutations altering drug binding site) | [8][9] |
| Activating mutations in other PI3K isoforms. | PIK3CB (e.g., D1067Y mutation) | [10][11] | |
| Loss of tumor suppressors. | PTEN (loss of function/deletion) | [4][12] | |
| Parallel Pathway Activation | Upregulation of the Ras/Raf/MEK/ERK (MAPK) pathway. | Ras, Raf, MEK, ERK | [6][7] |
| Activation of other survival kinases. | SGK1, PIM1 | [4] | |
| Downstream Alterations | Gene amplification or overexpression of downstream effectors. | eIF4E, MYC | [5][6][11] |
Table 2: Examples of PI3K Pathway Inhibitors and Associated Resistance Mutations
| Inhibitor (Class) | Primary Target(s) | Clinically Relevant Resistance Mutations | Citation(s) |
| Alpelisib (α-specific PI3K) | p110α | Secondary PIK3CA mutations, Loss of PTEN function | [4][8][9] |
| GDC-0941 (Pan-PI3K) | Class I PI3K isoforms | Activating PIK3CB mutations | [10] |
| Everolimus (mTORC1) | mTORC1 | Pre-existing KRAS mutations, Loss of PTEN | [19] |
| BEZ235 (Dual PI3K/mTOR) | PI3K, mTORC1/2 | eIF4E gene amplification, NOTCH1 activation | [20] |
| Capivasertib (AKT) | AKT1/2/3 | Upregulation of SGK1 signaling (preclinical) | [4][16] |
Experimental Protocols
Protocol 1: Western Blotting for PI3K/Akt/mTOR Pathway Status
This protocol is for assessing the phosphorylation status of key pathway proteins (e.g., Akt, S6, 4E-BP1) in response to inhibitor treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a density that ensures they are in a logarithmic growth phase (e.g., 70-80% confluency) at the time of lysis. Treat cells with the PI3K/Akt/mTOR inhibitor at various concentrations or for various time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). Incubate the membrane with primary antibodies (e.g., anti-p-Akt Ser473, anti-total Akt, anti-p-S6, anti-total S6) overnight at 4°C, following the manufacturer's recommended dilution.
-
Washing and Secondary Antibody Incubation: Wash the membrane 3 times for 5-10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.
Protocol 2: Cell Viability Assay (WST-1/MTT)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a pathway inhibitor.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of the inhibitor in culture media. Remove the old media from the plate and add 100 µL of the media containing the inhibitor to the appropriate wells. Include vehicle-only wells as a negative control and wells with no cells as a background control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
Reagent Addition: Add 10 µL of WST-1 or MTT reagent to each well and incubate for 1-4 hours. (For MTT, a solubilization step with DMSO or another solvent is required after incubation).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability). Plot the % viability against the log of the inhibitor concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Mandatory Visualizations
Caption: The canonical PI3K/Akt/mTOR signaling pathway.
Caption: Key mechanisms of resistance to PI3K pathway inhibitors.
Caption: Workflow for investigating PI3K inhibitor resistance.
References
- 1. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Suppression of Feedback Loops Mediated by PI3K/mTOR Induces Multiple Overactivation of Compensatory Pathways: An Unintended Consequence Leading to Drug Resistance | Semantic Scholar [semanticscholar.org]
- 3. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Researchers Identify the Mutations That Drive Resistance to PI3K Inhibitors in Breast Cancer That Can Be Overcome by Next Generation Agents [massgeneral.org]
- 9. Researchers identify the mutations that drive resistance to PI3K inhibitors in breast cancer that can be overcome by next generation agents | EurekAlert! [eurekalert.org]
- 10. Activating Mutations in PIK3CB Confer Resistance to PI3K Inhibition and Define a Novel Oncogenic Role for p110β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. library-collections-search.westminster.ac.uk [library-collections-search.westminster.ac.uk]
- 18. ajmc.com [ajmc.com]
- 19. Targeting PI3K/mTOR Overcomes Resistance to HER2-Targeted Therapy Independent of Feedback Activation of AKT | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 20. A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
PI3K/Akt/mTOR-IN-2 toxicity in non-cancerous cell lines
Welcome to the technical support center for PI3K/Akt/mTOR-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this inhibitor in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical inhibitor that targets the Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), and the mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical intracellular network that regulates essential cellular functions, including cell growth, proliferation, survival, and metabolism. In many cancer types, this pathway is hyperactivated, making it a key target for therapeutic intervention. This compound functions by blocking the activity of key kinases in this pathway, thereby inducing cell cycle arrest and apoptosis in susceptible cells.
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound has been reported to be 2.29 µM in the MDA-MB-231 human breast cancer cell line. It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and the specific assay used.
Q3: Is there any information on the toxicity of this compound in non-cancerous cell lines?
A3: Currently, there is limited publicly available data specifically detailing the toxicity of this compound in a wide range of non-cancerous cell lines. However, studies on other dual PI3K/mTOR inhibitors can provide some insight. For instance, one study reported that the dual PI3K/mTOR inhibitor GSK1059615 showed no cytotoxicity in primary human gastric epithelial cells. Another dual inhibitor, Voxtalisib, exhibited a weak inhibitory effect on normal human peripheral blood mononuclear cells with an IC50 of 43.43 μM, suggesting some selectivity for cancer cells.[1] It is crucial to empirically determine the cytotoxic effects of this compound on your specific non-cancerous cell line of interest.
Q4: What are some common off-target effects of PI3K/mTOR inhibitors?
A4: While designed to be specific, kinase inhibitors can sometimes exhibit off-target effects. For dual PI3K/mTOR inhibitors, these can include inhibition of other related kinases. The extent of off-target effects is inhibitor-specific and should be evaluated for each compound. It is advisable to consult the manufacturer's datasheet or relevant literature for any known off-target activities of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
Problem 1: High variability between replicate wells in a cell viability assay (e.g., MTT assay).
-
Possible Cause:
-
Uneven cell seeding: Inconsistent number of cells plated in each well.
-
"Edge effect": Wells on the perimeter of the plate are prone to higher rates of evaporation, leading to changes in media concentration and affecting cell growth.
-
Incomplete dissolution of formazan crystals (in MTT assay): If the purple formazan product is not fully dissolved, it can lead to inaccurate absorbance readings.
-
Pipetting errors: Inaccurate dispensing of inhibitor or assay reagents.
-
-
Troubleshooting Steps:
-
Ensure thorough mixing of the cell suspension before and during plating to maintain a uniform cell density.
-
To mitigate the "edge effect," consider not using the outer wells of the microplate for experimental data. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.
-
After adding the solubilization solution in an MTT assay, ensure complete dissolution of the formazan crystals by gentle pipetting or shaking the plate on an orbital shaker.[2]
-
Use calibrated pipettes and proper pipetting techniques to ensure accuracy.
-
Problem 2: No significant decrease in cell viability observed even at high concentrations of the inhibitor.
-
Possible Cause:
-
Cell line resistance: The chosen cell line may have intrinsic or acquired resistance to PI3K/mTOR inhibition.
-
Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling.
-
Incorrect inhibitor concentration: Errors in calculating or preparing the inhibitor dilutions.
-
Short incubation time: The duration of inhibitor treatment may not be sufficient to induce a cytotoxic effect.
-
-
Troubleshooting Steps:
-
Verify the PI3K/Akt/mTOR pathway is active in your cell line. You can do this by checking the phosphorylation status of key downstream targets like Akt and S6 ribosomal protein via Western blot.
-
Always store the inhibitor according to the manufacturer's instructions, typically at -20°C or -80°C, and protect it from light.
-
Double-check all calculations for inhibitor dilutions. It is good practice to prepare fresh dilutions for each experiment.
-
Perform a time-course experiment to determine the optimal incubation time for observing a cytotoxic effect (e.g., 24, 48, and 72 hours).
-
Problem 3: High background signal in the MTT assay.
-
Possible Cause:
-
Contamination: Bacterial or yeast contamination in the cell culture can reduce the MTT reagent and produce a false-positive signal.[3]
-
Phenol red interference: Phenol red in the culture medium can interfere with absorbance readings.[2]
-
Serum interference: Components in the serum can also contribute to background signal.[2]
-
-
Troubleshooting Steps:
-
Regularly check cell cultures for any signs of contamination. Practice good aseptic technique.
-
For the MTT assay, it is recommended to use phenol red-free medium during the final incubation with the MTT reagent.[2]
-
Include a "medium-only" blank control (containing medium and MTT reagent but no cells) to subtract the background absorbance.
-
Quantitative Data
| Inhibitor | Cell Line | Cell Type | IC50 (µM) |
| This compound | MDA-MB-231 | Human Breast Cancer | 2.29 |
| Voxtalisib | Human Peripheral Blood Mononuclear Cells | Normal Human Blood Cells | 43.43[1] |
| Omipalisib (GSK2126458) | T47D | Human Breast Cancer | 0.003[4] |
| BT474 | Human Breast Cancer | 0.0024[4] | |
| Dactolisib (BEZ235) | U87 | Human Glioblastoma | 0.0158[5] |
| P3 | Human Glioblastoma | 0.0127[5] | |
| Buparlisib (BKM120) | A2780 | Human Ovarian Cancer | 0.1 - 0.7[6] |
| U87MG | Human Glioblastoma | 0.1 - 0.7[6] | |
| MCF7 | Human Breast Cancer | 0.1 - 0.7[6] | |
| DU145 | Human Prostate Cancer | 0.1 - 0.7[6] | |
| Pictilisib (GDC-0941) | U87MG | Human Glioblastoma | ~0.95[7] |
| Gedatolisib (PF-05212384) | PC3MM2 | Human Prostate Cancer | 0.0131[8] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines a general procedure for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a series of dilutions of this compound in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a "vehicle control" group (medium with the same concentration of DMSO as the inhibitor-treated wells) and a "no-cell" blank group (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[2]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each inhibitor concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Experimental Workflow for Cytotoxicity Assay
Caption: A typical experimental workflow for determining the cytotoxicity of an inhibitor using the MTT assay.
References
- 1. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. abmole.com [abmole.com]
- 5. Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing the Bioavailability of PI3K/Akt/mTOR Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with PI3K/Akt/mTOR inhibitors. Our goal is to help you overcome experimental hurdles related to bioavailability and achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the PI3K/Akt/mTOR signaling pathway and why is it a common target in drug development?
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] In many types of cancer, this pathway is hyperactivated due to genetic mutations or loss of tumor suppressors, which promotes tumor growth and survival.[2][3] This makes it a prime target for the development of anticancer therapies.
Q2: What are the main challenges associated with the oral bioavailability of PI3K/Akt/mTOR inhibitors?
Many small molecule kinase inhibitors, including those targeting the PI3K/Akt/mTOR pathway, face several challenges that limit their oral bioavailability:
-
Poor Aqueous Solubility: A significant number of these inhibitors are highly lipophilic and have low aqueous solubility, which is a primary hurdle for their dissolution in the gastrointestinal tract.[4][5][6][7]
-
First-Pass Metabolism: After absorption from the gut, the drug is transported to the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump the drug back into the gut lumen, reducing its net absorption.
Q3: What are the common formulation strategies to improve the bioavailability of poorly soluble inhibitors?
Several formulation strategies can be employed to enhance the solubility and absorption of PI3K/Akt/mTOR inhibitors:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[8][9][10][11]
-
Lipid-Based Formulations: Incorporating the drug into lipids, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the gastrointestinal tract and enhance its absorption.[4][5][6][12]
-
Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, thereby improving the dissolution rate and bioavailability.
-
Use of Solubilizing Excipients: Cyclodextrins and other solubilizing agents can be used to form inclusion complexes with the drug, increasing its solubility in aqueous solutions.[13]
Troubleshooting Guides
Problem 1: My PI3K inhibitor shows high potency in vitro but poor or no efficacy in vivo.
This is a common and frustrating issue in drug development. Here’s a step-by-step guide to troubleshoot this problem:
Step 1: Investigate Potential Bioavailability Issues
-
Q: Have you confirmed the solubility and stability of your inhibitor in the formulation used for in vivo studies?
-
A: Many inhibitors have poor solubility in aqueous solutions. The compound may be precipitating out of solution before or after administration. It is crucial to use an appropriate vehicle for administration. For oral gavage, a common formulation for poorly soluble compounds is a suspension in a vehicle such as 0.5% methylcellulose or a solution containing co-solvents like PEG300, Tween 80, and a small percentage of DMSO.[7] Always check the stability of your compound in the chosen vehicle over the duration of your experiment.
-
-
Q: Have you assessed the permeability of your inhibitor?
-
A: The compound may have poor permeability across the intestinal epithelium. An in vitro Caco-2 permeability assay is a standard method to assess this. Low permeability in this assay can predict poor oral absorption.
-
-
Q: Could your inhibitor be a substrate for efflux pumps?
-
A: Efflux transporters like P-glycoprotein (P-gp) can actively pump your compound out of the intestinal cells, reducing its absorption. A bi-directional Caco-2 assay can determine the efflux ratio. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux pumps.
-
Step 2: Evaluate Pharmacokinetics
-
Q: Have you performed a pharmacokinetic (PK) study?
-
A: A PK study is essential to determine if the inhibitor is reaching the target tissue at a sufficient concentration and for an adequate duration. This involves measuring the concentration of the drug in plasma and, if possible, in the tumor tissue at different time points after administration.[14][15] Low plasma and tumor concentrations are a clear indication of poor bioavailability.
-
Step 3: Consider In Vivo-Specific Factors
-
Q: Could there be rapid metabolism of your inhibitor in vivo?
-
A: The inhibitor might be rapidly metabolized by the liver (first-pass metabolism) or other tissues. In vitro metabolic stability assays using liver microsomes can provide an initial assessment. If metabolic instability is suspected, a different route of administration (e.g., intraperitoneal or intravenous) that bypasses first-pass metabolism could be tested.
-
-
Q: Is the dosing regimen appropriate?
-
A: The dose and frequency of administration may not be optimal. The PK data will help in designing a more effective dosing regimen to maintain the drug concentration above the therapeutic threshold.
-
Problem 2: I'm observing unexpected toxicity in my animal model.
Step 1: Differentiate On-Target from Off-Target Toxicity
-
Q: Is the toxicity consistent with the known mechanism of action of PI3K/Akt/mTOR inhibitors?
-
Q: Could the toxicity be due to off-target effects?
-
A: Your inhibitor may be hitting other kinases or cellular targets, leading to unexpected toxicities. Kinase profiling assays can help identify potential off-target activities.
-
Step 2: Evaluate the Formulation Vehicle
-
Q: Is the vehicle used for administration causing toxicity?
-
A: Some vehicles, especially those containing high concentrations of solvents like DMSO, can cause local irritation or systemic toxicity. It is crucial to run a vehicle-only control group in your in vivo studies to assess any vehicle-related toxicity.
-
Step 3: Consider the Animal Model
-
Q: Are there any known sensitivities of the specific animal strain you are using?
-
A: Different strains of mice or rats can have varying sensitivities to drugs and vehicles. Review the literature for any known strain-specific toxicities.
-
Data on Bioavailability of PI3K/Akt/mTOR Inhibitors
The following tables summarize quantitative data on the bioavailability of some PI3K/Akt/mTOR inhibitors with different formulations.
| Inhibitor | Formulation | Animal Model | Dose | Cmax (ng/mL) | AUC (ng*h/mL) | Oral Bioavailability (%) | Reference |
| Everolimus | Oral solution | Rat | 1 mg/kg | 150 | 850 | 16 | |
| Cabozantinib | Aqueous suspension (free base) | Rat | 10 mg/kg | 450 | 4,500 | - | [5] |
| Cabozantinib | Lipid-based formulation (docusate salt) | Rat | 10 mg/kg | 900 | 9,000 | ~2-fold increase | [5] |
| LAS191954 | Solution | Rat | 1 mg/kg | 1,200 | 10,000 | 100 | |
| Bimiralisib | Capsule | Human | 140 mg | 1,500 | 12,000 | - |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general outline for assessing the intestinal permeability of a compound using the Caco-2 cell line.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES
-
Test compound and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like Lucifer yellow)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 60,000 cells/cm².
-
Cell Culture: Culture the cells for 21-25 days to allow them to differentiate and form a polarized monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayer with pre-warmed HBSS. b. Add the test compound (at a known concentration in HBSS) to the apical chamber. c. Add fresh HBSS to the basolateral chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Permeability Assay (Basolateral to Apical - B to A): a. To determine the efflux ratio, perform the assay in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial concentration of the drug. The efflux ratio is calculated as Papp (B to A) / Papp (A to B).
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for a basic pharmacokinetic study in mice following oral administration.
Materials:
-
Test inhibitor
-
Appropriate formulation vehicle (e.g., 0.5% methylcellulose in water)
-
Mice (e.g., C57BL/6 or BALB/c)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS for sample analysis
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.
-
Dosing: Administer the test inhibitor formulation to the mice via oral gavage at a specific dose.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (typically via tail vein or retro-orbital bleeding) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Half-life.
-
Visualizations
PI3K/Akt/mTOR Signaling Pathway
References
- 1. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery [apb.tbzmed.ac.ir]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo performance of amorphous solid dispersions based on water-insoluble versus water-soluble carriers: Fenofibrate case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo performance of amorphous solid dispersions based on water-insoluble versus water-soluble carriers: Fenofibrate case study [m.x-mol.net]
- 11. In vitro and in vivo performance of amorphous solid dispersions of ursolic acid as a function of polymer type and excipient addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Overcoming experimental limitations of using PI3K/Akt/mTOR-IN-2
Welcome to the technical support center for PI3K/Akt/mTOR-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the experimental limitations of this inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), and the mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell cycle, proliferation, survival, and growth.[2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many cancers, making it a key target for therapeutic intervention.[4] this compound exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis.
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated anti-cancer activity in a range of cell lines. Notably, it has an IC50 value of 2.29 μM in MDA-MB-231 human breast adenocarcinoma cells.
Q3: How should I prepare and store this compound?
A3: Proper handling and storage of this compound are crucial for maintaining its activity. For in vitro experiments, the inhibitor can be dissolved in DMSO. For in vivo studies, specific formulations with solvents like PEG300, Tween80, and ddH2O, or suspension in CMC-Na may be required. It is recommended to aliquot the stock solution and store it at -20°C for short-term storage or -80°C for long-term storage to avoid repeated freeze-thaw cycles.
Q4: What are the known downstream effects of this compound?
A4: Treatment with this compound has been shown to induce G1 cell cycle arrest.[5] It can also lead to the inhibition of downstream effectors of the PI3K/Akt/mTOR pathway.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of p-Akt/p-mTOR in Western Blot | Inhibitor degradation: Improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots of the inhibitor from a new stock. Store at -80°C. |
| Suboptimal inhibitor concentration: Concentration is too low to effectively inhibit the target. | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. | |
| Short incubation time: The inhibitor has not had enough time to exert its effect. | Increase the incubation time. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal duration. | |
| High cell confluence: Dense cell cultures can sometimes be less responsive to treatment. | Seed cells at a lower density to ensure they are in the logarithmic growth phase during treatment. | |
| High background in Western Blot | Inadequate blocking: The blocking buffer is not effectively preventing non-specific antibody binding. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of milk). |
| Antibody concentration too high: Primary or secondary antibody concentrations are excessive. | Titrate the primary and secondary antibodies to find the optimal dilution that provides a strong signal with low background. | |
| Variable results in cell viability assays (e.g., MTT, XTT) | Inhibitor precipitation: The inhibitor may not be fully dissolved in the culture medium. | Ensure the final DMSO concentration in the media is low (typically <0.5%) to prevent precipitation. Visually inspect the media for any signs of precipitation. |
| Uneven cell seeding: Inconsistent cell numbers across wells. | Ensure thorough mixing of the cell suspension before seeding and use a multichannel pipette for consistency. | |
| Edge effects: Evaporation from the outer wells of the plate. | Avoid using the outermost wells of the plate for experimental samples or fill them with sterile PBS to maintain humidity. | |
| Unexpected cell morphology changes | Off-target effects: The inhibitor may be affecting other cellular pathways. | Include appropriate controls, such as a vehicle-treated group and a positive control with a known PI3K/mTOR inhibitor. Consider using a lower concentration of the inhibitor. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration is non-toxic to your cells (typically below 0.5% for DMSO). Run a solvent-only control. | |
| Development of resistance to the inhibitor | Activation of compensatory signaling pathways: Cells may upregulate alternative survival pathways to overcome the inhibition.[6][7] | Investigate potential feedback loops and compensatory mechanisms, such as the activation of the MAPK/ERK pathway.[6] Consider combination therapies to target these escape pathways. |
| Genetic alterations: Acquired mutations in the target proteins or downstream effectors. | Perform molecular profiling of resistant cells to identify potential mutations. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Adenocarcinoma | 2.29 |
This table will be updated as more data becomes available.
Experimental Protocols
Western Blot Analysis of p-Akt and p-mTOR Inhibition
This protocol outlines the steps to assess the inhibitory effect of this compound on the phosphorylation of Akt and mTOR.
1. Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes at 95-100°C.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
Cell Viability Assay (MTT)
This protocol describes how to measure the effect of this compound on cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
2. Cell Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the inhibitor or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
3. MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
4. Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the points of inhibition by this compound.
Caption: A general experimental workflow for studying the effects of this compound.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
PI3K/Akt/mTOR-IN-2 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and effective use of PI3K/Akt/mTOR-IN-2.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[4][5] In many cancers, this pathway is overactive, contributing to tumor growth and resistance to therapies.[6] this compound exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.[1][3]
2. What is the purity of this compound?
The purity of this compound is typically high, as confirmed by quality control testing. Commercially available batches often report purities of 99.86% to 99.93%.[1][2]
3. How should I dissolve and store this compound?
For in vitro studies, this compound is soluble in DMSO and ethanol.[7] It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO.[3] For in vivo experiments, specific formulations using vehicles like corn oil or a combination of PEG300, Tween80, and water can be prepared.[3] It is crucial to use freshly prepared solutions for optimal results.[3] The solid compound should be stored at -20°C for long-term stability.[8]
4. What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been determined to be 2.29 μM in MDA-MB-231 breast cancer cells.[1][2]
Quality Control and Purity Assessment
Consistent and reliable experimental outcomes depend on the quality and purity of the inhibitor. The following tables summarize key quality control parameters for this compound.
Table 1: Purity Data
| Parameter | Specification | Source |
| Purity (HPLC) | 99.93% | [1] |
| Purity (HPLC) | 99.86% | [2] |
Table 2: Solubility Data
| Solvent | Concentration | Notes | Source |
| DMSO | 57 mg/mL (199.79 mM) | Use fresh, moisture-free DMSO. | [3][7] |
| Ethanol | 57 mg/mL (199.79 mM) | [7] | |
| Water | Insoluble | [7] |
Experimental Protocols
Detailed methodologies for key quality control experiments are provided below.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution with the mobile phase to an appropriate concentration.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution to separate the main compound from any impurities.
-
The purity is calculated by dividing the peak area of the main compound by the total area of all peaks.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol provides a general procedure for confirming the molecular weight of this compound.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC method described above.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
-
Procedure:
-
Introduce the sample into the LC-MS system.
-
The compound will be separated by the LC and then ionized in the MS.
-
The mass spectrometer will detect the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the expected molecular weight of this compound (285.29 g/mol ).
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
This protocol describes a general approach for the structural characterization of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Experiment: ¹H NMR.
-
Procedure:
-
Dissolve a small amount of the compound in the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
The resulting spectrum should be compared to a reference spectrum or the expected chemical shifts and coupling constants for the known structure of this compound.
-
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Quality Control Workflow
Caption: A typical workflow for the quality control of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common experimental issues.
Troubleshooting Guide
Q1: I am not observing the expected inhibition of the PI3K/Akt/mTOR pathway in my cell-based assay. What could be the issue?
A1: Several factors could contribute to a lack of inhibitory effect. First, ensure that the this compound is completely dissolved in your stock solution. The use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3] Second, verify the final concentration of the inhibitor in your assay. Inaccurate dilutions can lead to a lower-than-expected effective concentration. Finally, consider the health and responsiveness of your cell line. Ensure that the cells are not compromised and that the PI3K/Akt/mTOR pathway is active under your experimental conditions. It is also advisable to include positive and negative controls in your experiments to validate your assay setup.
Q2: I am observing variability in my results between experiments. What are the possible causes?
A2: Inconsistent results can arise from several sources. Ensure that you are using a consistent and validated protocol for preparing your inhibitor solutions. The age and storage of your stock solution can also impact its potency. It is recommended to aliquot your stock solution upon preparation to avoid repeated freeze-thaw cycles.[8] Variations in cell culture conditions, such as cell density and passage number, can also contribute to experimental variability. Standardizing these parameters across experiments can help improve reproducibility.
Q3: The inhibitor appears to be precipitating in my cell culture medium. How can I prevent this?
A3: Precipitation of small molecule inhibitors in aqueous media is a common issue. To minimize this, ensure that the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low and well-tolerated by your cells (typically below 0.5%). When diluting your stock solution, add it to the medium with gentle mixing to facilitate dispersion. If precipitation persists, you may need to explore alternative formulation strategies, although this may require further optimization for your specific cell type and assay.
Q4: How can I confirm that the inhibitor is engaging with its target in my cells?
A4: To confirm target engagement, you can perform a Western blot analysis to assess the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway. A decrease in the phosphorylation of proteins such as Akt (at Ser473 and Thr308), S6 ribosomal protein, and 4E-BP1 upon treatment with this compound would indicate successful target inhibition.
Disclaimer: The information provided in this technical support center is for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should always consult the product datasheet and relevant scientific literature for the most up-to-date information.
References
Technical Support Center: In Vivo Application of PI3K/Akt/mTOR-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PI3K/Akt/mTOR-IN-2 in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to effectively manage potential side effects and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific inhibitor of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[2] In many cancers, this pathway is overactive, promoting tumor growth and reducing apoptosis. This compound exerts its anti-cancer effects by blocking this pathway, which can lead to cell cycle arrest and apoptosis in cancer cells.[1] It has shown an in vitro IC50 value of 2.29 μM.[1]
Q2: What are the common potential side effects of inhibiting the PI3K/Akt/mTOR pathway in vivo?
A2: Inhibition of the PI3K/Akt/mTOR pathway can affect normal physiological processes, leading to on-target toxicities. Common side effects observed with dual PI3K/mTOR inhibitors in preclinical and clinical studies include hyperglycemia, dermatological toxicities (rash, erythema), gastrointestinal issues (diarrhea, colitis), and potential for immunosuppression.[3][4] Researchers should be prepared to monitor for and manage these potential adverse events.
Q3: How should I prepare this compound for in vivo administration?
A3: The solubility of this compound is a critical factor for in vivo studies. According to the supplier, it can be formulated for different administration routes. For oral gavage, a common formulation involves dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween80, and water, or in corn oil.[1] It is crucial to use fresh DMSO as it can absorb moisture, which reduces the solubility of the compound.[1] Always prepare the formulation fresh before each administration for optimal results.[1]
Q4: What is a typical starting dose and administration schedule for a dual PI3K/mTOR inhibitor in a preclinical mouse model?
A4: Dosing and schedule can vary significantly based on the specific animal model, tumor type, and the specific inhibitor. For dual PI3K/mTOR inhibitors like BEZ235, daily oral gavage at doses around 40 mg/kg has been used in mouse xenograft models.[5] For another dual inhibitor, BGT226, a daily dose of 10 mg/kg has been reported.[5] It is highly recommended to perform a dose-range finding study (Maximum Tolerated Dose study) to determine the optimal dose of this compound for your specific experimental setup.[6] Intermittent dosing schedules (e.g., once or twice weekly) may also be considered to improve the toxicity profile.[3][7]
Troubleshooting Guide
Issue 1: Hyperglycemia in Experimental Animals
Symptoms: Elevated blood glucose levels, increased water consumption, and urination.
Monitoring Protocol:
-
Baseline Measurement: Before initiating treatment, measure baseline blood glucose from a tail vein blood sample using a standard glucometer.
-
Fasting: For accurate and consistent measurements, fast the animals for a short period (e.g., 4-6 hours) before blood glucose monitoring.
-
Regular Monitoring: During the treatment period, monitor blood glucose levels regularly. The frequency will depend on the inhibitor's pharmacokinetics, but a starting point could be 2-6 hours post-dose and then daily.
-
Glucose Tolerance Test (Optional): To further investigate the impact on glucose metabolism, a glucose tolerance test can be performed.
Management Strategies:
-
Dietary Modification: In preclinical studies, a ketogenic diet has been shown to reduce blood glucose and insulin levels in mice treated with PI3K inhibitors.[4]
-
Pharmacological Intervention:
-
Metformin: Often the first-line treatment for hyperglycemia.
-
SGLT2 Inhibitors: These have been shown to decrease hyperglycemia and reduce the compensatory insulin release in preclinical models treated with PI3K inhibitors.[4]
-
-
Dose Adjustment: If hyperglycemia is severe and unmanageable, consider reducing the dose of this compound or switching to an intermittent dosing schedule.
| Parameter | Monitoring Frequency | Actionable Threshold (Example) | Management |
| Blood Glucose | Daily (or more frequently post-dosing) | >250 mg/dL (persistent) | Initiate management strategies. |
| Body Weight | Daily | >15% loss from baseline | Consider dose reduction or temporary cessation of treatment. |
| Clinical Signs | Daily | Lethargy, dehydration | Provide supportive care (e.g., subcutaneous fluids) and consider dose modification. |
Issue 2: Dermatological (Skin) Toxicities
Symptoms: Erythema (redness), edema (swelling), rash, or exfoliative dermatitis on the skin, particularly on the ears, paws, and dorsal region.
Monitoring Protocol:
-
Visual Inspection: Conduct daily visual inspection of the skin of all animals.
-
Scoring System: Use a standardized scoring system, such as the Draize dermal irritation scoring system, to quantify the severity of erythema and edema.[8]
-
Body Weight and Clinical Signs: Monitor for any changes in body weight or general clinical condition that may be associated with skin toxicity.
Draize Dermal Irritation Scoring System (Adapted for Rodents)
| Reaction | Score | Description |
| Erythema and Eschar Formation | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) to slight eschar formation | |
| Edema Formation | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 mm) | |
| 4 | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Management Strategies:
-
Topical Treatments: For localized and mild reactions, application of a topical corticosteroid cream may be considered, though this should be done cautiously to avoid systemic effects.
-
Supportive Care: Ensure animals have easy access to food and water, as severe skin reactions on the paws can be painful.
-
Dose Modification: If skin toxicity is severe (e.g., Draize score of 3 or 4), a dose reduction or temporary interruption of treatment is warranted.
Issue 3: Gastrointestinal Toxicities (Diarrhea/Colitis)
Symptoms: Loose or liquid stools, presence of blood in feces, weight loss, and dehydration.
Monitoring Protocol:
-
Daily Observation: Monitor animals daily for changes in stool consistency and the presence of blood.
-
Fecal Scoring: Use a scoring system to quantify the severity of diarrhea and rectal bleeding.
-
Body Weight: Track body weight daily as a key indicator of overall health.
-
Hydration Status: Assess for signs of dehydration (e.g., skin tenting).
Fecal Scoring System (Adapted)
| Parameter | Score | Description |
| Stool Consistency | 0 | Well-formed pellets |
| 2 | Pasty and semi-formed stools that do not stick to the anus | |
| 4 | Liquid stools that stick to the anus | |
| Rectal Bleeding | 0 | No blood |
| 2 | Slight bleeding | |
| 4 | Gross bleeding |
Management Strategies:
-
Supportive Care: Provide supportive care, including subcutaneous fluids for dehydration. Ensure easy access to food and water.
-
Dietary Adjustments: A modified diet (e.g., softened food) may be beneficial.
-
Dose Interruption/Reduction: For moderate to severe gastrointestinal toxicity, temporarily halt or reduce the dose of this compound until symptoms resolve.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize animals into treatment and vehicle control groups.
-
Treatment Administration: Prepare and administer this compound via the desired route (e.g., oral gavage) at the predetermined dose and schedule. The vehicle group should receive the same volume of the vehicle solution.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Perform daily clinical observations and monitoring for side effects as detailed in the troubleshooting guide.
-
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size, or for a set duration. Euthanize animals if they meet humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration, or severe clinical signs).
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and histological analysis.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflow for In Vivo Studies
References
- 1. selleckchem.com [selleckchem.com]
- 2. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is There a Role for Dual PI3K/mTOR Inhibitors for Patients Affected with Lymphoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicology | MuriGenics [murigenics.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Dermal Toxicity and Wound Healing Activity of Cnestis ferruginea Vahl ex DC - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling PI3K/Akt/mTOR-IN-2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling PI3K/Akt/mTOR-IN-2. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific inhibitor of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[2] In many cancers, this pathway is overactive, leading to reduced apoptosis and increased proliferation.[2] this compound exerts its effects by blocking this pathway, thereby inducing cell cycle arrest and apoptosis in cancer cells.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, it can be stored at 4°C. Once dissolved in a solvent such as DMSO, it is best to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, to create a 10 mM stock solution, dissolve the appropriate mass of the compound in DMSO. Ensure the compound is fully dissolved by vortexing.
Q4: What is the solubility of this compound in common solvents?
A4: The solubility of this compound can vary. It is generally soluble in DMSO. However, poor solubility in aqueous media is a common issue with many small molecule inhibitors.[3] To improve solubility for in vivo studies, a prodrug strategy may be considered.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory effect observed in cell culture. | Degradation of the compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh stock solutions and aliquot them for single use. Store aliquots at -80°C. |
| Incorrect concentration: The effective concentration can vary between cell lines. | Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. | |
| Cell line resistance: Some cell lines may have intrinsic or acquired resistance to PI3K/mTOR inhibitors. | Consider using a combination of inhibitors targeting different pathways or using a different inhibitor.[5] | |
| Precipitation of the compound in cell culture medium. | Poor solubility: The compound may have low solubility in aqueous-based culture media, especially at higher concentrations. | Prepare a higher concentration stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity. |
| Interaction with media components: Components of the cell culture medium, such as serum proteins, may interact with the compound, causing it to precipitate. | Test the solubility of the compound in your specific cell culture medium before treating the cells. Consider using a serum-free medium for the duration of the treatment if compatible with your cells. | |
| Observed off-target effects or unexpected cellular responses. | Lack of specificity: While this compound is a specific inhibitor, off-target effects can occur, especially at high concentrations. | Use the lowest effective concentration determined from your dose-response experiments. Confirm the inhibition of the PI3K/Akt/mTOR pathway by Western blotting for key downstream targets (e.g., phospho-Akt, phospho-S6K). |
| Activation of compensatory signaling pathways: Inhibition of the PI3K/Akt/mTOR pathway can sometimes lead to the activation of other pro-survival pathways. | Investigate the activation of other signaling pathways (e.g., MAPK/ERK) using appropriate assays. Consider co-treatment with inhibitors of these compensatory pathways. | |
| Inconsistent results between experiments. | Variability in experimental conditions: Minor variations in cell density, treatment time, or compound concentration can lead to inconsistent results. | Standardize all experimental parameters. Maintain a detailed record of each experiment to identify any potential sources of variability. |
| Cell line instability: Cell lines can change their characteristics over time with continuous passaging. | Use low-passage number cells and regularly check their phenotype and genotype. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
Target cells
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis for Pathway Inhibition
This protocol is used to confirm the inhibition of the PI3K/Akt/mTOR pathway.
Materials:
-
This compound
-
Target cells
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K, anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify apoptosis induced by this compound.[6][7][8]
Materials:
-
This compound
-
Target cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the viability assay.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are Annexin V and PI positive.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on the cell cycle.[9][10][11]
Materials:
-
This compound
-
Target cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[12]
Signaling Pathway and Experimental Workflows
Caption: The PI3K/Akt/mTOR signaling pathway and the points of inhibition by this compound.
Caption: A general experimental workflow for studying the effects of this compound on cultured cells.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Developing a novel dual PI3K–mTOR inhibitor from the prodrug of a metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. kumc.edu [kumc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.4.4. Cell Cycle Analysis [bio-protocol.org]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Findings in PI3K/Akt/mTOR-IN-2 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected findings in experiments involving PI3K/Akt/mTOR inhibitors like PI3K/Akt/mTOR-IN-2.
Frequently Asked Questions (FAQs)
Q1: Why is there incomplete inhibition of downstream targets (e.g., p-S6K, p-4E-BP1) even at high concentrations of my PI3K/mTOR inhibitor?
A1: This could be due to several factors:
-
Feedback Loop Activation: Inhibition of mTORC1 can relieve negative feedback loops, leading to the activation of upstream signaling molecules like Akt and ERK, which can then reactivate downstream targets.[1][2][3]
-
Compensatory Pathway Activation: Cells can activate parallel signaling pathways, such as the MAPK/ERK pathway, to compensate for the inhibition of the PI3K/Akt/mTOR pathway.[1][2][4]
-
Drug Resistance: Prolonged treatment with PI3K/mTOR inhibitors can lead to the development of drug resistance through various mechanisms, including genetic mutations and transcriptional reprogramming.[1][2]
-
Experimental Issues: Suboptimal inhibitor concentration, incorrect incubation time, or issues with reagent stability can also contribute to incomplete inhibition.
Q2: I'm observing an increase in Akt phosphorylation (at Ser473 or Thr308) after treating with a PI3K/mTOR inhibitor. Isn't this counterintuitive?
A2: This is a well-documented paradoxical effect. Inhibition of S6K1 (a downstream target of mTORC1) disrupts a negative feedback loop that normally suppresses insulin receptor substrate 1 (IRS1) signaling.[1][3][5] This disinhibition leads to enhanced signaling through receptor tyrosine kinases (RTKs), resulting in increased PI3K activity and subsequent hyperphosphorylation of Akt.[6] Dual PI3K/mTOR inhibitors can often mitigate this by targeting both PI3K and mTOR.[5]
Q3: My cell viability assay (e.g., MTT, WST-1) shows a weaker-than-expected effect of the PI3K/mTOR inhibitor, or even an increase in proliferation at certain concentrations. What could be the reason?
A3: This could be due to:
-
Paradoxical Signaling: As mentioned above, the activation of feedback loops can lead to the paradoxical activation of pro-survival signals, counteracting the inhibitory effect of the drug.[4]
-
Off-Target Effects: At high concentrations, some inhibitors may have off-target effects that promote cell survival. It's crucial to use inhibitors at concentrations where they are selective for their intended targets.[7][8]
-
Cellular Context: The response to PI3K/mTOR inhibition is highly dependent on the genetic background of the cells, including the status of tumor suppressors like PTEN and oncogenes like KRAS.[9][10]
-
Assay Limitations: Cell viability assays measure metabolic activity, which may not always directly correlate with cell number or apoptosis. It's advisable to complement these assays with other methods, such as cell counting or apoptosis assays (e.g., Annexin V staining).[11]
Q4: Are there known off-target effects for PI3K/mTOR inhibitors that I should be aware of?
A4: Yes, while many inhibitors are designed to be specific, off-target effects can occur, especially at higher concentrations.[7][8] These can vary depending on the specific inhibitor. For example, some kinase inhibitors have been found to affect other kinases with similar ATP-binding pockets.[7][8] It is essential to consult the manufacturer's data sheet for your specific inhibitor and to include appropriate controls in your experiments, such as using multiple inhibitors with different chemical scaffolds that target the same pathway.
Troubleshooting Guides
Problem 1: Inconsistent Western Blot Results for Phosphorylated Proteins
| Question | Possible Cause & Solution |
| Are you seeing high background or non-specific bands? | * Antibody Specificity: Your primary antibody may be cross-reacting with other proteins. Validate your antibody using positive and negative controls (e.g., cells treated with a known activator or inhibitor of the pathway). Consider trying an antibody from a different vendor. * Blocking: Insufficient blocking can lead to high background. Ensure you are using an appropriate blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and blocking for an adequate amount of time (e.g., 1 hour at room temperature or overnight at 4°C).[12] * Washing Steps: Inadequate washing can result in high background. Increase the number and duration of your wash steps with TBST.[13] |
| Is the signal for your phosphorylated protein of interest weak or absent? | * Protein Degradation: Phosphatases in your cell lysate can dephosphorylate your target protein. Ensure you are using a lysis buffer containing phosphatase and protease inhibitors and keep your samples on ice at all times. * Insufficient Protein Loading: Quantify your protein concentration using a reliable method (e.g., BCA assay) and ensure you are loading a sufficient amount of protein per well (typically 20-30 µg).[13][14] * Suboptimal Antibody Dilution: The concentration of your primary antibody may not be optimal. Perform a titration experiment to determine the best antibody dilution. * Transfer Issues: Inefficient protein transfer from the gel to the membrane can result in weak signals. Verify your transfer efficiency by staining the membrane with Ponceau S after transfer. |
| Are you observing variability between replicate samples? | * Inconsistent Sample Handling: Ensure all samples are treated identically throughout the experimental workflow, from cell seeding and treatment to lysis and loading. * Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate loading of samples. |
Problem 2: Unexpected Cell Viability Assay Results
| Question | Possible Cause & Solution |
| Is there high variability between wells for the same condition? | * Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability. Ensure you have a single-cell suspension before seeding and use proper mixing techniques. * Edge Effects: Wells on the edge of the plate are more prone to evaporation, which can affect cell growth. To minimize this, avoid using the outer wells or fill them with sterile PBS or media. * Incomplete Reagent Solubilization: For assays like MTT, ensure the formazan crystals are fully dissolved before reading the absorbance. |
| Do your results show an unexpected increase in viability with the inhibitor? | * Feedback Loop Activation: As discussed in the FAQs, paradoxical activation of pro-survival pathways can occur.[4] Consider co-treatment with an inhibitor of the compensatory pathway (e.g., a MEK inhibitor if the ERK pathway is activated). * Contamination: Bacterial or fungal contamination can affect the metabolic activity measured in the assay. Regularly check your cell cultures for contamination. |
Quantitative Data Tables
Table 1: Expected Changes in Key PI3K/Akt/mTOR Pathway Proteins After Treatment with an Effective PI3K/mTOR Inhibitor
| Protein | Expected Change in Phosphorylation/Activity | Rationale |
| p-Akt (Ser473/Thr308) | Decrease | Direct inhibition of PI3K prevents the formation of PIP3, which is required for Akt activation. |
| p-mTOR (Ser2448) | Decrease | The inhibitor directly targets the kinase activity of mTOR. |
| p-S6K (Thr389) | Decrease | S6K is a direct downstream target of mTORC1. |
| p-4E-BP1 (Thr37/46) | Decrease | 4E-BP1 is another direct downstream target of mTORC1. |
| p-ERK1/2 (Thr202/Tyr204) | Potential Increase | Inhibition of mTORC1 can relieve a negative feedback loop, leading to the activation of the MAPK/ERK pathway.[1] |
Table 2: Troubleshooting Unexpected Western Blot Results
| Observation | Potential Cause | Suggested Action |
| Decreased p-mTOR, but p-Akt remains high or increases | Relief of S6K1-mediated negative feedback on IRS1/RTKs.[1][3] | Measure p-IRS1 and p-RTKs. Consider using a dual PI3K/mTOR inhibitor. |
| Decreased p-S6K, but cell viability is not reduced | Activation of compensatory survival pathways (e.g., MAPK/ERK).[1][4] | Perform Western blot for p-ERK. Consider co-treatment with a MEK inhibitor. |
| No change in phosphorylation of any target protein | Inactive inhibitor, incorrect concentration, or short incubation time. | Verify inhibitor activity with a positive control cell line. Perform a dose-response and time-course experiment. |
Experimental Protocols
Western Blotting for PI3K/Akt/mTOR Pathway Analysis
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.[14]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.[13]
-
-
Sample Preparation and Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-p-mTOR) diluted in blocking buffer overnight at 4°C with gentle agitation.[12][13]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again as described above.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.[14]
-
Analyze band intensities using image analysis software.
-
MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the PI3K/Akt/mTOR inhibitor.
-
Replace the medium with fresh medium containing the desired concentrations of the inhibitor.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[16]
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
References
- 1. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Suppression of Feedback Loops Mediated by PI3K/mTOR Induces Multiple Overactivation of Compensatory Pathways: An Unintended Consequence Leading to Drug Resistance | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scientificarchives.com [scientificarchives.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy | PLOS One [journals.plos.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 14. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
A Comparative Guide to Dual PI3K/mTOR Inhibitors: Benchmarking PI3K/Akt/mTOR-IN-2
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Dual PI3K/mTOR inhibitors, which simultaneously target two key nodes in this cascade, have emerged as a promising strategy to overcome resistance mechanisms and enhance anti-tumor efficacy. This guide provides an objective comparison of PI3K/Akt/mTOR-IN-2 with other prominent dual PI3K/mTOR inhibitors, supported by experimental data and detailed methodologies.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex network that transmits signals from growth factors and other extracellular stimuli to regulate essential cellular processes. A simplified representation of this pathway is illustrated below.
A Comparative Guide to PI3K/Akt/mTOR Pathway Inhibitors: Validating the Efficacy of PI3K/Akt/mTOR-IN-2
For researchers, scientists, and drug development professionals, the precise validation of a compound's inhibitory action is paramount. This guide provides a comparative analysis of PI3K/Akt/mTOR-IN-2, focusing on its inhibitory effect on Akt phosphorylation, benchmarked against other well-characterized inhibitors of the PI3K/Akt/mTOR signaling pathway.
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[2][3] Inhibitors targeting this pathway can be broadly categorized into pan-PI3K inhibitors, isoform-specific PI3K inhibitors, Akt inhibitors, mTOR inhibitors, and dual PI3K/mTOR inhibitors.[2][4] this compound is described as an inhibitor of this pathway, demonstrating anti-cancer properties by inducing cell cycle arrest and apoptosis.[5]
Comparative Analysis of Inhibitor Potency
| Inhibitor | Target(s) | Cell Line | IC50 (Cell Viability) | Effect on Akt Phosphorylation |
| This compound | PI3K/Akt/mTOR Pathway | MDA-MB-231 (Breast Cancer) | 2.29 µM | Data not available |
| Alpelisib (BYL719) | PI3Kα | MCF7 (Breast Cancer) | <1 µM[6] | Inhibits p-Akt[1][6] |
| NVP-BEZ235 (Dactolisib) | Pan-PI3K, mTOR | Human Retinal Microvascular Endothelial Cells | 9.04 nM[7] | Inhibits p-Akt[5] |
| MK-2206 | Allosteric Akt1/2/3 | SUNE-1 (Nasopharyngeal Cancer) | <1 µM[8] | Inhibits p-Akt[4][8] |
| CNE-1, CNE-2, HONE-1 (Nasopharyngeal Cancer) | 3-5 µM[8] | Inhibits p-Akt[4][8] |
Note: The IC50 values listed above were determined under different experimental conditions and in different cell lines, which should be taken into account when making direct comparisons.
Visualizing the Molecular Mechanism and Experimental Process
To better understand the context of this research, the following diagrams illustrate the targeted signaling pathway and a standard experimental workflow for inhibitor validation.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for validating inhibitor effects on Akt phosphorylation.
Experimental Protocol: Western Blot for Akt Phosphorylation
This protocol outlines the key steps to validate the inhibitory effect of a compound on Akt phosphorylation in a selected cancer cell line.
1. Cell Culture and Treatment:
-
Culture the chosen cell line (e.g., MDA-MB-231) to approximately 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal Akt phosphorylation.
-
Treat cells with various concentrations of this compound or alternative inhibitors for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Optionally, stimulate the pathway with a growth factor (e.g., IGF-1) for 15-30 minutes before lysis to ensure the pathway is active.
2. Sample Preparation (Cell Lysis):
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to preserve the phosphorylation status of proteins.[9]
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the Bicinchoninic acid (BCA) assay. This ensures equal protein loading for all samples.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in SDS-PAGE sample buffer.[6][10]
-
Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11][12]
5. Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer to prevent non-specific antibody binding. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) is often recommended over non-fat milk.[6][10]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or Thr308) diluted in blocking buffer.[9]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[10]
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[10]
-
Washing: Repeat the washing step with TBST.
6. Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[6]
-
To normalize the data, strip the membrane and re-probe with an antibody for total Akt.
-
Quantify the band intensities using densitometry software. The inhibitory effect is determined by calculating the ratio of p-Akt to total Akt for each treatment condition and comparing it to the control.
References
- 1. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Akt-specific inhibitor MK2206 selectively inhibits thyroid cancer cells harboring mutations that can activate the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors | Semantic Scholar [semanticscholar.org]
- 10. Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PI3K Pathway Inhibition: PI3K/Akt/mTOR-IN-2 versus Pan-PI3K Inhibitors
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the dual PI3K/Akt/mTOR pathway inhibitor, PI3K/Akt/mTOR-IN-2, and a class of therapeutics known as pan-PI3K inhibitors. This document synthesizes available preclinical data to highlight the efficacy and mechanisms of these distinct approaches to targeting the critical PI3K/Akt/mTOR signaling cascade in cancer.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in a wide array of human cancers has made it a prime target for therapeutic intervention.[1][3] This has led to the development of various inhibitors, including those that target the entire PI3K family (pan-PI3K inhibitors) and those with multi-target activity within the pathway.
This guide focuses on a comparison between a specific dual-pathway inhibitor, this compound, and the broader class of pan-PI3K inhibitors. It is important to note that a direct head-to-head experimental comparison between this compound and specific pan-PI3K inhibitors in the same study is not available in the public domain. Therefore, this guide presents the available data for each to facilitate an informed, albeit indirect, comparison.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex signaling network initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors. This leads to the activation of PI3K, which in turn phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then modulates a plethora of cellular processes, including the activation of mTOR, a key regulator of protein synthesis and cell growth.
Caption: The PI3K/Akt/mTOR signaling pathway.
Efficacy Profile of this compound
This compound is described as an inhibitor of the PI3K/Akt/mTOR pathway. Preclinical data has demonstrated its anti-cancer effects in vitro.
| Compound | Cell Line | Assay | IC50 | Reported Cellular Effects |
| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Viability | 2.29 µM | Induces cell cycle arrest and apoptosis.[4] |
Efficacy Profile of Pan-PI3K Inhibitors
Pan-PI3K inhibitors are designed to block the activity of all four Class I PI3K isoforms (α, β, γ, and δ). Several pan-PI3K inhibitors have been evaluated in preclinical and clinical studies, including pictilisib (GDC-0941), buparlisib (BKM120), and copanlisib.
| Compound | Mechanism | Examples of In Vitro Efficacy (IC50) | Examples of In Vivo Efficacy | Commonly Reported Toxicities |
| Pictilisib (GDC-0941) | Pan-PI3K inhibitor | Potent inhibition of PI3Kα/δ (IC50 ~3 nM) with weaker activity against β and γ isoforms.[5] | Demonstrated anti-tumor activity in various xenograft models. | Rash, fatigue, hyperglycemia, diarrhea. |
| Buparlisib (BKM120) | Pan-PI3K inhibitor | Broad activity against all Class I PI3K isoforms. | Showed modest activity in patients with relapsed or refractory thymomas.[6] | Hyperglycemia, rash, depression, anxiety, elevated liver enzymes. |
| Copanlisib | Pan-PI3K inhibitor with strong activity against α and δ isoforms | Potent inhibition of PI3Kα (IC50 ~0.5 nM) and PI3Kδ (IC50 ~0.7 nM).[7] | Demonstrated single-agent anti-tumor activity in GIST models regardless of KIT mutational status. | Hyperglycemia, hypertension, fatigue, diarrhea. |
Experimental Methodologies
The following sections detail generalized protocols for key experiments used to evaluate the efficacy of PI3K pathway inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and viability.
Caption: A typical workflow for a cell viability assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the inhibitor (e.g., this compound or a pan-PI3K inhibitor) or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.
Western Blotting for Pathway Modulation
Western blotting is a technique used to detect and quantify the levels of specific proteins, such as the phosphorylated forms of Akt and other downstream effectors of the PI3K pathway, to confirm target engagement by an inhibitor.
Protocol:
-
Cell Lysis: Cells are treated with the inhibitor for a specified time, then washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, phospho-S6, etc.).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Concluding Remarks
The available data indicates that both this compound and pan-PI3K inhibitors effectively target the PI3K signaling pathway and exhibit anti-cancer properties in preclinical models. This compound, with its putative dual-targeting mechanism, presents an interesting therapeutic strategy. Pan-PI3K inhibitors have a more extensive history of preclinical and clinical evaluation, providing a broader understanding of their efficacy and toxicity profiles.
The choice between a dual-pathway inhibitor and a pan-PI3K inhibitor will likely depend on the specific cancer type, its underlying genetic alterations (e.g., PIK3CA mutations, PTEN loss), and the desired therapeutic window. The lack of direct comparative studies underscores the need for future research to directly evaluate the relative efficacy and safety of these different inhibitory approaches. Such studies will be crucial for guiding the clinical development and application of next-generation PI3K pathway-targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Unraveling the Isoform Selectivity of PI3K/Akt/mTOR-IN-2: A Comparative Guide
For researchers and professionals in drug development, understanding the precise selectivity profile of a kinase inhibitor is paramount for predicting its efficacy and potential side effects. This guide provides a comparative analysis of PI3K/Akt/mTOR-IN-2, focusing on its selectivity against different Class I PI3K isoforms. Due to the limited availability of public data on the specific isoform selectivity of this compound, this guide also includes data for other well-characterized PI3K inhibitors to offer a broader context for comparison.
Selectivity Profile of this compound
Comparative Selectivity of Other PI3K Inhibitors
To provide a framework for understanding PI3K isoform selectivity, the following table summarizes the biochemical IC50 values of several well-known PI3K inhibitors against the four Class I isoforms. This data is crucial for researchers to contextualize the potential activity of novel inhibitors like this compound.
| Inhibitor | p110α (nM) | p110β (nM) | p110γ (nM) | p110δ (nM) | mTOR (nM) |
| PI-103 | 8 | 88 | 48 | 150 | 20 (mTORC1), 83 (mTORC2) |
| Duvelisib (IPI-145) | - | - | 27 | 2.5 | - |
| Idelalisib (CAL-101) | - | - | - | - | - |
| Copanlisib | - | - | - | - | - |
| Alpelisib (BYL719) | - | - | - | - | - |
Note: A hyphen (-) indicates that the data was not specified in the referenced sources.
Experimental Protocols: Determining PI3K Isoform Selectivity
The determination of an inhibitor's selectivity profile against different PI3K isoforms is typically achieved through in vitro kinase assays. These assays measure the enzymatic activity of each purified PI3K isoform in the presence of varying concentrations of the inhibitor.
In Vitro PI3K Lipid Kinase Assay
Objective: To determine the IC50 value of an inhibitor for each Class I PI3K isoform.
Materials:
-
Purified, recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ/p101, p110δ/p85α)
-
Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2) as substrate
-
[γ-³²P]ATP (radiolabeled) or a non-radiolabeled ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Thin-layer chromatography (TLC) plates and developing solvent (for radiolabeled assays)
-
Phosphorimager or scintillation counter (for radiolabeled assays)
-
Luminometer (for non-radiolabeled assays)
Procedure:
-
Enzyme and Substrate Preparation: The purified PI3K isoform is incubated with the lipid substrate (PI or PIP2) in the kinase reaction buffer.
-
Inhibitor Addition: The test inhibitor is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is also prepared.
-
Initiation of Kinase Reaction: The reaction is initiated by the addition of ATP (radiolabeled or non-radiolabeled). The reaction is allowed to proceed for a set time at a specific temperature (e.g., 25-30°C for 10-20 minutes).
-
Termination of Reaction: The reaction is stopped, typically by the addition of an acidic solution (e.g., 1N HCl).
-
Detection of Product:
-
Radiolabeled Assay: The phosphorylated lipid product is extracted and separated from the unreacted [γ-³²P]ATP using thin-layer chromatography (TLC). The amount of radioactivity incorporated into the lipid is quantified using a phosphorimager or scintillation counter.
-
Non-Radiolabeled Assay (e.g., ADP-Glo™): The amount of ADP produced, which is proportional to the kinase activity, is measured using a coupled enzyme system that generates a luminescent signal.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5][6] Understanding this pathway is essential for appreciating the mechanism of action of inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 4. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. promega.de [promega.de]
On-Target Activity of PI3K/Akt/mTOR-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target activity of PI3K/Akt/mTOR-IN-2 against other well-characterized inhibitors of the PI3K/Akt/mTOR signaling pathway. The data presented is intended to aid researchers in evaluating the potential of this compound for preclinical studies.
Introduction to the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for the development of novel anticancer therapeutics. The pathway is initiated by the activation of PI3K, which then activates Akt, leading to the subsequent activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream effectors.
Overview of this compound and Comparator Compounds
This compound is a novel inhibitor of the PI3K/Akt/mTOR pathway. It has demonstrated anti-cancer effects, including the induction of cell cycle arrest and apoptosis in cancer cell lines. In a recent study, it was identified as a compound that inhibits the phosphorylation of key downstream effectors of the pathway, such as Akt, mTOR, and S6K.
For the purpose of this guide, this compound is compared against two well-established inhibitors:
-
BKM120 (Buparlisib): A potent and orally bioavailable pan-class I PI3K inhibitor.
-
BEZ235 (Dactolisib): A dual ATP-competitive inhibitor that targets both PI3K and mTOR kinases.
Comparative On-Target Activity
The following tables summarize the in vitro inhibitory activities of this compound and the comparator compounds against their respective targets and in cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound | PI3Kα | 50,000 nM (50 µM) |
| BKM120 (Buparlisib) | p110α | 52 nM |
| p110β | 166 nM | |
| p110δ | 116 nM | |
| p110γ | 262 nM | |
| BEZ235 (Dactolisib) | p110α | 4 nM |
| p110β | 75 nM | |
| p110δ | 7 nM | |
| p110γ | 5 nM | |
| mTOR | 6 nM |
Table 2: Cellular Inhibitory Activity (IC50)
| Compound | Cell Line | IC50 (µM) |
| This compound | MDA-MB-231 (Breast Cancer) | 2.29 µM[1] |
| BGC-823 (Gastric Cancer) | 9.11 µM | |
| MCF-10A (Non-tumorigenic Breast) | 24.63 µM | |
| BKM120 (Buparlisib) | A2780 (Ovarian Cancer) | 0.52 µM[2] |
| Sarcoma Cell Lines (Median) | 1.1 µM[1] | |
| Medulloblastoma Cell Lines (Range) | 0.279 - 4.38 µM[3] | |
| BEZ235 (Dactolisib) | K562 (Leukemia) | 0.37 µM |
| KBM7R (Leukemia) | 0.43 µM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general workflow for evaluating inhibitor activity.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Caption: General Experimental Workflow for Inhibitor Characterization.
Experimental Protocols
In Vitro PI3Kα Kinase Assay
This assay measures the ability of a compound to inhibit the activity of the PI3Kα enzyme in a cell-free system.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PIP2 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compound (this compound or comparators)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and buffer to the wells of a 384-well plate.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blotting for Phosphorylated Proteins (p-Akt, p-S6K)
This technique is used to detect the levels of specific phosphorylated proteins, providing a readout of the inhibition of upstream kinases.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-phospho-S6K (Thr389), and corresponding total protein antibodies)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and untreated controls.
References
A Comparative Analysis of PI3K/Akt/mTOR Pathway Inhibitors: PI3K/Akt/mTOR-IN-2 and Rapamycin Analogs
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a comparative overview of two classes of inhibitors targeting this pathway: the dual PI3K/mTOR inhibitor, represented here by the potent and well-characterized compound Gedatolisib (a suitable proxy for PI3K/Akt/mTOR-IN-2 type inhibitors), and rapamycin analogs, exemplified by everolimus.
Executive Summary
Dual PI3K/mTOR inhibitors like Gedatolisib offer a more comprehensive and potent blockade of the PI3K/Akt/mTOR pathway compared to rapamycin analogs. By targeting both PI3K and the two mTOR complexes (mTORC1 and mTORC2), these inhibitors can prevent the feedback activation of Akt, a common resistance mechanism associated with rapamycin analogs which primarily act as allosteric inhibitors of mTORC1.[1][2][3] Preclinical data consistently demonstrates the superior anti-proliferative and pro-apoptotic activity of dual inhibitors across a range of cancer cell lines.
Comparative Data
The following table summarizes the key differences in the mechanism and in vitro efficacy of Gedatolisib and the rapamycin analog, everolimus, in breast cancer cell lines.
| Feature | Gedatolisib (Dual PI3K/mTOR Inhibitor) | Everolimus (Rapamycin Analog) |
| Primary Target(s) | All Class I PI3K isoforms (p110α, β, γ, δ) and mTOR (mTORC1 & mTORC2)[4][5] | Allosteric inhibitor of mTORC1[6] |
| Mechanism of Action | ATP-competitive inhibitor of PI3K and mTOR kinase domains[4][7] | Forms a complex with FKBP12 to allosterically inhibit mTORC1[8] |
| Effect on Akt Signaling | Directly inhibits PI3K, preventing Akt phosphorylation. Blocks both upstream and downstream signals of Akt.[5] | Inhibition of mTORC1 can lead to a feedback activation of Akt via disruption of a negative feedback loop involving S6K1 and IRS1.[1] |
| Reported IC50 (MCF-7 Breast Cancer Cells) | ~4.0 nM (cell growth inhibition)[1] | ~0.73 µM - 200 nM (cell growth inhibition)[9][10] |
| Reported IC50 (BT474 Breast Cancer Cells) | Not explicitly found for Gedatolisib, but potent inhibition demonstrated. | ~71 nM (cell growth inhibition)[8] |
Signaling Pathway Overview
The PI3K/Akt/mTOR pathway is a complex signaling network that plays a central role in cell fate decisions. The diagram below illustrates the key components of this pathway and the points of intervention for dual PI3K/mTOR inhibitors and rapamycin analogs.
Caption: PI3K/Akt/mTOR signaling pathway and inhibitor targets.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to compare the efficacy of PI3K/Akt/mTOR pathway inhibitors.
Western Blot Analysis for Pathway Inhibition
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following inhibitor treatment.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7, BT474) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Gedatolisib, everolimus, or vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
Caption: Western Blot experimental workflow.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[11]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of Gedatolisib, everolimus, or vehicle control for 72 hours.
3. MTT Addition:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
4. Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: MTT cell viability assay workflow.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.[4][12][13]
1. Cell Treatment:
-
Treat cells with the inhibitors as described for the Western blot protocol.
2. Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
3. Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Caption: Annexin V apoptosis assay workflow.
Conclusion
The available preclinical evidence strongly suggests that dual PI3K/mTOR inhibitors, such as Gedatolisib, hold a therapeutic advantage over rapamycin analogs. Their ability to simultaneously block key nodes in the PI3K/Akt/mTOR pathway leads to a more profound and sustained inhibition of tumor cell growth and survival. The experimental protocols provided herein offer a framework for the direct, quantitative comparison of these and other pathway inhibitors in a research setting. Further investigation into the in vivo efficacy and safety profiles of these compounds is crucial for their clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines | PLOS One [journals.plos.org]
- 3. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Validating the Efficacy of PI3K/Akt/mTOR Pathway Inhibitors on Downstream mTORC1/2 Targets: A Comparative Guide
For researchers and drug development professionals navigating the complex landscape of PI3K/Akt/mTOR signaling, a clear understanding of an inhibitor's downstream effects is paramount. This guide provides a comparative analysis of PI3K/Akt/mTOR-IN-2 and other notable inhibitors, focusing on their validated effects on key downstream targets of the mTORC1 and mTORC2 complexes. While comprehensive data on the direct downstream effects of this compound remains limited in publicly available literature, this guide summarizes its known activity and presents a detailed comparison with well-characterized alternative inhibitors.
This compound: An Overview
Comparative Analysis with Alternative Inhibitors
To provide a framework for evaluating potential PI3K/Akt/mTOR pathway inhibitors, we present a comparison with three well-studied compounds: Dactolisib (BEZ235) , Gedatolisib (PF-05212384) , and PI-103 . These inhibitors have been extensively characterized, with available data on their biochemical potency and cellular effects on downstream signaling.
Inhibitor Potency and Specificity
The following table summarizes the reported IC50 values of the selected inhibitors against various PI3K isoforms and mTOR. This data is crucial for understanding the inhibitor's potency and selectivity profile.
| Inhibitor | Target | IC50 (nM) |
| Dactolisib (BEZ235) | p110α | 4 |
| p110β | 75 | |
| p110γ | 7 | |
| p110δ | 5 | |
| mTOR | 20.7 | |
| Gedatolisib (PF-05212384) | PI3Kα | 0.4 |
| PI3Kγ | 5.4 | |
| mTOR | 1.6 | |
| PI-103 | p110α | 8 |
| p110β | 88 | |
| p110δ | 48 | |
| p110γ | 150 | |
| mTORC1 | 20 | |
| mTORC2 | 83 |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Effects on Downstream mTORC1 and mTORC2 Targets
The efficacy of a PI3K/Akt/mTOR inhibitor is ultimately determined by its ability to modulate the phosphorylation state of key downstream effectors. The following table summarizes the observed effects of the alternative inhibitors on the phosphorylation of Akt (a key mTORC2 substrate) and p70S6K and 4E-BP1 (key mTORC1 substrates).
| Inhibitor | Downstream Target | Observed Effect |
| Dactolisib (BEZ235) | p-Akt (S473) | Decreased phosphorylation. |
| p-p70S6K (T389) | Decreased phosphorylation. | |
| p-4E-BP1 | Decreased phosphorylation. | |
| Gedatolisib (PF-05212384) | p-Akt (T308) | Potent suppression of phosphorylation. |
| PI-103 | p-Akt | Decreased phosphorylation. |
| p-S6 | Decreased phosphorylation. |
Visualizing the PI3K/Akt/mTOR Pathway and Experimental Workflow
To further aid in the understanding of the targeted pathway and the methods used for inhibitor validation, the following diagrams are provided.
References
Dual PI3K/mTOR Inhibitor BEZ235: A Comparative Analysis of Monotherapy versus Combination Therapy in Preclinical Cancer Models
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in human cancers.[1][2][3] This has led to the development of targeted inhibitors, including dual PI3K/mTOR inhibitors like BEZ235 (Dactolisib), which aim to block the pathway at multiple levels.[4] This guide provides a comparative overview of BEZ235's performance as a monotherapy versus its efficacy when used in combination with other anticancer agents in preclinical settings.
The PI3K/Akt/mTOR Signaling Pathway and BEZ235's Mechanism of Action
The PI3K/Akt/mTOR pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors. This leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Akt then modulates a variety of downstream targets, including the mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), to promote cell growth and survival. BEZ235 is an imidazoquinoline derivative that acts as a dual inhibitor, targeting the catalytic activity of both PI3K and mTOR.[4] By blocking these key kinases, BEZ235 can prevent the activation of downstream effectors, leading to cell cycle arrest and apoptosis.[5][6]
Performance of BEZ235 in Monotherapy
As a single agent, BEZ235 has demonstrated significant anti-proliferative effects across a range of cancer cell lines in vitro. Its efficacy is often more pronounced in cell lines with activating mutations in the PI3K pathway.
In Vitro Monotherapy Data
| Cell Line | Cancer Type | IC50 (nM) | Effect |
| K562 | Chronic Myelogenous Leukemia | 370 ± 210 | Inhibition of proliferation |
| KBM7R (T315I mutant) | Chronic Myelogenous Leukemia | 430 ± 270 | Inhibition of proliferation |
| Various NPC cell lines | Nasopharyngeal Carcinoma | Nanomolar range | G1 cell cycle arrest and apoptosis |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Studies have shown that BEZ235 effectively inhibits the phosphorylation of Akt and downstream targets like S6 ribosomal protein and 4EBP1.[4] In doxorubicin-resistant K562/A cells, BEZ235 treatment led to a dose-dependent decrease in cell viability and induced cell cycle arrest at the G0/G1 phase.[6]
Performance of BEZ235 in Combination Therapy
While BEZ235 shows promise as a monotherapy, preclinical evidence strongly suggests that its efficacy can be significantly enhanced when used in combination with other cytotoxic or targeted agents. Combination therapy can lead to synergistic anti-tumor effects and may help overcome resistance mechanisms.[2][7]
In Vitro Combination Therapy Data
| Cell Line | Cancer Type | Combination Agent | Effect |
| T24R2 | Bladder Cancer | Cisplatin | Synergistic antitumor effect; 3.6-fold reduction in Cisplatin IC50 |
| H1975 | Non-Small Cell Lung Cancer | Cisplatin | Enhanced pro-apoptotic effects |
| H1975 | Non-Small Cell Lung Cancer | BIBW2992 (Afatinib) | Greater antitumor efficacy than either agent alone |
| HPV-positive HNSCC | Head and Neck Squamous Cell Carcinoma | Cisplatin and Radiation | Synergistic interaction, enhanced cisplatin sensitivity |
The combination of BEZ235 and cisplatin in cisplatin-resistant bladder cancer cells resulted in a significant synergistic antitumor effect, leading to cell cycle arrest and caspase-dependent apoptosis.[2] In non-small cell lung cancer (NSCLC) cells, combining BEZ235 with cisplatin potentiated cell death by enhancing DNA damage.[7]
In Vivo Combination Therapy Data
| Xenograft Model | Cancer Type | Combination Agent | Tumor Growth Inhibition |
| H1975 | Non-Small Cell Lung Cancer | Cisplatin | More effective than either agent alone |
| H1975 | Non-Small Cell Lung Cancer | BIBW2992 (Afatinib) | Greater antitumor efficacy than monotherapy |
| BxPc3 | Pancreatic Cancer | Gemcitabine | Significantly more effective than single-agent use |
| FaDu-HRE-luc | Head and Neck Cancer | Radiation (6 Gy) | Supra-additive tumor growth delay |
In a pancreatic cancer xenograft model, the combination of gemcitabine and BEZ235 was significantly more effective at reducing tumor growth than either agent used alone.[3] Similarly, in an NSCLC xenograft model, co-treatment with BEZ235 and cisplatin demonstrated more potent antitumor effects than monotherapy.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate BEZ235's efficacy.
General Experimental Workflow
Cell Viability Assay (MTT/CCK-8): Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with various concentrations of BEZ235, the combination agent, or both for a specified period (e.g., 24, 48, or 72 hours). After treatment, MTT or CCK-8 reagent is added to each well, and the absorbance is measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.
Apoptosis Assay (Flow Cytometry): Cells are treated with the respective drug combinations as described above. Following treatment, both adherent and floating cells are collected, washed, and resuspended in a binding buffer. Cells are then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V-positive) is then quantified using a flow cytometer.[8]
Western Blot Analysis: After drug treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against proteins of the PI3K/Akt/mTOR pathway (e.g., phospho-Akt, phospho-S6K) and loading controls (e.g., β-actin). After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.
Xenograft Tumor Model: Female athymic nude mice are subcutaneously inoculated with cancer cells. Once the tumors reach a palpable size (e.g., ~50-100 mm³), the mice are randomized into treatment groups: vehicle control, BEZ235 alone, combination agent alone, and BEZ235 plus the combination agent. Drugs are administered via oral gavage or intraperitoneal injection at specified doses and schedules. Tumor volume is measured regularly with calipers. At the end of the study, mice are euthanized, and tumors are excised for weight measurement and further analysis (e.g., immunohistochemistry).[7][8][9]
Conclusion
The dual PI3K/mTOR inhibitor BEZ235 demonstrates notable anti-cancer activity as a monotherapy, particularly in tumors with an activated PI3K/Akt/mTOR pathway. However, the preclinical data strongly support the use of BEZ235 in combination with other therapeutic agents, such as chemotherapy and other targeted drugs. These combinations often result in synergistic effects, leading to enhanced tumor growth inhibition and cell death. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with imatinib mesylate against chronic myelogenous leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dual PI3K/mTOR inhibitor BEZ235 restricts the growth of lung cancer tumors regardless of EGFR status, as a potent accompanist in combined therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of PI3K/Akt/mTOR Pathway Inhibitors for Researchers
In the landscape of cancer research and drug development, the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical focus due to its frequent dysregulation in various malignancies. This guide provides a head-to-head comparison of selected kinase inhibitors targeting this pathway, with a special focus on the inhibitor designated as PI3K/Akt/mTOR-IN-2, alongside other well-characterized dual PI3K/mTOR inhibitors: Gedatolisib, Omipalisib, and Dactolisib.
This comparative analysis is designed for researchers, scientists, and professionals in drug development to facilitate an informed selection of inhibitors for their studies. The guide presents quantitative data in structured tables, details experimental methodologies for key assays, and includes a visual representation of the signaling pathway.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1][2][3] Its activation is initiated by growth factors binding to receptor tyrosine kinases (RTKs), which in turn activates PI3K.[1] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger.[2] PIP3 recruits and activates Akt (also known as protein kinase B). Activated Akt proceeds to regulate a multitude of downstream targets, including the mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which are central regulators of protein synthesis and cell growth.[3][4]
Quantitative Comparison of Kinase Inhibitors
The following tables summarize the available quantitative data for this compound and its counterparts. It is important to note that detailed biochemical data for this compound is not publicly available, limiting a direct isoform-specific comparison.
Table 1: Biochemical Potency (IC50/Ki in nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | Data Type |
| This compound | N/A | N/A | N/A | N/A | N/A | - |
| Gedatolisib (PF-05212384) | 0.4[5][6] | N/A | 5.4[5][6] | N/A | 1.6[5][6] | IC50 |
| Omipalisib (GSK2126458) | 0.019[7] | 0.13[7] | 0.06[7] | 0.024[7] | 0.18 (mTORC1)[7] / 0.3 (mTORC2)[7] | Ki |
| Dactolisib (BEZ235) | 4[8][9] | 75[8][9] | 5[8][9] | 7[8][9] | 20.7[8] | IC50 |
N/A: Data not available in the public domain.
Table 2: Cellular Potency (IC50 in µM)
| Inhibitor | Cell Line | IC50 (µM) |
| This compound | MDA-MB-231 | 2.29[10][11] |
| Gedatolisib (PF-05212384) | MDA-361 | 0.004[6] |
| PC3-MM2 | 0.0131[6] | |
| Omipalisib (GSK2126458) | T47D | 0.003[7] |
| BT474 | 0.0024[7] | |
| Dactolisib (BEZ235) | PC3M | ~0.01-0.012[9] |
| U87MG | ~0.01-0.012[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are intended to serve as a reference for researchers designing their own studies.
Biochemical Kinase Assays
Objective: To determine the in vitro potency of inhibitors against purified kinase enzymes (PI3K isoforms and mTOR).
PI3K Kinase Assay (Example Protocol):
A common method is the ADP-Glo™ Kinase Assay, which measures ADP production from a kinase reaction.
-
Reaction Setup: Prepare a reaction mixture containing the specific PI3K isoform (e.g., p110α/p85α), the lipid substrate (e.g., PIP2), and the kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[12]
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., this compound) or vehicle control to the reaction wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).[12]
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using a luciferase/luciferin reaction.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus reflects the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
mTOR Kinase Assay (Example Protocol):
An in vitro kinase assay can be performed using immunoprecipitated mTORC1 or mTORC2.
-
Immunoprecipitation: Lyse cells and immunoprecipitate mTORC1 or mTORC2 using antibodies against Raptor or Rictor, respectively.[13]
-
Kinase Reaction: Resuspend the immunoprecipitated complex in a kinase reaction buffer containing a substrate (e.g., GST-S6K1 for mTORC1 or GST-Akt for mTORC2) and ATP.[13] Add serial dilutions of the test inhibitor.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes).[13]
-
Detection: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies (e.g., anti-phospho-S6K1 (Thr389) or anti-phospho-Akt (Ser473)).
-
Data Analysis: Quantify band intensities to determine the extent of inhibition and calculate IC50 values.
Cell-Based Assays
Cell Viability Assay (MTT Assay):
Objective: To assess the effect of the inhibitors on the metabolic activity and proliferation of cancer cells.
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 × 10^4 cells per well and incubate overnight.[14]
-
Treatment: Treat the cells with various concentrations of the inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.[14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry):
Objective: To determine the effect of the inhibitors on the cell cycle distribution of cancer cells.
-
Cell Treatment: Treat cells (e.g., MDA-MB-231) with the inhibitor at various concentrations for a defined period (e.g., 24 or 48 hours).[15][16]
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[15]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.[15]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis and Mitochondrial Function Assays:
Western Blot for Apoptosis Markers (Bax/Bcl-2):
Objective: To assess the effect of inhibitors on the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
-
Protein Extraction: Treat cells with the inhibitor, then lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2.
Mitochondrial Membrane Potential (MMP) Assay:
Objective: To evaluate the effect of inhibitors on mitochondrial integrity, an indicator of apoptosis.
-
Cell Treatment: Treat cells with the inhibitor for the desired time.
-
Staining: Incubate the cells with a fluorescent dye that accumulates in healthy mitochondria (e.g., TMRE or JC-1).[17]
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence indicates a loss of MMP.
Intracellular Reactive Oxygen Species (ROS) Assay:
Objective: To measure the generation of ROS, which can be an indicator of cellular stress and a trigger for apoptosis.
-
Cell Treatment: Treat cells with the inhibitor.
-
Staining: Load the cells with a cell-permeable fluorescent probe (e.g., DCFDA) that becomes fluorescent upon oxidation by ROS.[18]
-
Analysis: Measure the fluorescence intensity using a fluorometric plate reader or flow cytometry. An increase in fluorescence corresponds to an increase in intracellular ROS levels.[18]
Summary and Conclusion
This guide provides a comparative overview of this compound and other prominent dual PI3K/mTOR inhibitors. While this compound has demonstrated cellular activity against the MDA-MB-231 breast cancer cell line, a comprehensive head-to-head comparison is hampered by the lack of publicly available biochemical data on its isoform specificity and potency.[10]
In contrast, inhibitors such as Gedatolisib, Omipalisib, and Dactolisib are well-characterized, with extensive data on their biochemical and cellular activities.[5][6][7][8][9] Omipalisib, in particular, exhibits high potency against all Class I PI3K isoforms and both mTORC1 and mTORC2 in the sub-nanomolar range.[7] Gedatolisib also shows potent inhibition of PI3Kα, PI3Kγ, and mTOR.[5][6] Dactolisib demonstrates potent inhibition of most PI3K isoforms and mTOR, with slightly lower activity against the β isoform.[8][9]
For researchers investigating the PI3K/Akt/mTOR pathway, the choice of inhibitor will depend on the specific research question. For studies requiring a well-defined and potent dual inhibitor with known isoform specificity, Gedatolisib, Omipalisib, or Dactolisib are excellent choices with a wealth of supporting literature. Further characterization of this compound is necessary to fully understand its pharmacological profile and its potential as a research tool. The provided experimental protocols offer a starting point for the in-house characterization and comparison of these and other kinase inhibitors.
References
- 1. Gedatolisib | PKI-587;PF-05212384;PF5212384;PK-1587 | mTOR | PI3K | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 2. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. promega.com [promega.com]
- 13. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3.4. Assay Protocol for Cytotoxic Activity [bio-protocol.org]
- 15. Cell-cycle analysis [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. Measurement of intracellular ROS [bio-protocol.org]
Verifying the Specificity of PI3K/Akt/mTOR-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. PI3K/Akt/mTOR-IN-2 is a potent inhibitor of this pathway, demonstrating anti-cancer effects by inducing cell cycle arrest and apoptosis, with a reported IC50 of 2.29 µM in MDA-MB-231 breast cancer cells.[1][2][3][4][5] However, a thorough understanding of its specificity is paramount for its development as a selective therapeutic agent. This guide provides an objective comparison of methods to verify the specificity of this compound against other well-characterized inhibitors of the same pathway, supported by experimental data and detailed protocols.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex cascade of intracellular signaling events. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), leading to the regulation of cellular processes critical for growth and survival.
Caption: The PI3K/Akt/mTOR signaling cascade and the points of inhibition by this compound.
Comparison of Inhibitor Specificity
A critical aspect of drug development is to ensure that a compound predominantly interacts with its intended target, minimizing off-target effects that can lead to toxicity and reduced efficacy. While detailed public data on the broad kinase selectivity of this compound is limited, we can compare its reported activity with that of other well-profiled PI3K/Akt/mTOR pathway inhibitors.
| Inhibitor | Target(s) | IC50/Ki (nM) | Key Features |
| This compound | PI3K/Akt/mTOR pathway | IC50: 2290 (MDA-MB-231 cells) | Potent pathway inhibitor; induces cell cycle arrest and apoptosis.[1][2][3][4][5] Detailed kinase selectivity profile is not publicly available. |
| PI-103 | p110α, p110β, p110δ, p110γ, mTORC1, mTORC2, DNA-PK | p110α: 2-8, p110β: 3-88, p110δ: 3-48, p110γ: 15-150, mTORC1: 20-30, mTORC2: 83, DNA-PK: 23 | Dual PI3K and mTOR inhibitor. |
| Gedatolisib (PF-05212384) | pan-PI3K, mTORC1, mTORC2 | PI3Kα: 0.4, PI3Kγ: 5.4, mTOR: 1.6 | Potent and selective dual inhibitor of all Class I PI3K isoforms and mTOR.[6] |
| Omipalisib (GSK2126458) | p110α, p110β, p110δ, p110γ, mTORC1, mTORC2 | Ki: p110α: 0.019, p110β: 0.13, p110δ: 0.024, p110γ: 0.06, mTORC1: 0.18, mTORC2: 0.3 | Highly potent pan-PI3K and mTOR inhibitor. |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Methodologies for Specificity Verification
Several key experimental techniques are employed to determine the specificity of a kinase inhibitor. These methods provide quantitative data on the inhibitor's potency against its intended target and potential off-target interactions.
In Vitro Kinase Assays
Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against a purified kinase. These assays measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Experimental Protocol: In Vitro PI3K Kinase Assay (Luminescent)
This protocol is adapted for a 384-well plate format and measures ADP production as an indicator of kinase activity.
-
Prepare Reagents:
-
PI3K Kinase Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA.
-
Lipid Substrate: Prepare a solution of phosphatidylinositol-4,5-bisphosphate (PIP2) in the kinase buffer.
-
ATP Solution: Prepare a stock solution of ATP in water.
-
PI3K Enzyme: Dilute the purified PI3K enzyme (e.g., p110α/p85α) in the kinase buffer/lipid substrate mixture.
-
Inhibitor Solutions: Prepare serial dilutions of this compound and comparator compounds in DMSO.
-
-
Assay Procedure:
-
Add 0.5 µl of inhibitor solution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µl of the diluted PI3K enzyme/lipid substrate mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µl of ATP solution (final concentration, e.g., 25 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blotting for Pathway Inhibition
Western blotting is a crucial cellular assay to confirm that the inhibitor is engaging its target within a biological context and inhibiting the downstream signaling pathway.
Experimental Protocol: Western Blot Analysis of PI3K Pathway Inhibition
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-S6, S6) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of a compound in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA followed by Western Blot
-
Cell Treatment:
-
Culture cells to near confluency.
-
Treat cells with the inhibitor of interest or vehicle control for a defined period (e.g., 1-2 hours).
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Perform Western blotting as described in the previous protocol to detect the amount of the target protein remaining in the soluble fraction at each temperature.
-
-
Data Analysis:
-
Plot the band intensity of the target protein against the temperature for both the vehicle and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, direct engagement.
-
Conclusion and Future Directions
Verifying the specificity of a kinase inhibitor is a multifaceted process that requires a combination of biochemical and cellular assays. While this compound shows promise as a potent pathway inhibitor, a comprehensive understanding of its kinase selectivity profile is essential for its continued development. The methodologies outlined in this guide provide a robust framework for such investigations.
For a complete assessment of this compound's specificity, future studies should include:
-
Kinome-wide Profiling: Screening the inhibitor against a large panel of kinases to identify potential off-target interactions.
-
Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS): This unbiased approach can identify all cellular proteins that are stabilized by the inhibitor, providing a global view of its target engagement profile.
-
In Vivo Target Engagement Studies: Confirming that the inhibitor reaches its target in animal models and demonstrates the expected pharmacodynamic effects.
By employing these rigorous methods, researchers can build a comprehensive specificity profile for this compound, paving the way for its potential translation into a safe and effective therapeutic agent.
References
Assessing the Synergistic Effects of Dual PI3K/mTOR Inhibition in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1][3] While single-agent inhibitors targeting this pathway have shown some efficacy, resistance often develops. A promising strategy to overcome this is the use of combination therapies, pairing PI3K/Akt/mTOR inhibitors with other anticancer agents to achieve synergistic effects.
This guide provides a comparative assessment of the synergistic effects of a representative dual PI3K/mTOR inhibitor, BEZ235 (Dactolisib), with other drugs. While the specific inhibitor "PI3K/Akt/mTOR-IN-2" was not identified in publicly available literature, BEZ235 serves as a well-documented analogue for the purpose of this analysis. The data presented herein is collated from preclinical studies and is intended to inform further research and drug development in this area.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex cascade of intracellular signaling events. Activation is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), which in turn activates PI3K.[4][5] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][6] PIP3 recruits Akt to the plasma membrane, where it is activated by PDK1 and mTOR Complex 2 (mTORC2).[2][7] Activated Akt then modulates a variety of downstream targets, including the tuberous sclerosis complex (TSC1/TSC2), which leads to the activation of mTOR Complex 1 (mTORC1).[4] mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[4]
Synergistic Effects of BEZ235 with Temsirolimus in Endometrial Cancer
Temsirolimus is an mTORC1 inhibitor that can induce a feedback activation of Akt, limiting its therapeutic efficacy. The combination with a dual PI3K/mTOR inhibitor like BEZ235 can overcome this resistance mechanism.
Quantitative Data Summary
| Cell Line | Drug Combination | Effect | Measurement | Result |
| Ishikawa H | BEZ235 + Temsirolimus | Synergistic Inhibition of Cell Growth | Combination Index (CI) | CI < 1 |
| Hec50co | BEZ235 + Temsirolimus | Synergistic Inhibition of Cell Growth | Combination Index (CI) | CI < 1 |
| AN3CA | BEZ235 + Temsirolimus | Synergistic Inhibition of Cell Growth | Combination Index (CI) | CI < 1 |
| RL95-2 | BEZ235 + Temsirolimus | Synergistic Inhibition of Cell Growth | Combination Index (CI) | CI < 1 |
| Hec1A | BEZ235 + Temsirolimus | Synergistic Inhibition of Cell Growth | Combination Index (CI) | CI < 1 |
| SKUT1B | BEZ235 + Temsirolimus | Synergistic Inhibition of Cell Growth | Combination Index (CI) | CI < 1 |
| ECC-1 | BEZ235 + Temsirolimus | Synergistic Inhibition of Cell Growth | Combination Index (CI) | CI < 1 |
| KLE | ZSTK474 + Temsirolimus | Additive Effect on Cell Growth | Combination Index (CI) | CI ≈ 1 |
Data synthesized from a study on endometrial cancer cell lines. A Combination Index (CI) of < 1 indicates synergy, ≈ 1 indicates an additive effect, and > 1 indicates antagonism.[8]
Experimental Protocols
Cell Proliferation Assay:
-
Cell Seeding: Endometrial cancer cell lines were seeded in 96-well plates.
-
Drug Treatment: Cells were treated with BEZ235, temsirolimus, or a combination of both at various concentrations.
-
Incubation: Plates were incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay.
-
Data Analysis: The combination index (CI) was calculated using the Chou-Talalay method to determine synergy.
Western Blot Analysis:
-
Cell Lysis: Treated cells were lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were incubated with primary antibodies against key pathway proteins (e.g., p-Akt, p-4E-BP1, p-S6) and a loading control (e.g., β-actin), followed by incubation with secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Synergy
The synergistic effect arises from the dual inhibition of the pathway. Temsirolimus inhibits mTORC1, which can lead to a compensatory activation of Akt via a feedback loop. BEZ235, by inhibiting both PI3K and mTOR, blocks this feedback activation of Akt, leading to a more profound and sustained inhibition of the entire pathway.[8] This dual blockade results in synergistic cell death.[8]
Synergistic Effects of LY3023414 with Carboplatin in Endometrial Cancer
Carboplatin is a platinum-based chemotherapy agent that induces DNA damage. Combining it with a PI3K/mTOR inhibitor can enhance its cytotoxic effects.
Quantitative Data Summary
| Model | Drug Combination | Effect | Measurement | Result |
| HEC-1A cells (in vitro) | LY3023414 + Carboplatin | Synergistic inhibition of proliferation | Cell Viability Assay | Significant decrease in viability vs. single agents |
| HEC-1A cells (in vitro) | LY3023414 + Carboplatin | Synergistic promotion of apoptosis | Apoptosis Assay | Significant increase in apoptosis vs. single agents |
| HEC-1A xenograft (in vivo) | LY3023414 + Carboplatin | Synergistic anti-tumor effect | Tumor Growth Inhibition | Significantly greater inhibition than single agents |
| PDX models | LY3023414 + Carboplatin | Varied synergistic anti-tumor effects | Tumor Growth Inhibition | Synergy dependent on PI3K pathway mutational status |
Data synthesized from a study on endometrial cancer cell lines and patient-derived xenografts (PDX).[9]
Experimental Protocols
In Vivo Xenograft Study:
-
Animal Model: Nude mice were used.
-
Tumor Implantation: HEC-1A cells or patient-derived tumor fragments were subcutaneously implanted.
-
Treatment: Once tumors reached a certain volume, mice were randomized into groups and treated with vehicle, LY3023414, carboplatin, or the combination.
-
Tumor Measurement: Tumor volume was measured regularly.
-
Toxicity Assessment: Animal body weight and general health were monitored.
-
Endpoint: At the end of the study, tumors were excised for further analysis (e.g., western blotting, immunohistochemistry).
Mechanism of Synergy
The combination of LY3023414 and carboplatin demonstrated a synergistic effect by enhancing the DNA damage response.[9] The combined treatment led to a significant activation of the ATM/Chk2 signaling pathway, which is involved in DNA damage repair.[9] This suggests that inhibiting the PI3K/mTOR pathway may sensitize cancer cells to the DNA-damaging effects of carboplatin, leading to increased apoptosis and tumor regression.[9] The anti-tumor effects were also noted to be correlated with the mutational pattern of the PI3K pathway, indicating a potential for personalized treatment strategies.[9]
Conclusion
The combination of dual PI3K/mTOR inhibitors with other anticancer agents represents a promising therapeutic strategy. The data presented for representative inhibitors like BEZ235 and LY3023414 in combination with an mTOR inhibitor and a chemotherapeutic agent, respectively, highlight the potential for synergistic effects in overcoming drug resistance and enhancing anti-tumor activity. These findings underscore the importance of rationally designed combination therapies targeting the PI3K/Akt/mTOR pathway. Further research, including clinical trials, is warranted to validate these preclinical findings and to identify optimal drug combinations and patient populations that are most likely to benefit.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. A Mechanism for Synergy with Combined mTOR and PI3 Kinase Inhibitors | PLOS One [journals.plos.org]
- 9. Synergistic effects of a combined treatment of PI3K/mTOR dual inhibitor LY3023414 and carboplatin on human endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the apoptotic pathways induced by different PI3K inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. A multitude of PI3K inhibitors have been developed, broadly categorized as pan-PI3K inhibitors, which target all class I PI3K isoforms (α, β, δ, γ), and isoform-selective inhibitors. A key mechanism by which these inhibitors exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. This guide provides a comparative analysis of the apoptotic pathways triggered by different classes of PI3K inhibitors, supported by experimental data and detailed methodologies.
Pan-PI3K Versus Isoform-Selective Inhibitors: A Head-to-Head Comparison
Experimental evidence suggests that pan-PI3K inhibitors are generally more potent inducers of apoptosis compared to their isoform-selective counterparts.[1][2] This enhanced efficacy is attributed to the comprehensive blockade of all class I PI3K isoforms, which collectively contribute to cancer cell survival.[2]
A study comparing the effects of ten different PI3K inhibitors on chronic lymphocytic leukemia (CLL) cells found that pan-PI3K inhibitors were most effective at inhibiting PI3K signaling, which correlated with a greater induction of apoptosis.[1] These pan-PI3K inhibitors also demonstrated sustained activity in idelalisib-resistant lymphoma cell lines and CLL cells from patients who had become refractory to the isoform-selective inhibitor idelalisib.[1]
Table 1: Comparative Efficacy of Pan-PI3K and Isoform-Selective PI3K Inhibitors in Inducing Apoptosis
| Inhibitor Class | Representative Inhibitors | General Apoptotic Potency | Key Mechanistic Features |
| Pan-PI3K Inhibitors | BKM120 (Buparlisib), Copanlisib, Pictilisib (GDC-0941), ZSTK474 | High | Broad inhibition of all Class I PI3K isoforms, leading to profound suppression of downstream survival signals.[1][2] Often induces caspase-dependent apoptosis.[3][4] |
| Isoform-Selective Inhibitors | Idelalisib (p110δ), Alpelisib (p110α), Taselisib (p110α/δ), Duvelisib (p110δ/γ) | Variable | Efficacy is often context-dependent, relying on the specific PI3K isoform driving the malignancy. Apoptotic induction can be less robust than with pan-PI3K inhibitors.[1][2] |
Apoptotic Pathways Induced by Specific PI3K Inhibitors
The specific apoptotic pathways activated by PI3K inhibitors can vary depending on the inhibitor's isoform selectivity and the genetic context of the cancer cells.
BKM120 (Buparlisib) - A Pan-PI3K Inhibitor
BKM120, a pan-class I PI3K inhibitor, has been shown to induce apoptosis in various cancer cell lines, including medulloblastoma and acute myeloid leukemia (AML).[3][4] In AML-derived KG-1 cells, BKM120 treatment leads to an increase in the percentage of Annexin V-positive cells, indicating the induction of apoptosis.[3] This is accompanied by an upregulation of pro-apoptotic genes and a downregulation of anti-apoptotic genes.[3] In medulloblastoma cells, BKM120 induces caspase-mediated apoptosis in a dose- and time-dependent manner.[4]
Copanlisib - A Pan-PI3K Inhibitor with Predominant α and δ Activity
Copanlisib is a pan-class I PI3K inhibitor with potent activity against the p110α and p110δ isoforms.[5] In colorectal cancer cells, copanlisib induces apoptosis through a PUMA (p53 upregulated modulator of apoptosis)-dependent mechanism.[6] This induction of PUMA is mediated by the transcription factor FoxO3a, which becomes activated upon AKT inhibition by copanlisib.[6] The apoptotic response to copanlisib is significantly diminished in PUMA-deficient cells.[6]
Idelalisib - A p110δ-Selective Inhibitor
Idelalisib, an inhibitor selective for the p110δ isoform, is primarily used in the treatment of B-cell malignancies. In these cancers, Idelalisib disrupts B-cell receptor signaling, which is crucial for the survival and proliferation of malignant B-cells, leading to increased apoptosis.[7]
Alpelisib - A p110α-Selective Inhibitor
Alpelisib specifically inhibits the p110α isoform of PI3K and is approved for the treatment of PIK3CA-mutated breast cancer. By blocking the aberrant signaling from the mutated PI3Kα, alpelisib inhibits the growth of cancer cells. While its primary effect is often cytostatic, it can also contribute to apoptosis in sensitive cell lines.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in PI3K inhibitor-induced apoptosis and a typical experimental workflow for its assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K Abrogation Using Pan-PI3K Inhibitor BKM120 Gives Rise to a Significant Anticancer Effect on AML-Derived KG-1 Cells by Inducing Apoptosis and G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Copanlisib promotes growth inhibition and apoptosis by modulating the AKT/FoxO3a/PUMA axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of PI3K/Akt/mTOR-IN-2 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PI3K/Akt/mTOR-IN-2's performance with other alternative inhibitors of the PI3K/Akt/mTOR signaling pathway, supported by experimental data from preclinical models. The information is intended to assist researchers in evaluating the therapeutic potential of this compound for further investigation.
Introduction to this compound
This compound is a specific inhibitor of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is a critical intracellular signaling network that regulates cell cycle, proliferation, survival, and growth.[4] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention. This compound has demonstrated anti-cancer effects in preclinical studies, primarily through the induction of cancer cell cycle arrest and apoptosis.[1][2][3]
In Vitro Performance Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and other well-known PI3K/Akt/mTOR pathway inhibitors in the triple-negative breast cancer cell line MDA-MB-231. This cell line is a widely used model for aggressive breast cancers where the PI3K/Akt/mTOR pathway is often activated.
| Compound | Target(s) | IC50 in MDA-MB-231 Cells (μM) | Reference(s) |
| This compound | PI3K/Akt/mTOR | 2.29 | [2][5] |
| LY294002 | Pan-PI3K | 9.7 | [1] |
| BKM120 (Buparlisib) | Pan-PI3K | Variable (context-dependent) | [2] |
| BEZ235 (Dactolisib) | Dual PI3K/mTOR | Not explicitly stated in snippets | |
| GDC-0941 (Pictilisib) | Pan-PI3K | MDA-MB-231 is resistant | [6] |
Note: The IC50 values can vary depending on the specific experimental conditions, such as cell density and assay duration. The data presented here is for comparative purposes.
Mechanism of Action in Preclinical Models
In vitro studies have shown that this compound exerts its anti-cancer effects in MDA-MB-231 cells through the following mechanisms:
-
Cell Cycle Arrest: Induces cell cycle arrest at the G0/G1 phase.
-
Induction of Apoptosis: Promotes programmed cell death in a dose- and time-dependent manner.
In Vivo Preclinical Data
As of the latest available information, specific in vivo preclinical data for this compound, such as its efficacy in xenograft tumor models, has not been identified in publicly accessible literature. Further studies are required to evaluate its in vivo therapeutic potential, including tumor growth inhibition, pharmacokinetics, and toxicity profiles in animal models.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PI3K/Akt/mTOR inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cells.
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at an optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Discard the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat MDA-MB-231 cells with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Treat MDA-MB-231 cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative and PI-positive) cells.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of an anti-cancer compound.
-
Cell Implantation: Subcutaneously inject a suspension of MDA-MB-231 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice regularly for tumor formation and growth. Tumor volume is typically calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and a vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Monitoring: Monitor tumor growth and the general health of the mice (e.g., body weight) throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group to evaluate the in vivo efficacy of the compound.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Experimental Workflow for In Vitro Validation
Caption: A typical experimental workflow for the in vitro validation of a PI3K/Akt/mTOR inhibitor.
Logical Comparison of Inhibitor Types
Caption: A logical comparison of different classes of PI3K/Akt/mTOR pathway inhibitors.
References
Benchmarking PI3K/Akt/mTOR-IN-2 Against Current Standard-of-Care Treatments in Triple-Negative Breast Cancer
A Comparative Analysis for Researchers and Drug Development Professionals
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including triple-negative breast cancer (TNBC). This guide provides a comparative analysis of the investigational inhibitor, PI3K/Akt/mTOR-IN-2, against the current standard-of-care treatments, Alpelisib (a PI3Kα inhibitor) and Everolimus (an mTORC1 inhibitor), with a focus on preclinical data in the MDA-MB-231 TNBC cell line.
Executive Summary
This compound is a specific inhibitor of the PI3K/Akt/mTOR signaling pathway.[1] Preclinical data demonstrates its ability to induce cell cycle arrest and apoptosis in the MDA-MB-231 triple-negative breast cancer cell line with a reported half-maximal inhibitory concentration (IC50) of 2.29 µM.[1] In comparison, the standard-of-care inhibitors, Alpelisib and Everolimus, have also been evaluated in this cell line, though reported IC50 values vary across studies, highlighting the importance of considering experimental conditions. This guide aims to provide a framework for objectively comparing these compounds by presenting available quantitative data, detailing experimental protocols, and visualizing key biological and experimental processes.
Data Presentation
The following table summarizes the reported IC50 values for this compound, Alpelisib, and Everolimus in the MDA-MB-231 cell line. It is important to note that direct comparison of these values should be made with caution due to variations in experimental protocols across different studies.
| Compound | Target(s) | Reported IC50 in MDA-MB-231 Cells | Reference |
| This compound | PI3K/Akt/mTOR pathway | 2.29 µM | [1] |
| Alpelisib (BYL719) | PI3Kα | 3.68 µM to >40 µM | [2] |
| Everolimus (RAD001) | mTORC1 | >200 nM to insensitive | [3][4] |
Note: The wide range of reported IC50 values for Alpelisib and the observed insensitivity to Everolimus in some studies underscore the critical influence of experimental conditions on drug efficacy. For instance, the sensitivity of MDA-MB-231 cells to Everolimus has been shown to be dependent on glucose concentrations in the culture medium.[3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of preclinical data. Below are generalized protocols for determining the IC50 values of pathway inhibitors in cancer cell lines, based on common laboratory practices.
Cell Culture and Treatment:
MDA-MB-231 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For IC50 determination, cells are seeded in 96-well plates at a predetermined density. After allowing the cells to adhere overnight, they are treated with a serial dilution of the inhibitor (this compound, Alpelisib, or Everolimus) for a specified duration, typically 48 to 72 hours.
Cell Viability Assays:
Several methods can be used to assess cell viability, and the choice of assay can influence the determined IC50 value.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. After the incubation period with the inhibitor, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 is calculated as the concentration of the drug that reduces the absorbance by 50% compared to untreated control cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent is added to the wells, leading to cell lysis and the generation of a luminescent signal that is proportional to the amount of ATP. The IC50 is the concentration of the inhibitor that reduces the luminescent signal by 50%.
-
Crystal Violet Staining: This assay measures the number of adherent, viable cells. After treatment, the cells are fixed and stained with crystal violet. The bound dye is then solubilized, and the absorbance is read at a specific wavelength (e.g., 590 nm). The IC50 is the drug concentration that results in a 50% reduction in absorbance.
Data Analysis:
The raw data (absorbance or luminescence) is normalized to the untreated control. The IC50 values are then determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis software.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the simplified PI3K/Akt/mTOR signaling pathway and the points of inhibition for Alpelisib and Everolimus.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and inhibitor targets.
Experimental Workflow Diagram
The diagram below outlines a typical workflow for determining the IC50 of a compound in a cancer cell line.
Caption: A typical experimental workflow for IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combination therapy with BYL719 and LEE011 is synergistic and causes a greater suppression of p-S6 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor effects of everolimus and metformin are complementary and glucose-dependent in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling PI3K/Akt/mTOR-IN-2
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of PI3K/Akt/mTOR-IN-2, a potent inhibitor of the PI3K/Akt/mTOR signaling pathway. As a pharmaceutically active ingredient with potential toxicity and irritant properties, strict adherence to these procedures is vital to ensure personnel safety and prevent exposure.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a toxic compound and a moderate to severe skin and eye irritant.[1] Handling should only be carried out by personnel trained in the safe management of potent pharmaceutical ingredients.[1] The following PPE is mandatory to minimize exposure risk.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Double Gloving | Two pairs of chemotherapy-rated gloves. |
| Body Protection | Disposable Gown | Impermeable to hazardous drugs. |
| Eye Protection | Safety Goggles or Face Shield | To protect against splashes and aerosols. |
| Respiratory Protection | N95 Respirator or higher | When handling the powder form outside of a certified chemical fume hood or biological safety cabinet. |
This table is a guideline and should be adapted based on institutional safety plans and specific risk assessments.
Safe Handling and Operational Procedures
1. Preparation and Engineering Controls:
-
All handling of this compound powder should be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box to prevent inhalation of the solid particles.
-
Ensure a safety shower and eyewash station are readily accessible.
2. Weighing and Reconstitution:
-
When weighing the solid compound, use a containment balance or perform the task within a fume hood.
-
For reconstitution, slowly add the solvent (e.g., DMSO) to the vial containing the compound to avoid generating dust or aerosols.
3. Experimental Use:
-
When working with solutions of this compound, wear the full recommended PPE.
-
Use a closed system transfer device (CSTD) when possible to minimize the risk of spills and aerosol generation.
-
Clearly label all solutions and containers with the compound name, concentration, and hazard symbols.
4. Spill Management:
-
In case of a spill, immediately alert others in the vicinity.
-
Evacuate the area if the spill is large or if there is a risk of significant aerosolization.
-
For small spills, trained personnel wearing appropriate PPE should use a chemotherapy spill kit to clean the area.
-
Absorb the spill with an inert material, then decontaminate the area with an appropriate cleaning agent.
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.
Waste Segregation and Disposal:
| Waste Type | Disposal Container |
| Solid Waste | Labeled, sealed hazardous waste container for solids (e.g., contaminated gloves, gowns, weigh boats). |
| Liquid Waste | Labeled, sealed hazardous waste container for liquids (e.g., unused solutions, contaminated solvents). |
| Sharps | Puncture-resistant sharps container specifically for chemotherapy or hazardous drug waste. |
Follow all local, state, and federal regulations for hazardous waste disposal.
Signaling Pathway Overview
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention.[3] Inhibitors like this compound block this pathway, leading to the induction of cancer cell cycle arrest and apoptosis.[4][5]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
